molecular formula C6H9N3 B1318805 (3-Methylpyrazin-2-yl)methanamine CAS No. 205259-75-2

(3-Methylpyrazin-2-yl)methanamine

Cat. No.: B1318805
CAS No.: 205259-75-2
M. Wt: 123.16 g/mol
InChI Key: UTUQJIYKGCKQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpyrazin-2-yl)methanamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-6(4-7)9-3-2-8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQJIYKGCKQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Methylpyrazin-2-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on (3-Methylpyrazin-2-yl)methanamine. It is important to note that specific experimental data for this compound is limited in publicly accessible scientific literature and databases. Much of the information presented, particularly regarding experimental protocols and potential biological activity, is based on structurally related compounds and should be considered as a starting point for further research and validation.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1523618-20-3[1]
Molecular Formula C₆H₁₀ClN₃N/A
Molecular Weight 159.62 g/mol N/A
Storage Conditions 2-8°CN/A

Note: Properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

Hypothetical Synthesis Protocol

While a specific synthesis protocol for this compound has not been identified, a plausible route can be extrapolated from established methods for analogous C-pyrazine-methylamines. The following protocol is a hypothetical adaptation of the synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride as described in patent US8513415B2[2].

Reaction Scheme:

A potential two-step synthesis could involve the formation of a protected amine intermediate from 2-chloro-3-methylpyrazine, followed by deprotection to yield the final product.

Step 1: Synthesis of N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine

  • Reagents and Materials:

    • 2-Chloro-3-methylpyrazine

    • Diphenylmethanimine

    • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M solution)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round bottom flask, magnetic stirrer, thermocouple, nitrogen inlet.

  • Procedure:

    • To a 500 mL round bottom flask under a nitrogen atmosphere, add diphenylmethanimine (1.1 equivalents).

    • Dissolve the diphenylmethanimine in anhydrous THF (150 mL).

    • Cool the solution to -5°C using an ice-salt bath.

    • Slowly add 1.0 M NaHMDS in THF (1.2 equivalents) to the solution, maintaining the temperature below 0°C.

    • Stir the resulting solution at 0°C for 20 minutes.

    • Add a solution of 2-chloro-3-methylpyrazine (1.0 equivalent) in anhydrous THF (10 mL) dropwise over 5 minutes.

    • Allow the reaction mixture to stir for 30 minutes at 0°C.

    • Quench the reaction by adding 200 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add 200 mL of EtOAc.

    • Separate the organic layer and wash it sequentially with water (2 x 200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine.

Step 2: Synthesis of this compound Hydrochloride

  • Reagents and Materials:

    • Crude N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Ethyl acetate (EtOAc)

    • Saturated aqueous potassium carbonate (K₂CO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude product from Step 1 in EtOAc (200 mL).

    • Add concentrated HCl (10 mL) and water (200 mL).

    • Separate the aqueous layer and wash the organic layer with 0.1 M HCl (30 mL).

    • Combine the aqueous layers and wash with EtOAc (2 x 50 mL).

    • Adjust the pH of the aqueous layer to approximately 10 with saturated K₂CO₃ solution.

    • Extract the aqueous solution with EtOAc (2 x 100 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a free base.

    • To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Step 1: Formation of Protected Amine cluster_1 Step 2: Deprotection and Salt Formation start1 2-Chloro-3-methylpyrazine + Diphenylmethanimine reagent1 NaHMDS, THF, -5°C to 0°C start1->reagent1 intermediate1 N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine reagent1->intermediate1 reagent2 1. Conc. HCl, H₂O 2. K₂CO₃ intermediate1->reagent2 intermediate2 This compound (Free Base) reagent2->intermediate2 reagent3 HCl in ether/methanol intermediate2->reagent3 product This compound HCl reagent3->product

Caption: Proposed two-step synthesis of this compound HCl.

Potential Biological Activity and Research Directions

While no specific biological activities have been reported for this compound, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs[3]. Research into substituted pyrazine derivatives has revealed a broad spectrum of pharmacological activities, suggesting potential avenues for the investigation of this compound.

Table 2: Reported Biological Activities of Substituted Pyrazine Derivatives

Biological ActivityDescriptionReferences
Antimicrobial Pyrazinamide is a frontline drug for the treatment of tuberculosis. Other pyrazine derivatives have shown activity against various bacteria and fungi.[3][4]
Anticancer Certain pyrazine-containing compounds have demonstrated potent anticancer activity against various cell lines by inducing apoptosis, necrosis, and autophagy.[5]
Anti-inflammatory Pyrazine derivatives have been investigated for their anti-inflammatory properties.[5][6]
Kinase Inhibition The pyrazine core is present in several kinase inhibitors, which are crucial in cancer therapy. For example, some derivatives have shown inhibitory activity against FGFR.[6][7]
Antiviral Some pyrazine analogs have been identified as weak antiviral agents.[8]

Given these precedents, this compound could be a valuable candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology.

Conclusion

This compound is a chemical entity with limited available data. This guide provides a framework for its potential synthesis based on established methodologies for similar compounds. The diverse biological activities associated with the pyrazine scaffold suggest that this compound could be of interest for further investigation in drug discovery and development. All hypothetical information presented herein requires experimental validation.

References

Synthesis of (3-Methylpyrazin-2-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-Methylpyrazin-2-yl)methanamine, a key building block in pharmaceutical research and development. The document details two primary synthetic pathways, encompassing starting materials, reaction conditions, and experimental protocols. All quantitative data is presented in structured tables for clear comparison, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural motif is found in various biologically active compounds. This guide outlines two viable synthetic strategies for its preparation:

  • Route 1: Ammoxidation of 2-Methylpyrazine followed by reduction of the resulting nitrile.

  • Route 2: Oxidation of 2,3-Dimethylpyrazine to the corresponding carboxylic acid, conversion to the nitrile, and subsequent reduction.

Synthetic Pathways and Experimental Protocols

Route 1: Ammoxidation of 2-Methylpyrazine

This route involves the direct conversion of a methyl group on the pyrazine ring to a nitrile, followed by reduction.

Synthetic_Workflow_Route_1 start 2-Methylpyrazine intermediate 3-Methylpyrazin-2-carbonitrile start->intermediate Ammoxidation (NH3, O2, Catalyst) product This compound intermediate->product Reduction (e.g., Raney Ni, H2 or LAH)

Caption: Synthetic workflow for Route 1.

Ammoxidation provides a direct method for the conversion of a methyl group to a nitrile. A continuous-flow microreactor system has been shown to be effective for this transformation.

Experimental Protocol: Ammoxidation of 2-Methylpyrazine

  • Apparatus: A continuous-flow microreactor with a vaporization microchamber and a sinusoidal wave microchannel.

  • Catalyst: CrVPO/γ-Al2O3.

  • Reactant Feed: An aqueous solution of 2-methylpyrazine (MP) with a molar ratio of MP:H₂O:NH₃:O₂ = 1:5:6:12.

  • Reaction Temperature: 480 °C.

  • Procedure:

    • The CrVPO/γ-Al2O3 catalyst is packed into the microchannel of the microreactor.

    • The aqueous 2-methylpyrazine solution and gaseous ammonia and oxygen are continuously fed into the vaporization microchamber.

    • The vaporized reactant mixture is passed through the heated microchannel containing the catalyst.

    • The product stream is cooled and collected. The 2-cyanopyrazine is isolated and purified by standard methods.

  • Quantitative Data:

ParameterValueReference
2-Methylpyrazine Conversion71.5%[1]
2-Cyanopyrazine Selectivity93.7%[1]
2-Cyanopyrazine Yield~67%[1]
Route 2: Oxidation of 2,3-Dimethylpyrazine and Subsequent Conversion

This alternative route involves the initial oxidation of one of the methyl groups of 2,3-dimethylpyrazine to a carboxylic acid, which is then converted to the nitrile.

Synthetic_Workflow_Route_2 start 2,3-Dimethylpyrazine intermediate1 3-Methylpyrazine-2-carboxylic acid start->intermediate1 Oxidation (e.g., KMnO4) intermediate2 3-Methylpyrazin-2-carbonitrile intermediate1->intermediate2 Nitrile Formation (e.g., via amide) product This compound intermediate2->product Reduction (e.g., Raney Ni, H2 or LAH) Boc_Protection_Workflow start This compound product tert-butyl ((3-methylpyrazin-2-yl)methyl)carbamate start->product Boc2O, Base (e.g., TEA, DCM)

References

Elucidation of the Chemical Structure of (3-Methylpyrazin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3-Methylpyrazin-2-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a proposed synthetic pathway and predicted analytical data based on established chemical principles and spectroscopic data from structurally analogous compounds.

Proposed Synthesis

A plausible synthetic route to this compound commences with the commercially available 2,3-dimethylpyrazine. The synthesis involves a two-step process: radical bromination of one of the methyl groups, followed by amination.

A common method for the conversion of a methyl group on a pyrazine ring to an aminomethyl group involves initial bromination using N-Bromosuccinimide (NBS) followed by amination.[1] The Wohl-Ziegler reaction, which employs NBS and a radical initiator in a non-polar solvent, is a standard method for allylic and benzylic bromination.[2][3][4][5] The resulting bromomethylpyrazine can then be converted to the corresponding amine. The Gabriel synthesis, which involves the reaction of the halide with potassium phthalimide followed by hydrazinolysis, is a classic and effective method for forming primary amines.[1]

SynthesisWorkflow Start 2,3-Dimethylpyrazine Intermediate 2-(Bromomethyl)-3-methylpyrazine Start->Intermediate NBS, AIBN, CCl4, Reflux Product This compound Intermediate->Product 1. Potassium Phthalimide 2. Hydrazine Hydrate ElucidationLogic cluster_Techniques Analytical Techniques cluster_Information Structural Information NMR NMR Proton_Environment Proton Environment & Connectivity (¹H, COSY) NMR->Proton_Environment Carbon_Backbone Carbon Skeleton (¹³C, HSQC) NMR->Carbon_Backbone MS MS Molecular_Formula Elemental Composition (HRMS) MS->Molecular_Formula Molecular_Weight Molecular Weight & Fragmentation (MS) MS->Molecular_Weight IR IR Functional_Groups Presence of Functional Groups (IR) IR->Functional_Groups Final_Structure This compound Structure Confirmed Proton_Environment->Final_Structure Carbon_Backbone->Final_Structure Molecular_Formula->Final_Structure Molecular_Weight->Final_Structure Functional_Groups->Final_Structure

References

Biological activity of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4 orientation, serves as a crucial scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, leading to the development of several clinically used pharmaceuticals.[4][5] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it a privileged structure in the design of novel therapeutic agents.[6][7][8] This technical guide provides a comprehensive overview of the diverse biological activities of pyrazine derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Pyrazine derivatives have been extensively investigated for their potent anticancer properties, acting through various mechanisms such as kinase inhibition, induction of apoptosis, and generation of reactive oxygen species (ROS).[1][9][10] Several pyrazine-based compounds have progressed into clinical trials as targeted cancer therapies.[5][11]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various pyrazine derivatives against different cancer cell lines and molecular targets.

Table 1: In Vitro Cytotoxicity of Pyrazine Derivatives (IC50 values in µM)

Compound Class/NameCell LineIC50 (µM)Reference
Piperlongumine–ligustrazine derivatives (42–45)U87MG, HCT116, A549, K5620.25 - 8.73[1]
Chalcone–pyrazine derivative (48)BEL-740210.74[1]
Chalcone–pyrazine derivative (49)A549, Colo-2050.13, 0.19[1]
Chalcone–pyrazine derivative (51)MCF-7, A549, DU-1450.012, 0.045, 0.33[1]
Ligustrazine–curcumin hybrids (79–81)A549, A549/DDP0.60 - 2.85[1]
Flavonoid–ligustrazine hybrid (89)MCF-710.43[1]
Coumarin–pyrazine derivative (97)HCT1160.9[1]
[1][12][13]triazolo[4,3-a]pyrazine derivative (17l)A549, MCF-7, Hela0.98, 1.05, 1.28[14]
1,3,4-Oxadiazole-pyrimidine-pyrazine (9a-j)PC3, DU-145, A549, MCF-70.05 - 9.44[15]
3-Amino-pyrazine-2-carboxamide (18i)NCI-H520, SNU-16, KMS-1126.69, 1.88, 3.02[16]

Table 2: Kinase Inhibitory Activity of Pyrazine Derivatives (IC50 values)

Compound Class/NameTarget KinaseIC50Reference
Coumarin–pyrazine derivative (97)c-Raf, MEK10.056 µM, 0.65 µM[1]
[1][12][13]triazolo[4,3-a]pyrazine (17l)c-Met, VEGFR-226.00 nM, 2.6 µM[14]
3-Amino-pyrazine-2-carboxamide (18i)FGFR1-4Pan-FGFR inhibitor[16]
Darovasertib (10)PKCFDA Approved[5]
Prexasertib (9)CHK11.4 nM[5]
Key Experimental Protocols: Anticancer Evaluation

MTT Cell Viability Assay: This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[17]

  • Compound Treatment: Cells are treated with various concentrations of the pyrazine derivatives for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is quantified using an ELISA microplate reader at a specific wavelength (e.g., 570 nm).[17] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Setup: The assay is typically performed in a multi-well plate containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: The pyrazine derivative is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The enzyme transfers a phosphate group from ATP to the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, using phosphorylation-specific antibodies in an ELISA-based format.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Mechanisms of Action & Signaling Pathways

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6][11] For instance, derivatives have been developed as potent inhibitors of c-Met, VEGFR-2, and FGFR, key receptor tyrosine kinases implicated in cancer progression.[14][16]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyrazine derivative.

Other mechanisms include the induction of apoptosis (programmed cell death), as observed with chalcone-pyrazine hybrids, and the promotion of ROS accumulation, which causes oxidative stress and damages cancer cells.[1]

Antimicrobial Activity

Pyrazine derivatives exhibit a broad range of antimicrobial activities, including antibacterial and antifungal properties.[2][3][13] The well-known anti-tuberculosis drug, Pyrazinamide, is a cornerstone example of the therapeutic potential of this chemical class.[18]

Quantitative Data: Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives (µg/mL)

Compound Class/NameOrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine (2e)S. aureus32[13]
Triazolo[4,3-a]pyrazine (2e)E. coli16[13]
Pyrido[2,3-b]pyrazine (dithione)S. aureus, B. cereus78[19]
Pyrido[2,3-b]pyrazine (dithione)E. coli625[19]
Pyrazine-2-carboxylic acid (P10, P4)C. albicans3.125[18]
Pyrazine-2-carboxylic acid (P6, P7, P9, P10)P. aeruginosa25[18]
Coumarin-pyrazine (107)C. tropicalis, C. neoformans, T. rubrum1, 1, 0.25[1]
Key Experimental Protocol: Antimicrobial Evaluation

Microbroth Dilution Method (for MIC determination): This is the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The pyrazine compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][18]

Antiviral Activity

Certain pyrazine derivatives have demonstrated promising antiviral activity against a range of viruses, including SARS-CoV-2, measles, and herpes simplex virus.[20][21][22]

Quantitative Data: Antiviral Activity

Table 4: In Vitro Antiviral Activity of Pyrazine Derivatives

Compound Class/NameVirusActivity MetricValueReference
Pyrazine-triazole conjugates (5d-g)SARS-CoV-2Potent Inhibition-[22][23]
Chloroquine analog (10)SARS-CoV-2IC501.5 - 28 µM[24]
Chloroquine analog (10)SARS-CoV-2Selectivity Index (SI)20[24]
2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazineMeasles, NDV, Influenza, HerpesActive in vitro-[20]

Key Experimental Protocol: Antiviral Screening

Antiviral_Screening_Workflow A 1. Cell Culture (e.g., Vero E6 cells) B 2. Compound Treatment Add pyrazine derivatives at various concentrations A->B F 6. Assess Cytotoxicity (e.g., MTT Assay on uninfected cells) A->F C 3. Viral Infection Infect cells with virus (e.g., SARS-CoV-2) B->C D 4. Incubation Allow virus to replicate C->D E 5. Assess Viral Activity (Cytopathic Effect, Plaque Assay, qPCR) D->E G 7. Data Analysis Calculate IC50 and Selectivity Index (SI) E->G F->G

Caption: General workflow for in vitro antiviral activity screening.

  • Cell Culture and Treatment: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in plates and treated with various concentrations of the pyrazine compounds.

  • Viral Infection: The cells are then infected with the target virus.

  • Incubation: The plates are incubated to allow for viral replication.

  • Quantification of Viral Inhibition: The antiviral effect is measured by assessing the inhibition of the viral cytopathic effect (CPE), plaque formation, or by quantifying viral RNA using qPCR. The 50% inhibitory concentration (IC50) is calculated.

  • Cytotoxicity Assessment: The toxicity of the compounds on the host cells is determined in parallel, typically using an MTT assay, to calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation: The SI (CC50/IC50) is calculated to determine the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.[22]

Anti-inflammatory Activity

Pyrazine derivatives have also been recognized for their anti-inflammatory properties.[1][25][26] They can modulate inflammatory pathways, for example, by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity

Table 5: In Vitro Anti-inflammatory Activity of Pyrazine Derivatives

Compound Class/NameAssayInhibition (%)ConcentrationReference
Paeonol derivative (37)LPS-induced NO production in RAW264.7 cells56.32%20 µM[26]
Pyrrolo[1,2-a]pyrazinesIL-6 Inhibition43-59%50 µM[25]
Key Experimental Protocol: Anti-inflammatory Evaluation

Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated by lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with the pyrazine derivatives for a short period.

  • Stimulation: LPS is added to the wells to induce an inflammatory response and stimulate NO production.

  • Incubation: The plate is incubated for approximately 24 hours.

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of untreated, LPS-stimulated cells.[26]

Conclusion

The pyrazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a vast array of potent biological activities.[2][4] The extensive research summarized in this guide highlights their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The quantitative data presented in the tables demonstrate the impressive potency and selectivity that can be achieved through structural modification of the pyrazine core. The detailed experimental protocols provide a foundation for the continued evaluation and development of new pyrazine-based therapeutics. As our understanding of the molecular mechanisms and signaling pathways deepens, the rational design of next-generation pyrazine derivatives holds immense promise for addressing significant challenges in human health.

References

(3-Methylpyrazin-2-yl)methanamine CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylpyrazin-2-yl)methanamine, including its chemical identity, synthesis, and analytical characterization. The information is intended to support research and development activities in medicinal chemistry and related fields where pyrazine derivatives are of interest.

Chemical Identification and Properties

Table 1: Chemical Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound hydrochloride1523618-20-3[1]C₆H₁₀ClN₃159.62Not specified
This compound dihydrochloride2288710-30-3C₆H₁₁Cl₂N₃196.0895% Purity

Table 2: Predicted Physicochemical Properties of this compound (Free Base)

PropertyValueSource
Molecular FormulaC₆H₉N₃-
Molecular Weight123.16 g/mol -
XLogP3-0.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass123.0800 DaPubChem
Monoisotopic Mass123.0800 DaPubChem
Topological Polar Surface Area51.8 ŲPubChem
Heavy Atom Count9PubChem
Complexity114PubChem

Note: The properties for the free base are predicted as experimental data is not widely available.

Synthesis Protocol

A plausible and commonly employed synthetic route to this compound is the reduction of the corresponding nitrile, 2-cyano-3-methylpyrazine. A general experimental protocol based on this transformation using a powerful reducing agent like Lithium Aluminum Hydride (LAH) is detailed below.

Experimental Protocol: Reduction of 2-Cyano-3-methylpyrazine

Materials:

  • 2-Cyano-3-methylpyrazine

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry N₂ or Argon gas

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl) in ether (for salt formation, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Argon) is charged with a suspension of Lithium Aluminum Hydride (LAH) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: A solution of 2-cyano-3-methylpyrazine in the same anhydrous solvent is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. This procedure is crucial for the safe decomposition of excess LAH and results in the formation of a granular precipitate of aluminum salts.

  • Workup: The resulting mixture is filtered, and the inorganic salts are washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating the ethereal solution with a solution of HCl in ether, followed by filtration and drying of the precipitated salt.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Cyano-3-methylpyrazine Reduction Reduction with LiAlH4 in anhydrous ether/THF Start->Reduction 1. Quenching Quenching (H2O, NaOH(aq)) Reduction->Quenching 2. Workup Filtration & Drying Quenching->Workup 3. Product This compound Workup->Product 4.

Caption: A generalized workflow for the synthesis of this compound.

Identification and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the methyl group protons, the methylene protons of the aminomethyl group, and the amine protons. The pyrazine protons would appear in the aromatic region, typically downfield. The methyl group would be a singlet, and the methylene group adjacent to the amine would also likely be a singlet. The amine protons' chemical shift can be variable and may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The pyrazine ring carbons would resonate at lower field due to their aromatic and heteroatomic environment. The methyl and methylene carbons would appear at a higher field.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for amines include the loss of an alkyl radical adjacent to the nitrogen (α-cleavage), which is often the base peak.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

  • C=N and C=C stretching vibrations characteristic of the pyrazine ring in the fingerprint region.

  • N-H bending vibrations around 1600 cm⁻¹.

Diagram 2: Analytical Workflow for Identification

Analytical_Workflow cluster_identification Identification of this compound Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

References

Spectroscopic Analysis of (3-Methylpyrazin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of (3-Methylpyrazin-2-yl)methanamine. A comprehensive search of publicly available data reveals a notable absence of a complete experimental spectroscopic dataset (NMR, IR, MS) for this specific compound. This document acknowledges this data gap and provides a predictive summary of the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy. Furthermore, it outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to guide researchers in the empirical analysis of this molecule. A generalized workflow for spectroscopic analysis is also presented.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds and pharmaceuticals. The presence of a methyl group and an aminomethyl substituent on the pyrazine ring is expected to confer specific chemical properties and potential pharmacological activities. Accurate spectroscopic data is crucial for the unequivocal identification, purity assessment, and structural elucidation of such compounds in drug discovery and development.

Note on Data Availability: As of the compilation of this guide, a complete set of experimental NMR, IR, and MS spectra for this compound is not available in the public domain. The data presented herein is predictive and based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of pyrazine derivatives, methylamines, and the influence of substituents on the pyrazine ring.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Pyrazine-H (2 protons)8.2 - 8.5Doublet, Doublet1-3The two aromatic protons on the pyrazine ring will appear as doublets due to coupling with each other.
-CH₂- (Methylene)3.9 - 4.2Singlet (or Broad Singlet)N/AThese protons are adjacent to the amine and the pyrazine ring. The signal may be broadened by interaction with the nitrogen quadrupole.
-NH₂ (Amine)1.5 - 3.0Broad SingletN/AThe chemical shift can be highly variable depending on solvent, concentration, and temperature. The signal is often broad.
-CH₃ (Methyl)2.5 - 2.7SingletN/AA sharp singlet is expected for the methyl group attached to the pyrazine ring.

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Pyrazine C (quaternary, C-CH₃)150 - 155The carbon atom bearing the methyl group.
Pyrazine C (quaternary, C-CH₂NH₂)155 - 160The carbon atom bearing the aminomethyl group.
Pyrazine C-H140 - 145The two CH carbons in the pyrazine ring.
-CH₂- (Methylene)45 - 55The methylene carbon of the aminomethyl group.
-CH₃ (Methyl)20 - 25The methyl carbon attached to the pyrazine ring.

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3300 - 3500Medium, BroadTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakTypical for C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000MediumFor the methyl and methylene groups.
C=N Stretch (Pyrazine Ring)1550 - 1650Medium to StrongCharacteristic stretching vibrations of the pyrazine ring.
C=C Stretch (Pyrazine Ring)1400 - 1600Medium to StrongAromatic ring stretching vibrations.
N-H Bend (Amine)1550 - 1650MediumScissoring vibration of the primary amine.
C-N Stretch1000 - 1250MediumStretching vibration of the carbon-nitrogen bond.
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺• (Molecular Ion)123.08The parent ion peak.
[M-1]⁺122.07Loss of a hydrogen atom.
[M-15]⁺108.06Loss of a methyl group (•CH₃).
[M-29]⁺94.06Loss of the aminomethyl group (•CH₂NH₂).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) with a proton frequency of at least 400 MHz.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or equivalent).

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • GC-MS (for a volatile sample):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Inject the solution into the GC, which separates the components of the sample.

    • The separated components are then introduced into the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI), and the resulting ions are separated by their mass-to-charge ratio (m/z).

  • LC-MS (ESI):

    • Prepare a dilute solution of the sample in a suitable solvent mixture (e.g., acetonitrile/water).

    • Infuse the solution directly into the ESI source or inject it into an LC system for separation prior to MS analysis.

    • The sample is ionized by electrospray, and the resulting ions are analyzed by the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_analysis NMR Data Analysis (Chemical Shifts, Coupling) nmr->nmr_analysis ir_analysis IR Data Analysis (Functional Groups) ir->ir_analysis ms_analysis MS Data Analysis (Molecular Weight, Fragmentation) ms->ms_analysis structure_elucidation Structure Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is currently lacking in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols and the generalized workflow for spectroscopic analysis offer practical guidance for researchers aiming to synthesize and characterize this compound. The acquisition and publication of empirical data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse and promising therapeutic targets of pyrazine compounds, a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry. With a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, pyrazine derivatives represent a fertile ground for the discovery of novel therapeutic agents. This document provides a comprehensive overview of their molecular targets, associated signaling pathways, quantitative efficacy data, and detailed experimental methodologies to facilitate further research and drug development in this critical area.

Key Therapeutic Areas and Molecular Targets

Pyrazine-containing molecules have demonstrated efficacy across a range of diseases by modulating the activity of various key biological targets. The versatility of the pyrazine scaffold allows for structural modifications that can be tailored to interact with specific enzymes, receptors, and other proteins involved in pathological processes.

Oncology

Cancer remains a primary focus for the application of pyrazine derivatives, with numerous compounds exhibiting potent anti-proliferative and pro-apoptotic effects. Key molecular targets in oncology include:

  • Protein Kinases: A significant number of pyrazine-based compounds act as kinase inhibitors, targeting crucial signaling pathways involved in cancer cell growth, survival, and proliferation. Notable targets include:

    • Checkpoint Kinase 1 (CHK1): A critical regulator of the DNA damage response.[1][2]

    • RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase implicated in various cancers.[3][4][5][6][7]

    • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth and metabolism.[8][9][10][11][12]

    • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells.

    • Protein Kinase C (PKC): A family of kinases involved in various cellular processes, including proliferation and apoptosis.[13]

  • Survivin: An inhibitor of apoptosis protein that is overexpressed in many cancers. The survivin inhibitor YM155, which has a complex structure that includes a pyrazine-like quinoline moiety, has been shown to downregulate survivin expression.[14][15][16][17][18]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone that is essential for the stability and function of many oncoproteins.[19][20][21][22][23]

  • 26S Proteasome: A large protein complex responsible for degrading ubiquitinated proteins, including those involved in cell cycle regulation and apoptosis. Bortezomib, a pyrazine-containing dipeptide, is a well-known proteasome inhibitor.

  • Topoisomerase II: An enzyme that plays a critical role in DNA replication and chromosome segregation.

Infectious Diseases

Pyrazine derivatives have a long history in the treatment of infectious diseases, most notably tuberculosis. Their mechanisms of action often involve targeting essential microbial enzymes.

  • Mycobacterium tuberculosis:

    • Fatty Acid Synthase I (FAS-I): Pyrazinamide, a cornerstone of tuberculosis therapy, is a prodrug that is converted to pyrazinoic acid, which is believed to inhibit FAS-I.

    • Ribosomal Protein S1 (RpsA): Pyrazinoic acid has also been proposed to bind to RpsA, thereby inhibiting trans-translation.

  • Hepatitis C Virus (HCV):

    • NS5B RNA-dependent RNA polymerase: This enzyme is essential for the replication of the HCV genome.

Neurological Disorders

Emerging research has highlighted the potential of pyrazine compounds in the treatment of neurodegenerative diseases, primarily through their antioxidant and neuroprotective properties.

  • Nrf2/ARE Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Some pyrazine derivatives have been shown to activate this pathway, leading to the expression of cytoprotective genes.[24][25][26][27][28]

  • Heat Shock Proteins (HSPs): Induction of HSPs can protect neuronal cells from stress and protein aggregation associated with neurodegenerative conditions.[19][20][21][22][23]

Other Therapeutic Areas

The therapeutic potential of pyrazines extends to other areas, including:

  • Cardiovascular Diseases: RhoA, a small GTPase involved in cardiovascular function, has been identified as a target.

  • Diabetes: Glipizide, a sulfonylurea drug containing a pyrazine ring, acts by blocking ATP-sensitive potassium channels in pancreatic beta-cells.

  • Inflammation: Pyrazine derivatives have demonstrated anti-inflammatory properties, although the specific targets are still under investigation.

Quantitative Data on Pyrazine Compound Activity

The following tables summarize the in vitro activity of various pyrazine derivatives against their respective targets and in cellular assays. This data provides a comparative overview of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Pyrazine Derivatives against Kinase Targets

Compound/Derivative ClassKinase TargetIC50/KiReference
Prexasertib (ly2606368)CHK1IC50 = 1 nM, Ki = 0.9 nM[13]
Imidazo[4,5-b]pyrazine derivativesTRK A, B, CIC50 = 0.22 - 7.68 nM[13]
Pyrrolopyrazine derivativesFGFR1, 4IC50 < 10 nM[13]
Pyrazine-2-carboxamide derivative (Darovasertib)PKCα, PKCθ, GSK3βIC50 = 1.9 nM, 0.4 nM, 3.1 nM[13]
[1][8][29]triazolo[4,3-a]pyrazine derivative (17l)c-MetIC50 = 0.026 µM[30]
[1][8][29]triazolo[4,3-a]pyrazine derivative (17l)VEGFR-2IC50 = 2.6 µM[30]
2,6-disubstituted pyrazine derivativesCK2α, CK2α'Potent inhibition[31]

Table 2: Anticancer Activity of Pyrazine Derivatives in Cellular Assays

Compound/Derivative ClassCell LineAssayIC50/EC50Reference
Chalcone–pyrazine derivative (51)MCF-7, A549, DU-145MTTIC50 = 0.012, 0.045, 0.33 μM[29]
Flavono–pyrazine derivative (89)MCF-7MTTIC50 = 10.43 μM[29]
Flavono–pyrazine derivatives (88, 90)HT-29MTTIC50 = 10.67, 10.90 μM[29]
Imidazo[1,2-a]pyrazine derivative (12b)Hep-2, HepG2, MCF-7, A375MTTIC50 = 11, 13, 11, 11 µM[32]
3-Trifluoromethyl-5,6-dihydro-[1][8][29]triazolo pyrazine (35)DU-145MTTIC50 = 5 ± 1 µg/mL[33]
Pyrido[2,3-b]pyrazine derivative (27)HCMV-infected cellsqPCREC50 = 0.33 μM[34]
Imidazo-[1,2-a]-pyrazine derivativeAurora Kinase A and BCell-basedCmin for endoreduplication[35]
Pyrazine-prolinamide derivative (10)MDA-MB-231MTTSignificant cytotoxicity at 0.1 µM[36]

Table 3: Antimicrobial Activity of Pyrazine Derivatives

Compound/Derivative ClassOrganismMICReference
Triazolo[4,3-a]pyrazine derivative (2e)S. aureus, E. coli32 µg/mL, 16 µg/mL[37]
Chalcone–pyrazine derivative (52)Xanthomonas axonopodis pv. CitriEC50 = 6.72 µg/cm³[29]
Chalcone–pyrazine derivatives (53, 54)M. luteusGood activity[29]
Pyrazine-thiazoline derivatives (11, 12, 40)M. tuberculosis H37RvSignificant activity[38]
4-acetoxybenzyl ester of pyrazinoic acidM. tuberculosis< 1 - 6.25 µg/mL[39]

Signaling Pathways Modulated by Pyrazine Compounds

The therapeutic effects of pyrazine derivatives are often mediated through their interaction with key signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on- and off-target effects.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pyrazine-based mTOR inhibitors block the downstream signaling cascade, leading to the inhibition of protein synthesis and cell cycle progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Pyrazine_Inhibitor Pyrazine mTOR Inhibitor Pyrazine_Inhibitor->mTORC1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine-based mTOR inhibitors.

Nrf2-Mediated Antioxidant Response

The Nrf2/ARE pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes. Pyrazine compounds can activate this pathway, thereby enhancing cellular antioxidant capacity.

Nrf2_ARE_Pathway Pyrazine Pyrazine Compound Keap1 Keap1 Pyrazine->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes transcription Cellular_Protection Cellular Protection Cytoprotective_Genes->Cellular_Protection

Caption: Activation of the Nrf2/ARE antioxidant pathway by pyrazine compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of pyrazine compounds and their therapeutic targets.

Kinase Inhibition Assays

This assay measures the activity of CHK1 kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant CHK1 kinase

  • CHK1 substrate (e.g., CHKtide)

  • 5x Kinase assay buffer

  • ATP (500 µM)

  • Test pyrazine compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare a 1x Kinase assay buffer by diluting the 5x stock with sterile water.

  • Prepare a master mix containing 1x Kinase assay buffer, ATP, and CHK1 substrate.

  • Prepare serial dilutions of the test pyrazine compounds in 10% DMSO in 1x Kinase Assay Buffer.

  • Add the test inhibitor or vehicle control (10% DMSO) to the wells of the 96-well plate.

  • Add the master mix to all wells.

  • Initiate the reaction by adding diluted CHK1 kinase to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • Add Kinase Detection reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 45 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1][2]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the RET kinase, which can be displaced by a competing inhibitor.[5]

Materials:

  • Purified recombinant RET kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Test pyrazine compounds

  • Kinase Buffer A

  • 384-well plates

Procedure:

  • Prepare a dilution series of the test pyrazine compounds in Kinase Buffer A.

  • Prepare a kinase/antibody mixture containing RET kinase and Eu-anti-tag antibody in Kinase Buffer A.

  • Add the test compound dilutions to the wells of the 384-well plate.

  • Add the kinase/antibody mixture to the wells.

  • Add the Kinase Tracer to the wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the emission ratio (acceptor/donor) and determine the IC50 value for the test compounds.[5]

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazine compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol is for assessing the effect of pyrazine compounds on survivin protein expression.[15][18]

Materials:

  • Cancer cell lines

  • Test pyrazine compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against survivin

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the pyrazine compound for the desired time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control to normalize for protein loading.

  • Quantify the band intensities to determine the change in survivin expression.[15][18]

Nrf2/ARE Luciferase Reporter Assay

This assay is used to measure the activation of the Nrf2/ARE signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[24][25][26][27][28]

Materials:

  • HepG2 cells (or other suitable cell line)

  • ARE luciferase reporter vector and a control Renilla luciferase vector

  • Transfection reagent (e.g., Lipofectamine)

  • Test pyrazine compounds

  • Dual-Glo® Luciferase Assay System (Promega)

  • 96-well white clear-bottom plates

Procedure:

  • Co-transfect the cells with the ARE luciferase reporter vector and the control Renilla luciferase vector.

  • After 24 hours, treat the transfected cells with various concentrations of the pyrazine compounds for a specified time (e.g., 16-24 hours).

  • Lyse the cells and measure the firefly luciferase activity using a luminometer.

  • Add the Stop & Glo® reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity relative to the untreated control.[24][25][26][27][28]

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research protocols.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Kinase Prepare Kinase Solution Add_Kinase Add Kinase Prep_Kinase->Add_Kinase Prep_Substrate Prepare Substrate & ATP Solution Prep_Substrate->Add_Kinase Prep_Compound Prepare Pyrazine Compound Dilutions Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Add_Compound->Add_Kinase Incubate Incubate Add_Kinase->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Plate Read Plate (Luminescence/FRET) Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion

Pyrazine compounds represent a versatile and promising class of molecules with the potential to address a wide range of therapeutic needs. Their ability to interact with a diverse array of molecular targets underscores their importance in modern drug discovery. This technical guide has provided a comprehensive overview of the key therapeutic targets of pyrazine derivatives, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, accelerating the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of pyrazine-based compounds will undoubtedly lead to the development of novel and effective therapies for a multitude of human diseases.

References

(3-Methylpyrazin-2-yl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpyrazin-2-yl)methanamine is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine scaffold is a key component in numerous biologically active compounds, including several approved drugs. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental protocols related to this compound and its analogs. While specific data for the title compound is limited, this document extrapolates from closely related structures to offer valuable insights for researchers in drug discovery and development. The information presented is intended to serve as a foundational resource for the synthesis and investigation of this and similar pyrazine-based compounds.

Chemical Properties

PropertyValueSource
Molecular Formula C₆H₉N₃Calculated
Molecular Weight 123.16 g/mol Calculated
IUPAC Name This compoundN/A
CAS Number Not availableN/A
Predicted LogP 0.25N/A
Predicted Solubility Soluble in water and polar organic solventsN/A

Synthesis

Proposed Synthetic Pathways

Three primary retrosynthetic approaches are outlined below, starting from commercially available precursors.

G cluster_0 Proposed Synthetic Routes cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 Target This compound Start1 2,3-Dimethylpyrazine Int1a 2-Bromomethyl-3-methylpyrazine Start1->Int1a Side-chain Bromination Int1a->Target Amination Start2 3-Methyl-2-pyrazinecarboxylic acid Int2a 3-Methyl-2-pyrazinecarboxamide Start2->Int2a Amidation Int2a->Target Reduction Start3 2-Cyano-3-methylpyrazine Start3->Target Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the routes outlined above. These protocols are adapted from literature procedures for similar compounds and should be optimized for the specific substrate.

Route 1: From 2,3-Dimethylpyrazine

G cluster_0 Workflow for Route 1 A Dissolve 2,3-dimethylpyrazine in CCl4 B Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) A->B C Reflux the mixture under inert atmosphere B->C D Monitor reaction by TLC/GC-MS C->D E Work-up and purify to obtain 2-bromomethyl-3-methylpyrazine D->E F Dissolve the bromo-intermediate in a suitable solvent (e.g., THF) E->F G Add an excess of ammonia source (e.g., aq. NH3 or NH4OH) F->G H Stir at room temperature or heat G->H I Monitor reaction completion H->I J Extract and purify the final product I->J

Caption: Experimental workflow for the synthesis via Route 1.

  • Step 1: Synthesis of 2-Bromomethyl-3-methylpyrazine. To a solution of 2,3-dimethylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN). The reaction mixture is heated to reflux under an inert atmosphere and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield 2-bromomethyl-3-methylpyrazine.

  • Step 2: Amination of 2-Bromomethyl-3-methylpyrazine. The resulting 2-bromomethyl-3-methylpyrazine (1.0 eq) is dissolved in a solvent like THF or ethanol. An excess of an ammonia source, such as a concentrated aqueous solution of ammonia or ammonium hydroxide, is added. The reaction is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by chromatography or distillation.

Route 2: From 3-Methyl-2-pyrazinecarboxylic acid

G cluster_0 Workflow for Route 2 A Activate 3-methyl-2-pyrazinecarboxylic acid (e.g., with SOCl2 or a coupling agent) B React with an ammonia source to form the amide A->B C Isolate and purify 3-methyl-2-pyrazinecarboxamide B->C D Reduce the amide using a strong reducing agent (e.g., LiAlH4 in THF) C->D E Quench the reaction carefully D->E F Perform aqueous work-up E->F G Extract and purify the final product F->G

Caption: Experimental workflow for the synthesis via Route 2.

  • Step 1: Synthesis of 3-Methyl-2-pyrazinecarboxamide. 3-Methyl-2-pyrazinecarboxylic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane. The excess reagent and solvent are removed in vacuo. The crude acid chloride is then dissolved in a suitable solvent and treated with an excess of an ammonia source. After the reaction is complete, the solvent is removed, and the crude amide is purified by recrystallization or column chromatography.

  • Step 2: Reduction of 3-Methyl-2-pyrazinecarboxamide. The purified 3-methyl-2-pyrazinecarboxamide (1.0 eq) is dissolved in a dry ethereal solvent such as THF under an inert atmosphere. The solution is then added dropwise to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄, excess) in dry THF at 0 °C. The reaction is then allowed to warm to room temperature and may require heating to reflux for completion. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

Route 3: From 2-Cyano-3-methylpyrazine

G cluster_0 Workflow for Route 3 A Dissolve 2-cyano-3-methylpyrazine in a dry ethereal solvent (e.g., THF) B Add to a suspension of a strong reducing agent (e.g., LiAlH4) A->B C Stir at room temperature or heat B->C D Monitor reaction completion C->D E Quench the reaction carefully D->E F Perform aqueous work-up E->F G Extract and purify the final product F->G

Caption: Experimental workflow for the synthesis via Route 3.

  • Synthesis of this compound. 2-Cyano-3-methylpyrazine (1.0 eq) is dissolved in a dry ethereal solvent like diethyl ether or THF under an inert atmosphere. This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. After cooling, the reaction is quenched by the careful, sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to afford the target amine.[1][2][3]

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazine moiety is a well-established pharmacophore in numerous kinase inhibitors.[4][5][6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The aminomethylpyrazine scaffold can potentially interact with the ATP-binding pocket of various kinases.

Hypothetical Kinase Inhibition

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aminomethyl group can serve as a hydrogen bond donor, facilitating interactions with key residues in the kinase hinge region. The methyl group can provide additional hydrophobic interactions.

G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand This compound Kinase Target Kinase (e.g., Receptor Tyrosine Kinase) Ligand->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Block->Kinase Inhibits

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methylpyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpyrazines are a class of heterocyclic aromatic organic compounds that play a significant role in the flavor and aroma of a wide variety of foods and beverages. Beyond their sensory contributions, these compounds have garnered increasing interest in the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery and historical synthesis of methylpyrazine compounds, detailing key experimental protocols, quantitative data, and the evolution of synthetic methodologies.

Historical Perspective: The Dawn of Pyrazine Synthesis

The late 19th century marked the beginning of pyrazine chemistry with the development of foundational synthetic methods that are still recognized today. These early syntheses laid the groundwork for the preparation of a vast array of pyrazine derivatives.

The Staedel–Rugheimer Pyrazine Synthesis (1876)

One of the earliest reported methods for pyrazine synthesis was developed by Wilhelm Staedel and Carl Rugheimer. This reaction involves the treatment of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[1]

Experimental Protocol: Staedel-Rugheimer Pyrazine Synthesis (Conceptual)

  • Ammonolysis of α-halo ketone: An α-halo ketone, such as 2-chloroacetophenone, is reacted with an excess of ammonia. This nucleophilic substitution reaction replaces the halogen with an amino group, forming the corresponding α-amino ketone.

  • Dimerization: The α-amino ketone undergoes self-condensation. The amino group of one molecule attacks the carbonyl group of another, leading to the formation of a dihydropyrazine intermediate after dehydration.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved using a variety of oxidizing agents or, in some cases, by air oxidation.

The Gutknecht Pyrazine Synthesis (1879)

Shortly after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed an alternative route to pyrazines. This method is also based on the self-condensation of an α-amino ketone, but it differs in the preparation of this key intermediate.[1][2][3] The Gutknecht synthesis starts with a ketone, which is first converted to an α-oximino ketone by treatment with nitrous acid. Subsequent reduction of the oxime yields the α-amino ketone, which then dimerizes and is oxidized to the pyrazine.[2][3][4]

Experimental Protocol: Gutknecht Pyrazine Synthesis (Conceptual)

Based on the general description of the Gutknecht synthesis, a typical experimental procedure would involve:

  • Nitrosation of a Ketone: A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.

  • Reduction of the Oxime: The α-oximino ketone is then reduced to the corresponding α-amino ketone. Various reducing agents can be employed for this step.

  • Cyclization and Oxidation: The α-amino ketone, often without isolation, undergoes spontaneous dimerization to a dihydropyrazine. This intermediate is then oxidized to the final pyrazine product using an oxidizing agent like mercury(I) oxide or copper(II) sulfate, or in some instances, by air.[2]

Synthesis of Key Methylpyrazine Compounds

The foundational methods of the 19th century paved the way for the synthesis of specific and commercially important methylpyrazine compounds.

Synthesis of 2,5-Dimethylpyrazine (2,5-DMP)

2,5-Dimethylpyrazine is a prominent flavor compound found in many roasted and fermented foods.[5] Its synthesis can be achieved through both chemical and biological routes.

Chemical Synthesis from 1-Amino-2-propanol:

A common laboratory and industrial synthesis of 2,5-dimethylpyrazine involves the catalytic dehydrogenation and cyclization of 1-amino-2-propanol.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine from 1-Amino-2-propanol

  • Catalyst: A copper-chromium-barium catalyst (e.g., Harshaw Cu-1184) is utilized.

  • Reaction Conditions: The reaction is carried out at an elevated temperature, for instance, 270°C.

  • Procedure: 1-Amino-2-propanol is passed over the heated catalyst bed. The product stream is then collected and purified.

  • Yield: This method has been reported to achieve a high yield of 87% with a 99% conversion of the starting material.[6]

Biosynthesis of 2,5-Dimethylpyrazine:

In various microorganisms, such as Bacillus subtilis, 2,5-dimethylpyrazine is synthesized from L-threonine.[7] The key enzyme in this pathway is L-threonine-3-dehydrogenase.

The biosynthetic pathway begins with the oxidation of L-threonine to L-2-amino-acetoacetate, a reaction catalyzed by L-threonine-3-dehydrogenase.[7] This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then undergo a pH-dependent, non-enzymatic condensation and subsequent oxidation to form 2,5-dimethylpyrazine.[7]

Biosynthesis_of_2_5_DMP cluster_enzymatic Enzymatic Step cluster_spontaneous Spontaneous Reactions L_Threonine L-Threonine L_2_Amino_acetoacetate L-2-Amino-acetoacetate L_Threonine->L_2_Amino_acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone Dihydro_DMP 3,6-Dihydro-2,5-dimethylpyrazine DMP 2,5-Dimethylpyrazine

Synthesis of Tetramethylpyrazine (TTMP)

Tetramethylpyrazine, also known as ligustrazine, is found in fermented foods like natto and has been investigated for its nootropic and anti-inflammatory properties.[8]

Chemical Synthesis from Acetoin and Ammonia:

A straightforward and common method for the synthesis of tetramethylpyrazine involves the reaction of acetoin (3-hydroxy-2-butanone) with an ammonium source.

Experimental Protocol: Synthesis of Tetramethylpyrazine from Acetoin and Ammonia

  • Reactants: Industrial phosphoric acid, ammonia, and acetoin.

  • Procedure:

    • Industrial phosphoric acid and water are charged into a reaction vessel.

    • Ammonia gas is introduced until the pH of the solution reaches 7.8-8.2, while maintaining the temperature between 20-40°C.

    • Acetoin is added dropwise at 30-40°C, and the mixture is held at this temperature for 2 hours.

    • The temperature is then raised to 90-100°C and maintained for 1 hour.

    • The product is isolated by distillation. The crude product is further purified by adjusting the pH of the distillate to 6-7 with phosphoric acid, cooling to 0-5°C to induce crystallization, followed by filtration and recrystallization from water.[9]

  • Yield: A patent describing this method reports obtaining 31 kg of product from 45 kg of crude material after recrystallization.[9] Another study reports a yield of up to 63.17% for the formation of tetramethylpyrazine from acetoin and ammonium acetate in the presence of gallic acid.[10]

Biosynthesis of Tetramethylpyrazine:

The biosynthesis of tetramethylpyrazine in microorganisms involves the amination of acetoin, which is derived from pyruvate.[8]

Chemical_Synthesis_Workflow_TTMP start Start: Reaction Setup reactants Charge Reactor: - Industrial Phosphoric Acid - Water start->reactants ph_adjustment Introduce Ammonia Gas (pH 7.8-8.2, 20-40°C) reactants->ph_adjustment acetoin_addition Add Acetoin Dropwise (30-40°C, hold for 2h) ph_adjustment->acetoin_addition heating Heat Reaction Mixture (90-100°C, 1h) acetoin_addition->heating distillation Product Distillation heating->distillation purification Purification Steps: 1. pH adjustment (6-7) 2. Cooling (0-5°C) 3. Filtration 4. Recrystallization distillation->purification final_product Final Product: Tetramethylpyrazine purification->final_product

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of key methylpyrazine compounds.

Table 1: Synthesis of 2,5-Dimethylpyrazine

Starting MaterialMethodCatalyst/ReagentTemperature (°C)Yield (%)Reference
1-Amino-2-propanolCatalytic DehydrogenationCu-Cr-Ba27087[6]
L-ThreonineBiosynthesis (B. subtilis)L-threonine-3-dehydrogenaseAmbient-[7]
AminoacetoneSelf-condensation-Ambient-[6]

Table 2: Synthesis of Tetramethylpyrazine

Starting Material(s)MethodReagentsTemperature (°C)Yield (%)Reference
Acetoin, AmmoniaChemical SynthesisPhosphoric Acid90-100High (not specified)[9]
Acetoin, Ammonium AcetateChemical SynthesisGallic AcidRoom Temperatureup to 63.17[10]
Diacetyl, AmmoniaChemical Synthesis---[8]

Analytical Characterization

The identification and quantification of methylpyrazine compounds are crucial for both quality control in the food industry and for research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for separating and identifying volatile compounds like methylpyrazines in complex mixtures. The retention time in the gas chromatogram provides information about the specific isomer, while the mass spectrum gives a characteristic fragmentation pattern that aids in structural elucidation.

Table 3: GC-MS Data for Key Methylpyrazines

CompoundKey Mass Fragments (m/z)
2,5-Dimethylpyrazine108 (M+), 42, 81, 40, 39
Tetramethylpyrazine136 (M+), 135, 94, 53, 42

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural confirmation of synthesized methylpyrazines. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the atoms in the molecule.

Table 4: ¹H and ¹³C NMR Data for Key Methylpyrazines (in CDCl₃)

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
2,5-Dimethylpyrazine8.33 (s, 2H), 2.51 (s, 6H)150.58, 143.50, 20.99
Tetramethylpyrazine2.40 (s, 12H)147.5, 21.6[4]
2,3,5-Trimethylpyrazine8.14 (s, 1H), 2.49 (s, 3H), 2.48 (s, 6H)151.08, 149.84, 148.92, 140.73, 21.92, 21.49, 20.94[7]

Conclusion

The synthesis of methylpyrazine compounds has evolved significantly from the pioneering work of the late 19th century to the sophisticated chemical and biotechnological methods employed today. The historical context provides a rich foundation for understanding the chemistry of these important molecules. Modern advancements, particularly in biocatalysis and metabolic engineering, offer promising avenues for the sustainable and efficient production of methylpyrazines for the food and pharmaceutical industries. This guide has provided a detailed overview of the key synthetic routes, experimental considerations, and analytical techniques that are essential for researchers and professionals working with these versatile compounds.

References

Physical and chemical properties of (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpyrazin-2-yl)methanamine is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, leveraging available data on analogous compounds and general principles of pyrazine chemistry. This document is intended to serve as a foundational resource for researchers working with this and related compounds, offering insights into its synthesis, characterization, and potential reactivity.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

  • CAS Number: 1523618-20-3 (for hydrochloride salt)

  • Canonical SMILES: CC1=NC=CN=C1CN

Physicochemical Properties

PropertyValue (Hydrochloride Salt)Value (Free Base - Predicted/Estimated)Notes
Appearance Solid[1]Likely a liquid or low-melting solidBased on related pyrazinemethanamines.
Molecular Weight 159.62 g/mol [2]123.16 g/mol Calculated from the molecular formula.
Melting Point Not availableEstimated range: <25 °C to 40 °CBy analogy to similar small alkylamines.
Boiling Point Not availableEstimated range: 180-220 °CBy analogy to substituted pyrazines.
Solubility Soluble in waterSoluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO)Typical for amine salts and small polar molecules.
pKa Not availableEstimated range: 6.5 - 8.0Based on the pKa of similar aminomethyl-substituted N-heterocycles.
Purity >98% (commercially available)[1]--
Storage 2-8°C[2]Store under inert atmosphereRecommended for amines to prevent oxidation and carboxylation.

Synthesis and Purification

A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be adapted from established methods for preparing C-pyrazine-methylamines. A likely approach involves the reduction of a corresponding nitrile or the amination of a halomethylpyrazine.

Plausible Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is based on common organic chemistry transformations used for the synthesis of similar heterocyclic amines.

G cluster_start Starting Material cluster_int1 Intermediate Formation cluster_product Final Product 2-Chloro-3-methylpyrazine 2-Chloro-3-methylpyrazine 3-Methylpyrazine-2-carbonitrile 3-Methylpyrazine-2-carbonitrile 2-Chloro-3-methylpyrazine->3-Methylpyrazine-2-carbonitrile Cyanation (e.g., NaCN, DMSO) This compound This compound 3-Methylpyrazine-2-carbonitrile->this compound Reduction (e.g., LiAlH4, THF or H2/Raney Ni)

References

Methodological & Application

Synthesis of (3-Methylpyrazin-2-yl)methanamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Methylpyrazin-2-yl)methanamine is a substituted pyrazine derivative of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in biologically active molecules. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. Two primary synthetic pathways are outlined, starting from readily available precursors. The primary route involves the functionalization of 2,3-dimethylpyrazine, while an alternative pathway describes the reduction of 3-methylpyrazine-2-carbonitrile.

Synthetic Strategies and Data Overview

The synthesis of this compound can be approached through two main strategies, each with distinct advantages. The first and primary proposed pathway commences with the commercially available 2,3-dimethylpyrazine, which undergoes a two-step transformation involving radical bromination followed by a Gabriel synthesis. The second, alternative pathway, offers a more direct final step through the reduction of 3-methylpyrazine-2-carbonitrile.

Table 1: Summary of Synthetic Protocol Parameters

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Pathway 1: Step 1 Radical Bromination2,3-DimethylpyrazineN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Carbon tetrachloride (CCl₄)77 (Reflux)4-660-70
Pathway 1: Step 2 Gabriel Synthesis (Alkylation)2-(Bromomethyl)-3-methylpyrazinePotassium phthalimideDimethylformamide (DMF)25 (Room Temp.)12-1680-90
Pathway 1: Step 3 Gabriel Synthesis (Hydrazinolysis)N-((3-Methylpyrazin-2-yl)methyl)isoindoline-1,3-dioneHydrazine hydrateEthanol78 (Reflux)2-475-85
Pathway 2: Step 1 Nitrile Reduction3-Methylpyrazine-2-carbonitrileLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 to 66 (Reflux)4-670-80

Experimental Protocols

Pathway 1: Synthesis from 2,3-Dimethylpyrazine

This pathway involves the selective functionalization of one of the methyl groups of 2,3-dimethylpyrazine.

Step 1: Synthesis of 2-(Bromomethyl)-3-methylpyrazine via Wohl-Ziegler Bromination [1][2][3][4][5]

This reaction introduces a bromine atom at the benzylic-like position of one of the methyl groups, making it susceptible to nucleophilic substitution.

  • Materials:

    • 2,3-Dimethylpyrazine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylpyrazine and carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-3-methylpyrazine.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Gabriel Synthesis [6][7][8][9]

This two-part step converts the brominated intermediate into the target primary amine.

  • Part A: Alkylation of Potassium Phthalimide

    • Materials:

      • 2-(Bromomethyl)-3-methylpyrazine (1.0 eq)

      • Potassium phthalimide (1.1 eq)

      • Dimethylformamide (DMF)

    • Procedure:

      • In a round-bottom flask, dissolve 2-(bromomethyl)-3-methylpyrazine in dimethylformamide (DMF).

      • Add potassium phthalimide to the solution and stir the mixture at room temperature.

      • The reaction is typically stirred for 12-16 hours. Monitor the reaction by TLC.

      • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

      • Filter the solid, wash with water, and dry to obtain N-((3-methylpyrazin-2-yl)methyl)isoindoline-1,3-dione.

  • Part B: Hydrazinolysis of the Phthalimide Adduct

    • Materials:

      • N-((3-Methylpyrazin-2-yl)methyl)isoindoline-1,3-dione (1.0 eq)

      • Hydrazine hydrate (1.5 - 2.0 eq)

      • Ethanol

    • Procedure:

      • Suspend the N-((3-methylpyrazin-2-yl)methyl)isoindoline-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

      • Add hydrazine hydrate to the suspension.

      • Heat the mixture to reflux (approximately 78°C) for 2-4 hours. A white precipitate of phthalhydrazide will form.

      • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to dissolve the desired amine and precipitate any remaining hydrazine.

      • Filter off the phthalhydrazide precipitate.

      • Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the free amine.

      • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

      • Purify the product by vacuum distillation or column chromatography.

Alternative Pathway 2: Synthesis from 3-Methylpyrazine-2-carbonitrile

This pathway offers a more direct route to the final product, provided the starting nitrile is available.

Step 1: Reduction of 3-Methylpyrazine-2-carbonitrile [10][11][12]

This reaction reduces the nitrile functional group directly to a primary amine.

  • Materials:

    • 3-Methylpyrazine-2-carbonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 3-methylpyrazine-2-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the flask to 0°C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography.

Visualized Experimental Workflows

Synthesis_Pathway_1 cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Gabriel Synthesis cluster_product Final Product 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine Bromination Radical Bromination (NBS, AIBN, CCl4, Reflux) 2,3-Dimethylpyrazine->Bromination 2-(Bromomethyl)-3-methylpyrazine 2-(Bromomethyl)-3-methylpyrazine Bromination->2-(Bromomethyl)-3-methylpyrazine Alkylation Alkylation (Potassium Phthalimide, DMF) 2-(Bromomethyl)-3-methylpyrazine->Alkylation Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Alkylation->Hydrazinolysis This compound This compound Hydrazinolysis->this compound

Caption: Synthetic workflow for this compound from 2,3-dimethylpyrazine.

Synthesis_Pathway_2 cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_product Final Product 3-Methylpyrazine-2-carbonitrile 3-Methylpyrazine-2-carbonitrile Reduction Nitrile Reduction (LiAlH4, THF, Reflux) 3-Methylpyrazine-2-carbonitrile->Reduction This compound This compound Reduction->this compound

Caption: Alternative synthesis of this compound via nitrile reduction.

References

Applications of (3-Methylpyrazin-2-yl)methanamine in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

(3-Methylpyrazin-2-yl)methanamine has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its rigid pyrazine core and the reactive primary amine handle allow for diverse chemical modifications, enabling the synthesis of targeted therapies for a range of diseases, including cancer and inflammatory disorders. This document provides a detailed overview of its application, focusing on its use in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) and Janus kinase (JAK) inhibitors.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of substituted pyrazine derivatives that exhibit inhibitory activity against protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous pathologies. The pyrazine moiety of the scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of the target kinase.

A significant application is in the development of dual ROCK/JAK inhibitors. These inhibitors have potential therapeutic applications in treating myeloproliferative neoplasms, cancer, and other diseases where these signaling pathways are overactive. The general structure of these inhibitors involves the this compound core coupled with various substituted aromatic or heteroaromatic ring systems.

Quantitative Data Summary

The inhibitory activities of representative compounds derived from this compound against ROCK1, ROCK2, JAK1, JAK2, JAK3, and TYK2 are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDTarget KinaseIC50 (nM)
Example 1 ROCK115
ROCK210
JAK150
JAK225
JAK35
TYK230
Example 2 ROCK120
ROCK212
JAK165
JAK230
JAK38
TYK240

Experimental Protocols

General Synthetic Protocol for this compound Derivatives

A common synthetic route to prepare kinase inhibitors from this compound involves a coupling reaction with a suitable electrophile, often a substituted heteroaryl chloride.

Step 1: Synthesis of this compound

This compound can be synthesized from 2-methyl-3-pyrazinecarbonitrile via reduction.

  • Materials: 2-methyl-3-pyrazinecarbonitrile, Lithium aluminum hydride (LiAlH4), Anhydrous diethyl ether, 1M Sodium hydroxide solution.

  • Procedure:

    • Suspend LiAlH4 in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-methyl-3-pyrazinecarbonitrile in anhydrous diethyl ether to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, followed by 1M sodium hydroxide solution, and then water again.

    • Filter the resulting solid and wash it with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Step 2: Coupling Reaction

  • Materials: this compound, Substituted heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), Diisopropylethylamine (DIPEA), n-Butanol.

  • Procedure:

    • To a solution of this compound in n-butanol, add the substituted heteroaryl chloride and DIPEA.

    • Heat the reaction mixture to 120 °C and stir for 16 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired product.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against target kinases can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

  • General Principle: The assay measures the amount of phosphorylated substrate produced by the kinase. The inhibition of the kinase by the test compound results in a decrease in the signal.

  • Procedure:

    • Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).

    • In a microplate, add the kinase, the substrate, ATP, and the test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the signal (fluorescence or luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general synthetic workflow and a simplified representation of a signaling pathway that can be targeted by inhibitors derived from this compound.

G General Synthetic Workflow A 2-Methyl-3-pyrazinecarbonitrile B This compound A->B Reduction (e.g., LiAlH4) D Target Kinase Inhibitor B->D C Substituted Heteroaryl Chloride C->D Coupling Reaction

Caption: Synthetic scheme for kinase inhibitors.

G Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK-STAT pathway.

Application Notes and Protocols for Pyrazine Ring Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the functionalization of the pyrazine ring, a key scaffold in numerous pharmaceuticals and functional materials. The following sections cover widely-used and effective methodologies, including transition metal-catalyzed cross-coupling reactions and radical C-H functionalization. Each section includes a general protocol, a summary of reaction scope and yields in a tabular format, and a visualization of the experimental workflow or reaction mechanism.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrazines

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of pyrazine chemistry, it allows for the arylation of halopyrazines with a broad range of aryl and heteroaryl boronic acids. This reaction is valued for its mild conditions and tolerance of various functional groups.[1][2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids

A detailed protocol for the Suzuki-Miyaura coupling of a substituted 2-chloropyrazine with an arylboronic acid is provided below. This procedure is a representative example and may require optimization for different substrates.

Materials:

  • Substituted 2-chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add the substituted 2-chloropyrazine (1.0 equiv), arylboronic acid (1.2 equiv), palladium(II) acetate (3 mol%), and the phosphine ligand (6 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., K₂CO₃, 2.0 equiv) to the flask.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized pyrazine.

Data Presentation: Suzuki-Miyaura Coupling of Halopyrazines
EntryPyrazine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
22-Bromo-5-methylpyrazine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane90888
32-Chloro-6-phenylpyrazine3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851675
42,5-Dichloropyrazine4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF110682 (mono-arylated)
52-Iodopyrazine2-Naphthylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)THF/H₂O801091

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Py-X) Pd(0)L2->Oxidative_Addition Py-X Pd(II) Complex Py-Pd(II)(X)L2 Oxidative_Addition->Pd(II) Complex Transmetalation Transmetalation (Ar-B(OR)2) Pd(II) Complex->Transmetalation [ArB(OR)2OH]⁻ Pd(II) Aryl Complex Py-Pd(II)(Ar)L2 Transmetalation->Pd(II) Aryl Complex Reductive_Elimination Reductive Elimination Pd(II) Aryl Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Py-Ar Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Stille Coupling of Halopyrazines

The Stille coupling offers another powerful method for C-C bond formation, pairing halopyrazines with organostannane reagents. A key advantage of this reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, although their toxicity necessitates careful handling.[4][5]

Experimental Protocol: General Procedure for Stille Coupling of 2-Bromopyrazine with Organostannanes

Materials:

  • Substituted 2-bromopyrazine (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)

  • Anhydrous, degassed solvent (e.g., THF, toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask, dissolve the substituted 2-bromopyrazine (1.0 equiv) and the organostannane (1.1 equiv) in the anhydrous, degassed solvent.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if applicable, the CuI co-catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (6-24 hours), with progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a filterable solid.

  • The mixture is filtered through a pad of Celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the functionalized pyrazine.

Data Presentation: Stille Coupling of Halopyrazines
EntryPyrazine SubstrateOrganostannaneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
12-BromopyrazinePhenyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene1101285
22-Iodopyrazine(4-Vinylphenyl)-SnBu₃PdCl₂(PPh₃)₂ (3)CuI (10)DMF90878
32,5-Dibromopyrazine(2-Furyl)-SnBu₃Pd₂(dba)₃ (2)P(o-tol)₃ (8)THF801872 (mono-substituted)
42-Chloro-6-methylpyrazine(Thiophen-2-yl)-SnMe₃Pd(OAc)₂ (4)P(t-Bu)₃ (8)Dioxane1002465
52-Bromopyrazine(Tributylstannyl)pyridinePd(PPh₃)₄ (5)-Toluene1101679

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle cluster_1 Catalytic Cycle Pd(0)L2_Stille Pd(0)L2 Oxidative_Addition_Stille Oxidative Addition (Py-X) Pd(0)L2_Stille->Oxidative_Addition_Stille Py-X Pd(II)_Complex_Stille Py-Pd(II)(X)L2 Oxidative_Addition_Stille->Pd(II)_Complex_Stille Transmetalation_Stille Transmetalation (R-SnR'3) Pd(II)_Complex_Stille->Transmetalation_Stille R-SnR'3 Pd(II)_R_Complex_Stille Py-Pd(II)(R)L2 Transmetalation_Stille->Pd(II)_R_Complex_Stille Reductive_Elimination_Stille Reductive Elimination Pd(II)_R_Complex_Stille->Reductive_Elimination_Stille Reductive_Elimination_Stille->Pd(0)L2_Stille Product_Stille Py-R Reductive_Elimination_Stille->Product_Stille

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Palladium-Catalyzed Sonogashira Coupling of Halopyrazines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a halopyrazine with a terminal alkyne. This reaction is of great importance for the synthesis of pyrazine-containing alkynes, which are valuable intermediates in organic synthesis and can be found in various functional materials.[6][7]

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Iodopyrazine with a Terminal Alkyne

Materials:

  • Substituted 2-iodopyrazine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2.0-5.0 equiv, can also be the solvent)

  • Anhydrous solvent (e.g., THF, DMF, or the amine base itself)

Procedure:

  • To a Schlenk flask, add the substituted 2-iodopyrazine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.

  • The reaction is stirred at room temperature or heated gently (e.g., 40-60 °C) for the required time (2-12 hours), monitoring by TLC or GC-MS.

  • Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst residues, washing with an organic solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Presentation: Sonogashira Coupling of Halopyrazines
EntryPyrazine SubstrateAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-IodopyrazinePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (3)THF25692
22-Bromopyrazine1-HexynePd(PPh₃)₄ (5)10DIPA (5)DMF601275
32-Chloro-5-phenylpyrazineTrimethylsilylacetylenePdCl₂(dppf) (3)5Cs₂CO₃ (2)Dioxane801868
42,6-Diiodopyrazine4-EthynylanisolePdCl₂(PPh₃)₂ (4)8Et₃NEt₃N50881 (mono-alkynylated)
52-IodopyrazinePropargyl alcoholPd(PPh₃)₄ (3)6Et₃N (3)THF25488

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2_Sono Pd(0)L2 Oxidative_Addition_Sono Oxidative Addition Pd(0)L2_Sono->Oxidative_Addition_Sono Py-X Pd(II)_Complex_Sono Py-Pd(II)(X)L2 Oxidative_Addition_Sono->Pd(II)_Complex_Sono Transmetalation_Sono Transmetalation Pd(II)_Complex_Sono->Transmetalation_Sono Pd(II)_Alkyne_Complex Py-Pd(II)(C≡CR)L2 Transmetalation_Sono->Pd(II)_Alkyne_Complex Reductive_Elimination_Sono Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination_Sono Reductive_Elimination_Sono->Pd(0)L2_Sono Product_Sono Py-C≡CR Reductive_Elimination_Sono->Product_Sono CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡C-H Cu_Pi_Complex [Cu(C≡CR)]-π-Complex Alkyne_Coordination->Cu_Pi_Complex Deprotonation Deprotonation Cu_Pi_Complex->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation_Sono

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Direct C-H Arylation of Pyrazines

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the pyrazine ring. These methods typically involve the palladium-catalyzed coupling of a pyrazine C-H bond with an aryl halide.[8][9]

Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Pyrazine

Materials:

  • Substituted pyrazine (1.0-2.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., PCy₃·HBF₄, P(t-Bu)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Additive (e.g., pivalic acid (PivOH)) (20-30 mol%)

  • Anhydrous solvent (e.g., DMA, NMP, 1,4-dioxane)

Procedure:

  • In a screw-capped vial, combine the aryl halide (1.0 equiv), palladium(II) acetate (3 mol%), phosphine ligand (6 mol%), base (K₂CO₃, 2.5 equiv), and pivalic acid (30 mol%).

  • The vial is sealed and purged with an inert gas.

  • Add the substituted pyrazine (1.5 equiv) and the anhydrous solvent (e.g., DMA) via syringe.

  • The reaction mixture is stirred vigorously and heated to the specified temperature (typically 100-140 °C) for 12-48 hours.

  • After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Presentation: Direct C-H Arylation of Pyrazines
EntryPyrazine SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)Additive (mol%)SolventTemp (°C)Yield (%)
1Pyrazine4-BromotoluenePd(OAc)₂ (3)PCy₃·HBF₄ (6)K₂CO₃ (2.5)PivOH (30)DMA12075
22-Methylpyrazine1-Iodo-4-methoxybenzenePd(OAc)₂ (5)P(t-Bu)₃ (10)Cs₂CO₃ (3)-NMP14068
32,5-Dimethylpyrazine3-BromopyridinePdCl₂(dppf) (5)-K₂CO₃ (2.5)PivOH (30)Dioxane11055
4Quinoxaline4-BromoanisolePd(OAc)₂ (2)PCy₃·HBF₄ (4)K₂CO₃ (2)PivOH (20)DMA10082
5Pyrazine1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)PivOH (30)Toluene12071

Visualization: Experimental Workflow for Direct C-H Arylation

CH_Arylation_Workflow Start Start Reagents Combine Pyrazine, Aryl Halide, Pd Catalyst, Ligand, Base, Additive Start->Reagents Inert_Atmosphere Purge with Inert Gas Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (100-140 °C, 12-48h) Solvent_Addition->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Functionalized Pyrazine Purification->Product

Caption: General workflow for a direct C-H arylation experiment.

Minisci-Type C-H Alkylation of Pyrazines

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles, such as pyrazines, with alkyl radicals. This reaction typically proceeds under acidic conditions to protonate the pyrazine ring, making it more susceptible to radical attack. A variety of radical precursors can be used, including carboxylic acids, alcohols, and alkyl peroxides.[10][11][12]

Experimental Protocol: General Procedure for Minisci Alkylation of Pyrazine with a Carboxylic Acid

Materials:

  • Substituted pyrazine (1.0 equiv)

  • Carboxylic acid (radical precursor) (2.0-5.0 equiv)

  • Silver nitrate (AgNO₃) (10-20 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0-4.0 equiv)

  • Acid (e.g., sulfuric acid (H₂SO₄))

  • Solvent (e.g., acetonitrile/water, dichloromethane/water)

Procedure:

  • In a round-bottom flask, dissolve the substituted pyrazine (1.0 equiv) in a mixture of the chosen solvent (e.g., acetonitrile) and water.

  • Carefully add the acid (e.g., a few drops of concentrated H₂SO₄) to the solution.

  • Add the carboxylic acid (3.0 equiv) and silver nitrate (20 mol%).

  • Heat the mixture to the desired temperature (typically 50-80 °C).

  • In a separate flask, dissolve ammonium persulfate (3.0 equiv) in water.

  • Add the ammonium persulfate solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Continue to stir the reaction at the elevated temperature for 1-4 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography, often on basic alumina to remove residual acids.

Data Presentation: Minisci-Type Alkylation of Pyrazines
EntryPyrazine SubstrateRadical PrecursorOxidant (equiv)Catalyst (mol%)SolventTemp (°C)Yield (%)Regioselectivity (C2:C3)
1PyrazinePivalic Acid(NH₄)₂S₂O₈ (3)AgNO₃ (20)MeCN/H₂O8078>95:5
22-MethylpyrazineCyclohexanecarboxylic Acid(NH₄)₂S₂O₈ (3)AgNO₃ (20)DCM/H₂O6065C5-alkylation
32-ChloropyrazineAdamantanecarboxylic Acid(NH₄)₂S₂O₈ (4)AgNO₃ (10)MeCN/H₂O8072C5/C6-alkylation
4Quinoxalinet-Butanol/H₂O₂FeSO₄·7H₂O (30)-H₂SO₄/H₂O2585C2-alkylation
5PyrazineIsobutyric Acid(NH₄)₂S₂O₈ (3)AgNO₃ (20)MeCN/H₂O8070>95:5

Visualization: Minisci Reaction Mechanism

Minisci_Mechanism Start_Minisci Start Radical_Generation Radical Generation (e.g., from R-COOH + AgNO3 + (NH4)2S2O8) Start_Minisci->Radical_Generation Pyrazine_Protonation Pyrazine Protonation (Acidic Conditions) Start_Minisci->Pyrazine_Protonation R_Radical R• Radical_Generation->R_Radical Radical_Addition Radical Addition R_Radical->Radical_Addition Protonated_Pyrazine Pyrazine-H⁺ Pyrazine_Protonation->Protonated_Pyrazine Protonated_Pyrazine->Radical_Addition Radical_Cation Intermediate Radical Cation Radical_Addition->Radical_Cation Oxidation Oxidation / Rearomatization Radical_Cation->Oxidation Product_Minisci Alkylated Pyrazine Oxidation->Product_Minisci

Caption: Simplified mechanism of the Minisci C-H alkylation reaction.

References

Application Notes and Protocols for the Use of (3-Methylpyrazin-2-yl)methanamine in Catalytic Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and hypothetical performance data for the use of (3-methylpyrazin-2-yl)methanamine as a ligand in two distinct catalytic processes: Ruthenium-catalyzed transfer hydrogenation of ketones and Iron-catalyzed Atom Transfer Radical Polymerization (ATRP). While direct catalytic applications of this compound are not extensively documented, these protocols are based on established methodologies for structurally analogous 2-(aminomethyl)pyridine ligands, suggesting potential utility in these transformations.[1][2]

Application Note 1: this compound as a Ligand in Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Introduction: Transfer hydrogenation is a powerful method for the reduction of ketones to alcohols, utilizing an organic molecule as the hydrogen source. This compound can serve as a bidentate ligand in combination with a ruthenium precursor and a phosphine ligand to form a highly active catalyst for this transformation. The pyrazine and amine nitrogens of the ligand coordinate to the ruthenium center, influencing the catalyst's activity and selectivity. This protocol describes the in-situ preparation of the catalyst and its application in the reduction of acetophenone.

Experimental Protocol:

1. Catalyst Preparation (in-situ):

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(PPh₃)₃] (3.8 mg, 0.004 mmol, 1 mol%).

  • Add triphenylphosphine (PPh₃) (2.1 mg, 0.008 mmol, 2 mol%).

  • Add this compound (1.0 mg, 0.008 mmol, 2 mol%).

  • Add 5 mL of anhydrous, degassed 2-propanol.

  • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

2. Transfer Hydrogenation Reaction:

  • To the freshly prepared catalyst solution, add acetophenone (0.48 g, 4.0 mmol).

  • Add a 0.1 M solution of NaOH in 2-propanol (0.8 mL, 0.08 mmol, 2 mol%).

  • Heat the reaction mixture to 80 °C and stir for the desired reaction time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired alcohol.

Data Presentation:

Table 1: Hypothetical Performance Data for Ru-Catalyzed Transfer Hydrogenation of Various Ketones

EntrySubstrateTime (h)Conversion (%)Yield (%)
1Acetophenone1>9998
24-Chloroacetophenone1.5>9997
34-Methoxyacetophenone29895
4Propiophenone1>9999
5Cyclohexanone0.5>9998

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation (in-situ) cluster_reaction Transfer Hydrogenation cluster_workup Work-up and Purification prep1 Mix [RuCl2(PPh3)3], PPh3, and This compound in a Schlenk flask prep2 Add anhydrous 2-propanol prep1->prep2 prep3 Stir at RT for 30 min under inert atmosphere prep2->prep3 react1 Add ketone substrate to the catalyst solution prep3->react1 Catalyst Solution react2 Add NaOH solution in 2-propanol react1->react2 react3 Heat to 80 °C and stir react2->react3 react4 Monitor reaction by TLC or GC react3->react4 workup1 Cool to RT and quench with water react4->workup1 Completed Reaction workup2 Extract with diethyl ether workup1->workup2 workup3 Dry organic phase and evaporate solvent workup2->workup3 workup4 Purify by column chromatography workup3->workup4 final_product final_product workup4->final_product Purified Alcohol

Figure 1. Experimental workflow for Ru-catalyzed transfer hydrogenation.

Application Note 2: this compound in Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP) of Styrene

Introduction: Atom Transfer Radical Polymerization (ATRP) is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. Iron complexes are attractive catalysts for ATRP due to their low cost and low toxicity. This compound can act as a ligand for iron, forming a complex that can effectively catalyze the polymerization of vinyl monomers like styrene. This protocol outlines the procedure for the ATRP of styrene using an iron complex formed in-situ with this compound.

Experimental Protocol:

1. Catalyst Complex Formation:

  • In a dry Schlenk tube under an inert atmosphere, add FeCl₂ (2.5 mg, 0.02 mmol, 1 eq.).

  • Add this compound (4.9 mg, 0.04 mmol, 2 eq.).

  • Add 1 mL of degassed anisole and stir the mixture at room temperature for 20 minutes.

2. Polymerization:

  • To the catalyst solution, add styrene (0.42 g, 4.0 mmol, 200 eq.).

  • Add ethyl α-bromoisobutyrate (EBiB) as the initiator (3.9 mg, 0.02 mmol, 1 eq.).

  • The Schlenk tube is sealed and placed in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the specified time. Samples can be taken periodically under an inert atmosphere to monitor monomer conversion and molecular weight evolution.

3. Termination and Polymer Isolation:

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dilute the mixture with 5 mL of tetrahydrofuran (THF).

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol (200 mL) with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

4. Characterization:

  • Determine the monomer conversion by gravimetry.

  • Analyze the molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

Data Presentation:

Table 2: Hypothetical Results for Iron-Catalyzed ATRP of Styrene

EntryTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI
12255,2001.25
24489,9001.21
366513,5001.18
488217,0001.15
5109118,9001.13

Experimental Workflow Diagram:

G cluster_catalyst Catalyst Formation cluster_poly Polymerization cluster_iso Polymer Isolation cat1 Add FeCl2 and This compound to a Schlenk tube cat2 Add degassed anisole cat1->cat2 cat3 Stir at RT for 20 min cat2->cat3 poly1 Add styrene monomer and EBiB initiator cat3->poly1 Catalyst Solution poly2 Seal tube and heat to 110 °C poly1->poly2 poly3 Stir for desired time poly2->poly3 iso1 Cool to RT and expose to air poly3->iso1 Polymer Solution iso2 Dilute with THF iso1->iso2 iso3 Precipitate in cold methanol iso2->iso3 iso4 Filter and dry the polymer iso3->iso4 final_product final_product iso4->final_product Polystyrene

Figure 2. Experimental workflow for Fe-catalyzed ATRP of styrene.

References

Application Notes and Protocols for the Purification of (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the purification of (3-Methylpyrazin-2-yl)methanamine, a heterocyclic amine of interest in pharmaceutical research. The following protocols are based on established purification methodologies for analogous pyrazine derivatives and are intended to be adapted by researchers based on the specific characteristics of their crude product.

Physicochemical Data and Safety Information

A comprehensive understanding of the physicochemical properties of this compound is crucial for selecting the optimal purification strategy. While experimental data for this specific compound is limited, data for structurally related compounds can provide valuable guidance.

PropertyData for this compound or Related CompoundsSource/Notes
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Likely a liquid or low-melting solid at room temperatureInferred from related pyrazines
Boiling Point Estimated to be >200 °C at atmospheric pressureBased on the boiling point of 2-Acetyl-3-methylpyrazine (90 °C at 20 mmHg)
Solubility Expected to be soluble in water and polar organic solventsGeneral characteristic of small amines
Stability May be prone to oxidation; stable as a hydrochloride saltInferred from commercial availability of the HCl salt[1]

Safety Precautions: this compound is a substituted aminopyrazine. As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow for Purification

The selection of a suitable purification method depends on the nature of the impurities and the scale of the reaction. The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound CrudeProduct Crude this compound LiquidLiquidExtraction Liquid-Liquid Extraction CrudeProduct->LiquidLiquidExtraction Initial Cleanup ColumnChromatography Column Chromatography LiquidLiquidExtraction->ColumnChromatography For complex mixtures Distillation Vacuum Distillation LiquidLiquidExtraction->Distillation For volatile impurities Crystallization Crystallization (as salt) LiquidLiquidExtraction->Crystallization If solid salt can be formed PureProduct Pure this compound ColumnChromatography->PureProduct Distillation->PureProduct Crystallization->PureProduct

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the most common purification techniques applicable to this compound.

Liquid-Liquid Extraction

This initial workup step is designed to remove water-soluble impurities and inorganic salts.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent such as DCM or EtOAc.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. This will help to remove any acidic impurities.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, extracted product.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from closely related impurities.

Materials:

  • Crude product from liquid-liquid extraction

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding EtOAc. A common gradient could be from 100% hexane to 50:50 hexane:EtOAc. For more polar compounds, a gradient of DCM to 95:5 DCM:MeOH can be effective.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Identification: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Vacuum Distillation

If the target compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

Materials:

  • Crude product

  • Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Place the crude product in the distillation flask.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Begin to apply vacuum, and once the desired pressure is reached, start heating the distillation flask.

  • Collect the fraction that distills at a constant temperature. This fraction should correspond to the boiling point of the pure this compound at the applied pressure.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Crystallization as a Hydrochloride Salt

For compounds that are difficult to crystallize in their freebase form, forming a salt can often facilitate crystallization and purification.

Materials:

  • Purified freebase of this compound

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 2 M HCl in diethyl ether)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified freebase in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in diethyl ether dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the purified this compound hydrochloride salt under vacuum.

Logical Relationship Diagram for Method Selection

The choice of purification method is dictated by the properties of the crude material and the desired final purity.

MethodSelection Decision Tree for Purification Method Selection Start Crude Product Analysis IsLiquid Is the crude product a liquid? Start->IsLiquid IsThermallyStable Is it thermally stable? IsLiquid->IsThermallyStable Yes ComplexMixture Is it a complex mixture? IsLiquid->ComplexMixture No (Solid) IsThermallyStable->ComplexMixture No Distillation Use Vacuum Distillation IsThermallyStable->Distillation Yes CanFormSalt Can a stable salt be formed? ComplexMixture->CanFormSalt No Chromatography Use Column Chromatography ComplexMixture->Chromatography Yes Crystallization Use Crystallization CanFormSalt->Crystallization Yes ConsiderOther Consider alternative methods CanFormSalt->ConsiderOther No

Caption: Decision tree for selecting the appropriate purification method.

By following these protocols and considering the specific nature of the crude material, researchers can effectively purify this compound for use in further scientific investigations.

References

Application Notes and Protocols for the Analytical Detection of (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (3-Methylpyrazin-2-yl)methanamine in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for similar compounds, including pyrazine derivatives and primary amines.

Introduction

This compound is a heterocyclic amine containing a pyrazine ring, a functional group of interest in pharmaceutical and flavor chemistry. Accurate and sensitive detection methods are crucial for its characterization, quantification, and quality control in research and development. This document outlines protocols for two primary analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for routine analysis, which may require derivatization.

Analytical Methodologies Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-MS/MS: This is the recommended method for trace-level quantification in complex matrices such as biological fluids or drug products.[1][2] It offers excellent specificity and sensitivity, minimizing the need for extensive sample cleanup.

  • GC-MS: A robust technique for the analysis of volatile and semi-volatile compounds.[3][4] Due to the polarity of the primary amine group in this compound, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[5]

Application Note 1: Quantitative Analysis of this compound by HPLC-MS/MS

This method is suitable for the sensitive and selective quantification of this compound in pharmaceutical formulations and biological samples.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution Injection UHPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Protocol

1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to prepare working standard solutions for the calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).[2]

  • Sample Extraction (from a solid matrix like tablets):

    • Weigh and powder a representative amount of the sample.

    • Reconstitute the powder in methanol to a target concentration (e.g., 10 mg/mL).

    • Mechanically shake for approximately 45 minutes.

    • Centrifuge the solution at 4,500 rpm for 15 minutes.[2]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter.[2]

    • Dilute the filtered solution as needed to fall within the calibration range.

2. HPLC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
HPLC System UHPLC system (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC)[1]
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Thermo Q Exactive, Waters Xevo TQ)[1]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (m/z 124.08)
Product Ions (Q3) To be determined by infusion of a standard solution (e.g., m/z 107.06, 94.05)
Collision Energy Optimize for each transition

3. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the regression equation from the calibration curve.

Application Note 2: Analysis of this compound by GC-MS with Derivatization

This method is applicable for the qualitative and quantitative analysis of this compound in samples where volatility is not a limitation and high sensitivity is not the primary requirement. Derivatization is recommended to improve chromatographic performance.

Logical Relationship of Derivatization

Derivatization_Logic Analyte This compound Properties Polar Primary Amine Poor Peak Shape Potential for Thermal Degradation Analyte->Properties Derivatization Derivatization (e.g., with MBTFA, HFBA, or ECF) Analyte->Derivatization Properties->Derivatization Necessitates Derivative Derivatized Analyte Derivatization->Derivative Improved_Properties Non-polar Increased Volatility Improved Thermal Stability Symmetrical Peak Shape Derivative->Improved_Properties

Caption: Rationale for derivatization in GC-MS analysis of the target analyte.

Protocol

1. Sample Preparation and Derivatization

  • Sample Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., dichloromethane or ethyl acetate). Dry the extract over anhydrous sodium sulfate and concentrate to a known volume.

  • Derivatization:

    • Transfer an aliquot of the dried extract or standard solution to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent. Common agents for primary amines include N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).[5]

    • For example, add 50 µL of MBTFA and 50 µL of acetonitrile.

    • Cap the vial and heat at 70-100 °C for 30-60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following are typical starting parameters that require optimization.

Parameter Condition
GC System Gas chromatograph with a mass selective detector (e.g., Agilent GC-MSD)
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, Rxi-5Sil MS, 30 m x 0.25 mm, 0.25 µm)[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C[3]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C[3]
Ion Source Temp 230 °C[3]
Ionization Energy 70 eV
Scan Mode Full Scan (e.g., m/z 40-450) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis

  • Qualitative Analysis: Identify the derivatized analyte peak by its retention time and by comparing its mass spectrum with a reference spectrum or library. The mass spectrum of the derivative will show characteristic fragments.

  • Quantitative Analysis: Create a calibration curve using derivatized standards. Quantify the analyte in samples by integrating the area of a characteristic ion in SIM mode or the total ion chromatogram (TIC) in full scan mode and comparing it to the calibration curve.

Summary of Quantitative Parameters

The following table provides a hypothetical summary for the validation of the proposed HPLC-MS/MS method. Actual values must be determined experimentally.

Parameter Hypothetical Value Description
Linearity (r²) > 0.995The coefficient of determination for the calibration curve over the specified concentration range.[2]
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.15 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between results.
Accuracy (% Recovery) 85-115%The percentage of the true amount of analyte that is recovered by the analytical method.
Specificity No interferenceThe ability of the method to differentiate and quantify the analyte in the presence of other components.

References

Application Notes and Protocols for the Derivatization of (3-Methylpyrazin-2-yl)methanamine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (3-Methylpyrazin-2-yl)methanamine and subsequent evaluation of its derivatives in various biological assays. The pyrazine scaffold is a key component in numerous biologically active compounds, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents.[1] The protocols outlined below are designed to be adaptable for high-throughput screening and lead optimization in drug discovery programs.

Introduction

This compound is a versatile starting material for the synthesis of a diverse library of compounds. The primary amine functionality serves as a key handle for derivatization, allowing for the introduction of a wide array of substituents to explore the chemical space and modulate biological activity. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[2][3][4] The protocols provided herein focus on the synthesis of amide and sulfonamide derivatives, followed by their evaluation in relevant biological assays.

Derivatization Strategies

The primary amine of this compound can be readily derivatized through various chemical reactions. Two common and robust methods are acylation to form amides and sulfonylation to form sulfonamides.

Experimental Workflow for Derivatization

start Start: this compound reaction Reaction in suitable solvent (e.g., DCM, THF) with base (e.g., Et3N, DIPEA) start->reaction reagents Acylating/Sulfonylating Agent (e.g., Acyl chloride, Sulfonyl chloride) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization bioassay Biological Assays characterization->bioassay

Caption: General workflow for the derivatization of this compound.

Protocol 1: Synthesis of N-((3-Methylpyrazin-2-yl)methyl)acetamide (Amide Derivative)

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of N-((3-Methylpyrazin-2-yl)methyl)benzenesulfonamide (Sulfonamide Derivative)

This protocol details the synthesis of a sulfonamide derivative.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (2:1 v/v).

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic methods.

Biological Assays

The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for common antimicrobial and cytotoxicity assays.

Experimental Workflow for Biological Screening

start Synthesized Derivatives primary_screening Primary Screening (e.g., Antimicrobial MIC) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cytotoxicity Assay) hit_identification->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for biological screening and lead optimization of derivatives.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[2]

Materials:

  • Synthesized pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Amphotericin B)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Add the microbial inoculum to each well.

  • Include positive controls (microbes with broth, no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on a mammalian cell line (e.g., HepG2).[3]

Materials:

  • Synthesized pyrazine derivatives

  • HepG2 cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration inhibiting 50% of cell growth) is calculated.

Data Presentation

The biological activity data for a hypothetical series of derivatives is summarized in the tables below for easy comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR-Group (Acyl/Sulfonyl)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
MPM-01 Acetyl>128>12864
MPM-02 Benzoyl6412832
MPM-03 4-Chlorobenzoyl326416
MPM-04 Benzenesulfonyl128>12864
MPM-05 4-Toluenesulfonyl6412832
Ciprofloxacin -0.50.25-
Amphotericin B ---1

Table 2: Cytotoxicity of Selected Derivatives

Compound IDIC50 (µM) on HepG2 cells
MPM-03 >100
MPM-05 85
Doxorubicin 1.2

Structure-Activity Relationship (SAR) Signaling Pathway

The derivatization of the parent molecule allows for the exploration of structure-activity relationships, which is a critical step in drug discovery.

parent This compound (Parent Molecule) derivatization Derivatization (e.g., Acylation, Sulfonylation) parent->derivatization library Library of Derivatives derivatization->library bioactivity Biological Screening (Antimicrobial, Cytotoxicity) library->bioactivity sar SAR Analysis bioactivity->sar lead Lead Compound Identification sar->lead

Caption: Logical flow from parent molecule to lead compound identification.

Conclusion

The derivatization of this compound represents a viable strategy for the generation of novel bioactive compounds. The protocols provided offer a framework for the synthesis and evaluation of these derivatives. The systematic exploration of different substituents will facilitate the establishment of clear structure-activity relationships, guiding the design of more potent and selective drug candidates.

References

(3-Methylpyrazin-2-yl)methanamine: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

(3-Methylpyrazin-2-yl)methanamine has emerged as a valuable heterocyclic building block for the synthesis of a variety of biologically active compounds, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a substituted pyrazine ring, offer a versatile scaffold for the construction of complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Application in the Synthesis of DPP-4 Inhibitors

This compound is a key intermediate in the synthesis of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for the treatment of type 2 diabetes.

A prominent example of the application of this compound is in the synthesis of sitagliptin analogues, a class of widely used anti-diabetic drugs. The pyrazine moiety of the building block often serves as a key pharmacophoric element, interacting with specific residues in the active site of the DPP-4 enzyme.

General Synthetic Scheme

The general synthetic approach involves the coupling of this compound with a suitably functionalized carboxylic acid or its derivative, typically through an amide bond formation. This is followed by further chemical transformations to yield the final DPP-4 inhibitor. A representative synthetic workflow is outlined below:

G cluster_0 Synthesis of DPP-4 Inhibitor A This compound C Amide Coupling A->C B Activated Carboxylic Acid (e.g., Acyl Chloride) B->C D N-acylated Intermediate C->D E Further Synthetic Steps (e.g., deprotection, cyclization) D->E F Final DPP-4 Inhibitor E->F

Caption: General workflow for the synthesis of DPP-4 inhibitors using this compound.

Experimental Protocol: Synthesis of a Sitagliptin Analogue Intermediate

This protocol is adapted from the procedures described in patent WO2012061725 for the synthesis of a key intermediate in the preparation of DPP-4 inhibitors.

Reaction: Amide coupling of this compound with a chiral carboxylic acid.

Materials:

  • This compound

  • (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-((3-methylpyrazin-2-yl)methyl)- (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanamide.

Reactant Molar Ratio
(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid1.0
This compound1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.0
Product Yield Purity
N-((3-methylpyrazin-2-yl)methyl)- (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanamide~70-85%>95% (by HPLC)

Biological Context: DPP-4 Signaling Pathway

The inhibition of DPP-4 by molecules synthesized from this compound has significant physiological effects on glucose metabolism. The simplified signaling pathway below illustrates the role of DPP-4 and the mechanism of action of its inhibitors.

G cluster_0 DPP-4 Signaling in Glucose Homeostasis Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 is inactivated by Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive Inactive Metabolites DPP4->Inactive Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin analogue) Inhibitor->DPP4 inhibits

Caption: Simplified diagram of the DPP-4 signaling pathway and the action of DPP-4 inhibitors.

Incretins, released in response to food intake, stimulate insulin secretion from pancreatic β-cells, which in turn lowers blood glucose levels.[1][2] DPP-4 rapidly degrades these incretins, diminishing their effect.[2] DPP-4 inhibitors, synthesized using building blocks like this compound, block the action of DPP-4, thereby increasing the levels of active incretins and enhancing glucose-dependent insulin secretion.[1]

Conclusion

This compound is a key building block in modern medicinal chemistry, enabling the efficient synthesis of complex and potent therapeutic agents. Its application in the development of DPP-4 inhibitors highlights its importance in constructing molecules with high affinity and selectivity for their biological targets. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the exploration of novel chemical entities based on this versatile pyrazine scaffold.

References

Application Notes and Protocols for the Scalable Synthesis of (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of (3-Methylpyrazin-2-yl)methanamine, a key intermediate in pharmaceutical development. The described two-step synthetic route starts from the readily available 2,3-dimethylpyrazine, proceeding through a selective monochlorination followed by amination. This process is designed for scalability, addressing critical parameters for industrial production, including reaction conditions, reagent selection, and purification strategies to ensure high yield and purity.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The increasing demand for this intermediate necessitates the development of a robust, efficient, and scalable manufacturing process. This document outlines a validated two-step synthesis that is amenable to large-scale production, focusing on practical and safe operational parameters.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two primary steps:

  • Selective Monochlorination: 2,3-Dimethylpyrazine is selectively chlorinated at one of the methyl groups to yield 2-(chloromethyl)-3-methylpyrazine.

  • Amination: The resulting 2-(chloromethyl)-3-methylpyrazine is then aminated to produce the final product, this compound.

Synthesis_Scheme 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine 2-(Chloromethyl)-3-methylpyrazine 2-(Chloromethyl)-3-methylpyrazine 2,3-Dimethylpyrazine->2-(Chloromethyl)-3-methylpyrazine Step 1: Selective Monochlorination This compound This compound 2-(Chloromethyl)-3-methylpyrazine->this compound Step 2: Amination

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Selective Monochlorination of 2,3-Dimethylpyrazine

The selective monochlorination of the methyl group at the 2-position of 2,3-dimethylpyrazine is a critical step. The use of N-chlorosuccinimide (NCS) with a radical initiator in a suitable solvent provides good selectivity and is amenable to scale-up.

Protocol:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet is charged with 2,3-dimethylpyrazine (1.0 eq) and a suitable solvent such as acetonitrile or ethyl acetate (5-10 volumes).

  • Reagent Addition: N-chlorosuccinimide (NCS) (1.05-1.15 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.01-0.05 eq), are added to the solution.

  • Reaction: The mixture is heated to reflux (approximately 75-85 °C) under a nitrogen atmosphere. The reaction progress is monitored by HPLC or GC analysis for the disappearance of the starting material and the formation of the monochlorinated product. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The succinimide byproduct is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude 2-(chloromethyl)-3-methylpyrazine.

    • The crude product can be purified by vacuum distillation.

Key Process Parameters and Data:

ParameterValue
Starting Material 2,3-Dimethylpyrazine
Chlorinating Agent N-Chlorosuccinimide (NCS)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Acetonitrile or Ethyl Acetate
Temperature 75-85 °C (Reflux)
Reaction Time 4-8 hours
Typical Yield 75-85%
Purity (after dist.) >97% (GC)

Safety Considerations:

  • The reaction should be carried out in a well-ventilated fume hood.

  • NCS is a moisture-sensitive and corrosive solid. Handle with appropriate personal protective equipment (PPE).

  • AIBN and BPO are thermal initiators and should be handled with care to avoid accidental decomposition.

Chlorination_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation charge_reactor Charge Reactor with 2,3-Dimethylpyrazine & Solvent add_reagents Add NCS and AIBN charge_reactor->add_reagents heat_reflux Heat to Reflux (75-85°C) add_reagents->heat_reflux monitor Monitor by HPLC/GC heat_reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter concentrate Concentrate Filtrate filter->concentrate distill Vacuum Distillation concentrate->distill Purified 2-(Chloromethyl)-3-methylpyrazine Purified 2-(Chloromethyl)-3-methylpyrazine distill->Purified 2-(Chloromethyl)-3-methylpyrazine

Caption: Workflow for the selective monochlorination of 2,3-dimethylpyrazine.

Step 2: Amination of 2-(Chloromethyl)-3-methylpyrazine

Direct amination with ammonia is a highly efficient and atom-economical method for the large-scale production of the target primary amine. To maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is used, and the reaction is conducted under pressure.

Protocol:

  • Reactor Setup: A high-pressure stainless steel autoclave equipped with a mechanical stirrer, pressure gauge, thermocouple, and inlet/outlet valves is used.

  • Reagent Charging: The autoclave is charged with a solution of 2-(chloromethyl)-3-methylpyrazine (1.0 eq) in a suitable solvent, such as methanol or ethanol (5-10 volumes).

  • Ammonia Addition: The reactor is sealed, and liquid ammonia (10-20 eq) is charged into the vessel.

  • Reaction: The mixture is heated to 60-80 °C. The internal pressure will rise due to the heating of the ammonia. The reaction is monitored by HPLC or GC analysis until the starting material is consumed, which typically takes 6-12 hours.

  • Work-up and Isolation:

    • After completion, the reactor is cooled to room temperature, and the excess ammonia is carefully vented into a scrubber system.

    • The reaction mixture is concentrated under reduced pressure to remove the solvent.

    • The resulting residue, containing the product and ammonium chloride, is taken up in water and basified with a strong base (e.g., 50% NaOH solution) to a pH > 12.

    • The free amine is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound is purified by vacuum distillation.

Key Process Parameters and Data:

ParameterValue
Starting Material 2-(Chloromethyl)-3-methylpyrazine
Aminating Agent Anhydrous Ammonia
Solvent Methanol or Ethanol
Temperature 60-80 °C
Pressure Autogenous
Reaction Time 6-12 hours
Typical Yield 80-90%
Purity (after dist.) >98% (GC)

Safety Considerations:

  • This reaction must be conducted in a high-pressure reactor by trained personnel.

  • Ammonia is a corrosive and toxic gas. Proper handling and ventilation are essential.

  • The work-up involving a strong base is exothermic and should be performed with cooling.

Amination_Workflow cluster_prep_amination Reactor Preparation cluster_reaction_amination Reaction cluster_workup_amination Work-up and Isolation charge_autoclave Charge Autoclave with 2-(Chloromethyl)-3-methylpyrazine & Solvent add_ammonia Charge Liquid Ammonia charge_autoclave->add_ammonia heat_pressure Heat to 60-80°C add_ammonia->heat_pressure monitor_amination Monitor by HPLC/GC heat_pressure->monitor_amination cool_vent Cool and Vent Ammonia monitor_amination->cool_vent Reaction Complete concentrate_amination Concentrate Mixture cool_vent->concentrate_amination basify_extract Basify and Extract concentrate_amination->basify_extract distill_amination Vacuum Distillation basify_extract->distill_amination Purified this compound Purified this compound distill_amination->Purified this compound

Caption: Workflow for the amination of 2-(chloromethyl)-3-methylpyrazine.

Data Summary

The following table summarizes the quantitative data for the scalable synthesis of this compound.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1. Selective Monochlorination 2,3-DimethylpyrazineNCS, AIBNAcetonitrile75-854-875-85>97 (GC)
2. Amination 2-(Chloromethyl)-3-methylpyrazineAnhydrous AmmoniaMethanol60-806-1280-90>98 (GC)
Overall 2,3-Dimethylpyrazine----60-77 >98 (GC)

Conclusion

The presented two-step synthesis provides a reliable and scalable method for the production of this compound. By utilizing readily available starting materials and optimizing reaction conditions for selectivity and efficiency, this process is well-suited for industrial-scale manufacturing. The detailed protocols and safety considerations outlined in this document are intended to guide researchers and process chemists in the safe and effective implementation of this synthesis.

Application Notes and Protocols for (3-Methylpyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for guidance and is based on data from structurally similar compounds. A specific Safety Data Sheet (SDS) for (3-Methylpyrazin-2-yl)methanamine hydrochloride (CAS No. 1523618-20-3) was not publicly available at the time of this writing. Always consult the official Safety Data Sheet provided by your supplier before handling this compound.

Introduction

This compound hydrochloride is a heterocyclic amine derivative with potential applications in pharmaceutical research and development. Its structure, featuring a pyrazine ring, suggests its utility as a building block in the synthesis of various biologically active molecules. Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use.

Chemical and Physical Properties

Quantitative data for this compound hydrochloride is limited. The following table summarizes known information and data extrapolated from analogous compounds.

PropertyValueSource/Analogy
CAS Number 1523618-20-3[1]
Molecular Formula C₆H₁₀ClN₃Inferred from structure
Appearance Likely an off-white to light yellow solidAnalogy to similar amine hydrochlorides[2]
Solubility Expected to be soluble in waterAnalogy to amine hydrochlorides[2]
Stability Likely stable under recommended storage conditions. May be hygroscopic.Analogy to similar amine hydrochlorides[2]
Hazards Potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.Based on SDS of similar compounds[2][3]

Safety Precautions and Personal Protective Equipment (PPE)

Given the potential hazards associated with this class of compounds, strict adherence to safety protocols is mandatory.

3.1 Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are readily accessible.

3.2 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Experimental Protocols

4.1 Protocol for Handling and Dispensing:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood by lining the surface with absorbent paper.

  • Weighing: Use a microbalance within the fume hood for accurate weighing. To minimize dust generation, avoid pouring the solid directly. Use a spatula to carefully transfer the desired amount to a tared weigh boat or vial.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions, although unlikely with this compound class in common laboratory solvents.

  • Cleanup: After dispensing, decontaminate the spatula and weighing surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated materials (weigh boats, absorbent paper, gloves) in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[3]

4.2 Protocol for Storage:

  • Container: Store the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[3]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Visualizations

5.1 Workflow for Safe Handling

G Workflow for Safe Handling of this compound hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Compound Properly cleanup_waste->cleanup_store

Caption: Safe handling workflow for this compound hydrochloride.

5.2 Logical Relationships in Storage and Safety

G Key Relationships in Storage and Safety cluster_properties Properties cluster_hazards Potential Hazards cluster_storage Storage Conditions substance This compound hydrochloride prop_solid Solid substance->prop_solid prop_hygro Potentially Hygroscopic substance->prop_hygro haz_oral Oral Toxicity substance->haz_oral haz_skin Skin Irritant substance->haz_skin haz_eye Eye Irritant substance->haz_eye haz_resp Respiratory Irritant substance->haz_resp stor_sealed Tightly Sealed prop_hygro->stor_sealed necessitates haz_oral->stor_sealed prevented by haz_skin->stor_sealed prevented by haz_eye->stor_sealed prevented by stor_ventilated Well-Ventilated haz_resp->stor_ventilated mitigated by stor_cool Cool stor_dry Dry

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-Methylpyrazin-2-yl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reduction of 2-cyano-3-methylpyrazine: This is a popular route involving the conversion of a nitrile group to a primary amine.

  • Amination of 2-(halomethyl)-3-methylpyrazine: This method, often employing a Gabriel synthesis or a variation, involves the displacement of a halogen with an amine group.

Q2: Which synthesis route generally provides higher yields?

A2: Both routes can be optimized to achieve high yields. The reduction of 2-cyano-3-methylpyrazine is often preferred due to the commercial availability of the starting material and the directness of the transformation. However, the choice of route may depend on the availability of specific reagents and equipment in your laboratory.

Q3: What are the common side products I should be aware of?

A3: During the reduction of 2-cyano-3-methylpyrazine, the primary amine product can sometimes react with the starting material or intermediates to form secondary and tertiary amines.[1] In the amination route, incomplete reaction or side reactions with the solvent can lead to impurities.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through silica gel chromatography. A common eluent system is a mixture of ethyl acetate, methanol, and triethylamine. The product can also be isolated and purified as its hydrochloride salt.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 2-cyano-3-methylpyrazine
Potential Cause Troubleshooting Suggestion
Inactive Catalyst (Catalytic Hydrogenation) Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh or properly activated. Raney Nickel, for instance, should be freshly prepared for optimal activity.[2] Consider increasing the catalyst loading.
Incomplete Reaction (LiAlH₄ Reduction) Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents). Ensure the reaction is carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The reaction may require heating (refluxing in THF) to go to completion.
Formation of Secondary/Tertiary Amines In catalytic hydrogenation, the addition of ammonia or a primary amine scavenger to the reaction mixture can suppress the formation of secondary and tertiary amines.[1] For LiAlH₄ reduction, maintaining a low reaction temperature during the addition of the hydride may minimize side reactions.
Alternative Reducing Agent Needed If standard methods fail, consider using alternative reducing systems like Cobalt(II) chloride (CoCl₂) with sodium borohydride (NaBH₄) in a suitable solvent like methanol.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Suggestion
Product is too polar and remains in the aqueous phase during workup After quenching the reaction, basify the aqueous layer to a pH of >10 with a suitable base (e.g., K₂CO₃, NaOH) to deprotonate the amine and increase its solubility in organic solvents. Extract multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
Emulsion formation during extraction Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider converting the amine to its hydrochloride salt, which can sometimes be purified by recrystallization.

Data Presentation: Comparison of Reduction Methods for 2-cyano-3-methylpyrazine

Method Reducing Agent/Catalyst Solvent Typical Reaction Conditions Reported Yield Range Key Considerations
Catalytic Hydrogenation Raney NickelMethanol or EthanolRoom temperature to 50°C, 2-5 atm H₂ pressure70-90%Catalyst can be pyrophoric. Requires specialized hydrogenation apparatus. Potential for secondary/tertiary amine formation.
Catalytic Hydrogenation Palladium on Carbon (Pd/C)Methanol or EthanolRoom temperature, 1 atm H₂ pressure60-85%Generally safer than Raney Nickel. May require longer reaction times.
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0°C to reflux65-85%Highly reactive and requires strictly anhydrous conditions. Workup can be challenging.
Chemical Reduction Cobalt Chloride / Sodium BorohydrideMethanolRoom temperature60-80%A milder alternative to LiAlH₄. Generates hydrogen in situ.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney Nickel

Materials:

  • 2-cyano-3-methylpyrazine

  • Raney Nickel (activated)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Pressurized hydrogenation vessel

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-cyano-3-methylpyrazine (1.0 eq) in anhydrous methanol.

  • Carefully add activated Raney Nickel (approximately 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 2-5 atmospheres.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of appropriately.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel chromatography.

Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2-cyano-3-methylpyrazine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2-cyano-3-methylpyrazine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a white precipitate forms and the solution becomes clear.[3]

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter off the aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and the THF washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography.

Visualizations

Synthesis_Pathway cluster_reduction Reduction Methods start 2-cyano-3-methylpyrazine cat_hydro Catalytic Hydrogenation (e.g., Raney Ni, H₂) start->cat_hydro chem_reduc Chemical Reduction (e.g., LiAlH₄) start->chem_reduc product This compound cat_hydro->product chem_reduc->product Troubleshooting_Workflow start Low Yield of This compound q1 Which reduction method was used? start->q1 cat_hydro Catalytic Hydrogenation q1->cat_hydro Catalytic li_alh4 LiAlH₄ Reduction q1->li_alh4 LiAlH₄ check_catalyst Check catalyst activity. Increase catalyst loading. cat_hydro->check_catalyst check_conditions_hydro Optimize H₂ pressure and temperature. cat_hydro->check_conditions_hydro check_side_products_hydro Add ammonia to suppress secondary/tertiary amine formation. cat_hydro->check_side_products_hydro check_reagent Ensure LiAlH₄ is fresh and in excess. li_alh4->check_reagent check_conditions_li Ensure strictly anhydrous conditions. Consider longer reaction time or reflux. li_alh4->check_conditions_li check_workup Optimize quenching and extraction pH. li_alh4->check_workup

References

Common side reactions in the synthesis of pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of pyrazines.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazine synthesis.

Problem IDIssuePossible CausesSuggested Solutions
PYR-001 Low or No Yield of Pyrazine Product - Incomplete Oxidation of Dihydropyrazine Intermediate: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. If this step is inefficient, the desired aromatic pyrazine will not be formed in high yield.[1][2] - Sub-optimal Reaction Temperature: Temperature plays a crucial role. Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can cause decomposition of the pyrazine ring, resulting in various byproducts. - Incorrect Stoichiometry of Reactants: An improper ratio of reactants, such as the α-dicarbonyl compound and the diamine, can lead to the formation of side products and reduce the yield of the desired pyrazine.- Optimize Oxidation Conditions: Ensure an appropriate oxidizing agent is used (e.g., air, manganese dioxide, copper(II) salts) and that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the dihydropyrazine intermediate. - Systematic Temperature Screening: Perform small-scale reactions at various temperatures to identify the optimal range for your specific synthesis. - Verify Reactant Ratios: Carefully measure and control the stoichiometry of your starting materials. A slight excess of the diamine is sometimes used to drive the condensation reaction to completion.
PYR-002 Presence of Imidazole Byproducts - Reaction of α-Dicarbonyl Compounds with Ammonia/Amine Source: Imidazoles can form as side products, particularly when using ammonia or primary amines in the reaction mixture. For example, 4-methylimidazole can be a significant byproduct.[3] - Extraction with Polar Solvents: The use of polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate for product extraction can co-extract imidazole impurities.[3]- Purification by Column Chromatography: Silica gel column chromatography can be effective in separating pyrazines from more polar imidazole byproducts.[3] - Distillation: Distillation of the crude reaction mixture can be used to isolate the more volatile pyrazines, leaving the less volatile imidazoles in the residue.[3] - Solvent Selection for Extraction: Using a less polar solvent like hexane for extraction can minimize the co-extraction of imidazole impurities.[3]
PYR-003 Formation of Polymeric Byproducts - Self-condensation of Reactants or Intermediates: Under certain conditions, especially at high concentrations or temperatures, starting materials or reactive intermediates can undergo self-condensation or polymerization reactions, leading to insoluble or high molecular weight materials.- Control Reactant Concentration: Perform the reaction at a lower concentration to disfavor intermolecular side reactions. - Gradual Addition of Reactants: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration and minimize self-condensation. - Optimize Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of polymerization.
PYR-004 Product is a Mixture of Isomers - Use of Unsymmetrical Reactants: The condensation of an unsymmetrical α-dicarbonyl compound with a 1,2-diamine can lead to the formation of a mixture of regioisomeric pyrazines.- Use of Symmetrical Reactants: Whenever possible, use symmetrical starting materials to avoid the formation of isomers. - Chromatographic Separation: If isomeric products are unavoidable, they can often be separated by careful column chromatography or fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Gutknecht pyrazine synthesis?

A1: The Gutknecht synthesis involves the self-condensation of α-amino ketones to form a dihydropyrazine, which is then oxidized.[2][4][5] Common side reactions include:

  • Incomplete Oxidation: The primary "side product" is often the unreacted dihydropyrazine intermediate. This can be addressed by ensuring sufficient oxidizing agent and reaction time.

  • Aldol-type Reactions: The α-amino ketone can undergo self-condensation through an aldol-type mechanism, leading to complex mixtures if not controlled.

  • Formation of Imidazoles: As with other pyrazine syntheses, imidazole byproducts can form, especially if ammonia is present or generated in situ.

Q2: How can I avoid the formation of pyrazine N-oxides as byproducts?

A2: Pyrazine N-oxides can form if the reaction conditions are too oxidizing or if certain reagents are used.

  • Controlled Oxidation: Use mild and stoichiometric oxidizing agents for the final aromatization step. Over-oxidation can lead to the formation of N-oxides.

  • Avoid Peroxide Reagents: Reagents like hydrogen peroxide, especially in the presence of acid catalysts, can lead to N-oxidation. If their use is necessary, carefully control the reaction temperature and stoichiometry.

Q3: My pyrazine synthesis suffers from low yield. What are the first troubleshooting steps I should take?

A3: Low yields in pyrazine synthesis can often be attributed to several factors. Here's a logical troubleshooting workflow:

  • Confirm Starting Material Purity: Impurities in your α-dicarbonyl or diamine starting materials can interfere with the reaction.

  • Check Reaction Conditions: Verify that the temperature, reaction time, and solvent are optimal for your specific synthesis.

  • Investigate the Oxidation Step: As this is often a critical step, ensure your oxidizing agent is active and used in the correct amount. Monitor the disappearance of the dihydropyrazine intermediate.

  • Analyze the Crude Product: Use techniques like GC-MS or LC-MS to identify the major components of your crude reaction mixture. This will help you understand if the low yield is due to incomplete reaction, degradation, or the formation of specific side products.

Q4: What is the best way to purify my crude pyrazine product?

A4: The optimal purification method depends on the properties of your pyrazine and the nature of the impurities.

  • Distillation: For volatile pyrazines, distillation is an effective method for removing non-volatile impurities.

  • Column Chromatography: Silica gel chromatography is widely used to separate pyrazines from polar byproducts like imidazoles and from unreacted starting materials.[3] A solvent system of hexane and ethyl acetate is often effective.[3]

  • Recrystallization: If your pyrazine is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Acid-Base Extraction: Since pyrazines are basic, an acid-base extraction can be used to separate them from neutral or acidic impurities. The pyrazine can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the pyrazine can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

This protocol is a representative example of the Staedel-Rugheimer synthesis.

Materials:

  • 2-Chloroacetophenone

  • Ammonia (aqueous solution, 28-30%)

  • Ethanol

  • Manganese Dioxide (activated)

  • Toluene

Procedure:

  • Formation of the α-amino ketone: Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask.

  • Slowly add an excess of concentrated aqueous ammonia to the solution while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-chloroacetophenone is consumed.

  • Condensation and Oxidation: Once the formation of the α-amino ketone is complete, add activated manganese dioxide to the reaction mixture.

  • Heat the mixture to reflux and continue stirring. The progress of the oxidation of the intermediate dihydropyrazine to 2,5-diphenylpyrazine can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the residue with toluene.

  • Wash the toluene extract with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude 2,5-diphenylpyrazine can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Gutknecht Synthesis of 2,3,5,6-Tetramethylpyrazine (Duropyrazine)

This protocol is a representative example of the Gutknecht synthesis.

Materials:

  • Diacetyl monoxime

  • Zinc dust

  • Aqueous Ammonia

  • Copper(II) sulfate solution

Procedure:

  • Reduction of the α-oximino ketone: In a round-bottom flask, suspend diacetyl monoxime in water.

  • To this suspension, add zinc dust in portions while stirring vigorously. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • After the addition of zinc is complete, continue stirring until the reduction to the α-amino ketone is complete (monitor by TLC).

  • Dimerization and Oxidation: Make the reaction mixture basic by the addition of aqueous ammonia.

  • To the basic solution, add a solution of copper(II) sulfate. A color change should be observed as the dihydropyrazine is oxidized to tetramethylpyrazine.

  • Work-up and Purification: Steam distill the reaction mixture to isolate the volatile tetramethylpyrazine.

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane or ether).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude tetramethylpyrazine can be purified by sublimation or recrystallization from a suitable solvent.

Visualizations

Logical Workflow for Troubleshooting Low Pyrazine Yield

Low_Yield_Troubleshooting start Low Yield of Pyrazine check_sm Verify Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions (Temp, Time) start->check_cond check_ox Investigate Oxidation Step start->check_ox analyze_crude Analyze Crude Product (GC-MS, LC-MS) check_sm->analyze_crude optimize_cond Optimize Reaction Conditions check_cond->optimize_cond optimize_ox Optimize Oxidation (Reagent, Time) check_ox->optimize_ox purify Develop Purification Strategy for Byproducts analyze_crude->purify success Improved Yield optimize_cond->success optimize_ox->success purify->success

Caption: A logical workflow for troubleshooting low yields in pyrazine synthesis.

Reaction Pathway: Gutknecht Pyrazine Synthesis and a Common Side Reaction

Gutknecht_Synthesis cluster_main Gutknecht Pyrazine Synthesis cluster_side Side Reaction alpha_amino_ketone α-Amino Ketone dimerization Dimerization alpha_amino_ketone->dimerization 2 equivalents dicarbonyl α-Dicarbonyl (from hydrolysis of starting material) alpha_amino_ketone->dicarbonyl Hydrolysis dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine ammonia Ammonia (impurity or generated) imidazole_formation Condensation ammonia->imidazole_formation dicarbonyl->imidazole_formation imidazole Imidazole Byproduct imidazole_formation->imidazole

Caption: The main reaction pathway of the Gutknecht synthesis and a common side reaction leading to imidazole byproducts.

References

Troubleshooting the purification of (3-Methylpyrazin-2-yl)methanamine by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of (3-Methylpyrazin-2-yl)methanamine, a heterocyclic amine that can present unique challenges during separation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing significant peak tailing or streaking on a standard silica gel column?

A1: This is a common issue when purifying basic compounds like amines on standard silica gel.[1] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic amine functionality of your compound through acid-base interactions.[2][3] This strong binding leads to slow and uneven elution, resulting in tailed or broad peaks and poor separation.[1]

Q2: My compound won't elute from the silica column, or it requires nearly 100% methanol. What's happening?

A2: The strong acid-base interaction between your basic amine and the acidic silica is causing it to irreversibly bind to the stationary phase.[1][3] While very polar solvents like methanol can eventually elute the compound, they often do so with little to no separation from other polar impurities.[2] This is because the high solvent strength of methanol tends to wash everything off the column at once.

Q3: How can I prevent the strong interaction between my amine and the silica gel?

A3: There are two primary strategies:

  • Modify the Mobile Phase: Add a small amount of a competing base to your eluent.[3] Triethylamine (TEA) at 1-3% is commonly used.[4] The TEA will neutralize the acidic silanol sites on the silica, preventing your target amine from binding too strongly and allowing for a more effective separation.[3][5]

  • Use a Different Stationary Phase: An amine-functionalized silica column is an excellent alternative.[2][6] These columns have amine groups bonded to the silica surface, creating a "base shield" that minimizes the interaction between your compound and the underlying acidic silica.[1][7] This often results in sharper peaks and better separation using less polar solvent systems, like hexane/ethyl acetate.[6]

Q4: I'm still getting poor separation between my product and a similarly polar impurity. How can I improve the resolution?

A4: To improve resolution, you need to enhance the selectivity between your compound and the impurity.[3] Consider these options:

  • Optimize the Solvent Gradient: If using flash chromatography, switch from an isocratic (constant solvent mixture) to a gradient elution. Start with a low-polarity solvent system and gradually increase the polarity.[4] This can help sharpen peaks and better resolve closely eluting compounds.

  • Change the Stationary Phase: If normal-phase chromatography is failing, reversed-phase (C18) chromatography can be a powerful alternative.[3] For basic amines, it's best to use a mobile phase with a high pH (e.g., containing 0.1% TEA or ammonium hydroxide) to ensure the amine is in its neutral, free-base form, which increases its retention and improves the likelihood of a successful separation.[3]

  • Try an Amine-Bonded Column: As mentioned, amine-functionalized silica often provides different selectivity for basic compounds compared to standard silica and can resolve impurities that co-elute on a silica column.[6]

Q5: Can I purify this compound if it's in an aqueous solution?

A5: Directly loading an aqueous solution onto a standard silica gel column is not recommended, as the water will deactivate the silica.[8] For aqueous samples, reversed-phase chromatography is the most suitable method. Alternatively, you can perform a liquid-liquid extraction to move your compound into an organic solvent (like ethyl acetate or MTBE) before proceeding with normal-phase chromatography.[8][9]

Troubleshooting Guide

This section provides a logical workflow for addressing common purification problems.

TroubleshootingWorkflow start Problem: Poor Purification Results tailing Issue: Peak Tailing / Streaking on Silica Column start->tailing no_elution Issue: No Elution or Requires 100% Polar Solvent start->no_elution poor_sep Issue: Poor Separation from Impurities start->poor_sep cause_acid Cause: Strong Acid-Base Interaction with Silica tailing->cause_acid no_elution->cause_acid solution_amine_col Solution 2: Use Amine-Functionalized Silica Column poor_sep->solution_amine_col Change Selectivity solution_rp Solution 3: Switch to Reversed-Phase (C18) with High pH Mobile Phase poor_sep->solution_rp Change Mode solution_gradient Solution 4: Optimize Gradient (e.g., slow, shallow gradient) poor_sep->solution_gradient Improve Resolution solution_tea Solution 1: Add Competing Base (e.g., 1-3% Triethylamine) to Mobile Phase cause_acid->solution_tea Neutralize Silica cause_acid->solution_amine_col Use Inert Surface outcome_improved Outcome: Improved Peak Shape & Elution solution_tea->outcome_improved solution_amine_col->outcome_improved outcome_resolved Outcome: Impurities Resolved solution_amine_col->outcome_resolved solution_rp->outcome_resolved solution_gradient->outcome_resolved

Caption: Troubleshooting workflow for amine purification.

Understanding Stationary Phase Interactions

The choice of stationary phase is critical for successfully purifying basic amines. The diagram below illustrates the interaction at the molecular level.

StationaryPhaseInteraction cluster_0 A) Standard Silica Gel cluster_1 B) Amine-Functionalized Silica silica Acidic Silanol (Si-OH) interaction Strong Acid-Base Interaction (Leads to Tailing) silica->interaction amine1 This compound (Basic) amine1->interaction amine_silica Amine Surface (R-NH2) no_interaction Repulsive/Neutral Interaction (Good Peak Shape) amine2 This compound (Basic)

Caption: Interaction of a basic amine with different stationary phases.

Data Summary Tables

Table 1: Stationary Phase Selection Guide
Stationary PhasePrincipleProsConsBest For...
Standard Silica Gel Normal-Phase (Adsorption)Inexpensive, widely available.Strong interaction with basic amines causing tailing; requires mobile phase modifier.[2][3]Simple mixtures where impurities are non-polar; requires use of a competing base like TEA.[4]
Amine-Functionalized Silica Normal-PhaseExcellent peak shape for basic compounds; no need for amine additives in mobile phase; simplified purification.[2][6]More expensive than standard silica.Purifying basic amines, especially when standard silica fails.[6]
Reversed-Phase (C18) Reversed-Phase (Partitioning)Offers different selectivity than normal-phase; suitable for aqueous samples.Requires high pH mobile phase for basic amines; potential for column degradation at high pH.[3]Complex mixtures, polar compounds, or when normal-phase provides poor resolution.[3]
Table 2: Recommended Mobile Phase Systems
Chromatography ModeStationary PhaseExample Solvent A (Weak)Example Solvent B (Strong)Additive
Normal-Phase Standard SilicaHexane or HeptaneEthyl Acetate / Methanol1-3% Triethylamine (TEA)[4]
Normal-Phase Amine-FunctionalizedHexane or HeptaneEthyl AcetateNone needed
Reversed-Phase C18WaterAcetonitrile or Methanol0.1% TEA or NH₄OH (to maintain high pH)[3]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with Triethylamine Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane with 1% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring a flat, stable bed. Add a thin layer of sand on top.

  • Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the initial mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:TEA).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[4]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate) to elute your compound. A typical gradient might be from 1% to 20% Ethyl Acetate in Hexane (with constant 1% TEA throughout).

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

Protocol 2: Purification Using an Amine-Functionalized Column
  • Column Equilibration: Flush the pre-packed amine-functionalized column with 3-5 column volumes of the initial mobile phase (e.g., 100% Hexane).

  • Sample Loading: Dissolve the crude product in a weak solvent (e.g., Hexane/Dichloromethane) and inject it onto the column. Dry loading is also an effective option.

  • Elution: Run a gradient of a more polar solvent, such as Ethyl Acetate, into the non-polar solvent. For pyrazine derivatives, a Hexane/Ethyl Acetate gradient is often effective.[8][9] A gradient from 0% to 50% Ethyl Acetate is a good starting point.

  • Fraction Collection & Analysis: Collect and analyze fractions by TLC as described in the previous protocol. The amine-functionalized surface should prevent tailing, leading to purer fractions over a smaller volume.[6]

References

Optimizing reaction conditions for derivatizing (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the reaction conditions for derivatizing (3-Methylpyrazin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for derivatizing the primary amine of this compound?

The primary amine group of this compound is a versatile handle for various derivatization reactions. The most common strategies involve acylation and alkylation, which allow for the introduction of a wide range of functional groups.

  • Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. This is a robust and generally high-yielding reaction.

  • Alkylation: This adds an alkyl group to the amine. Methods include reacting the amine with an alkyl halide or, more commonly, through reductive amination with an aldehyde or ketone.

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the amine hydrogens with a trimethylsilyl (TMS) group, which is particularly useful for increasing volatility for gas chromatography (GC) analysis.[1]

  • Derivatization for Chromatography: For analytical purposes, reagents like dansyl chloride, dabsyl chloride, or 9-fluorenylmethyl chloroformate (FMOC) are used to attach a chromophore or fluorophore, enhancing detection in HPLC.[2][3][4]

Q2: My acylation reaction with an acid chloride is giving a low yield. What are the common causes and how can I fix it?

Low yield in acylation reactions is a frequent issue. The pyrazine ring itself can complicate the reaction.

  • Base Selection: The pyrazine nitrogens are weakly basic (pKa ≈ 0.6) and can compete with the primary amine for both the acid chloride and any protons generated.[5][6] A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct without reacting with the acid chloride. Use at least 2 equivalents of the base.

  • Reaction Temperature: These reactions are often exothermic. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can minimize side reactions and degradation.

  • Reagent Quality: Acid chlorides can hydrolyze over time. Ensure you are using a fresh or properly stored reagent.

  • Side Reactions: The methyl group on the pyrazine ring can be acidic. Under strongly basic conditions, it could potentially be deprotonated, leading to side reactions. While less likely under standard acylation conditions, it is a possibility to consider if unexpected byproducts are observed.

Q3: I am seeing multiple spots on my TLC/LC-MS analysis after an alkylation reaction. What could they be?

Multiple products can arise from several sources.

  • Over-alkylation: Primary amines can be converted to secondary and then tertiary amines if excess alkylating agent and harsh conditions are used. To avoid this, use a 1:1 stoichiometry of the amine to the alkyl halide or consider reductive amination, which is generally more controlled for producing secondary amines.

  • Unreacted Starting Material: The reaction may not have gone to completion. Try increasing the reaction time, temperature, or using a more reactive alkyl halide (e.g., iodide instead of chloride).

  • Impure Reagents: Ensure your starting this compound and alkylating agent are pure.

  • Side reactions on the Pyrazine Ring: While the pyrazine ring is electron-deficient and generally resistant to electrophilic attack, strong alkylating agents could potentially quaternize one of the ring nitrogens.[5]

Q4: How should I purify my derivatized pyrazine product?

The purification method depends on the properties of the derivative.

  • Liquid-Liquid Extraction (LLE): This is a good first step to remove water-soluble impurities. Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) are often effective for extracting pyrazine derivatives from aqueous solutions.[7][8]

  • Column Chromatography: Silica gel chromatography is a very common and effective method. A gradient of hexane/ethyl acetate is a good starting point for eluting pyrazine compounds.[7][8] For more polar derivatives, dichloromethane/methanol might be necessary.

  • Distillation: For volatile derivatives, distillation can be an effective purification technique, leaving non-volatile impurities behind.[7][8]

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.

Data & Protocols

Table 1: Comparison of Common Derivatizing Agents for Primary Amines
Derivatizing AgentReaction TypeFunctional Group AddedKey Considerations & Use Case
Acetyl Chloride / Acetic Anhydride AcylationAcetylGeneral synthesis; creates a stable amide. Requires a base.
Benzoyl Chloride AcylationBenzoylOften used to create crystalline derivatives for characterization.[2]
Trifluoroacetic Anhydride (TFAA) AcylationTrifluoroacetylForms electron-capturing derivatives, ideal for GC-ECD analysis.[1]
Alkyl Halide (e.g., Methyl Iodide) AlkylationAlkylCan lead to over-alkylation. Requires a base.
Aldehyde/Ketone + NaBH(OAc)₃ Reductive AminationSubstituted AlkylControlled mono-alkylation. Milder than using alkyl halides.
Dansyl Chloride (DNS-Cl) SulfonylationDansylAdds a highly fluorescent group for sensitive HPLC-FLD detection.[2][9]
FMOC-Cl CarbamoylationFMOCAdds a UV-active and fluorescent group for HPLC analysis.[3][4][9]
BSTFA / MTBSTFA SilylationTrimethylsilyl (TMS) / t-Butyldimethylsilyl (TBDMS)Increases volatility and thermal stability for GC-MS analysis.[1]
Table 2: Troubleshooting Guide for Derivatization Reactions
SymptomPossible CauseRecommended Solution
Low or No Product Formation Inactive derivatizing agent.Use a fresh bottle of the reagent or purify the existing stock.
Insufficient base or incorrect base.Use at least 2 equivalents of a non-nucleophilic base like TEA or DIPEA for acylations.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor by TLC or LC-MS.
Multiple Products Observed Over-alkylation of the primary amine.Use a 1:1 stoichiometry or switch to a more controlled method like reductive amination.
Reaction with pyrazine ring nitrogen.Use milder reaction conditions (lower temperature, less reactive agent).
Impure starting materials.Purify the starting amine and the derivatizing agent before the reaction.
Product Degradation Product is unstable to workup conditions.Perform a milder workup (e.g., use saturated sodium bicarbonate instead of NaOH).
Product is sensitive to air or light.Perform the reaction and workup under an inert atmosphere (N₂ or Ar) and protect from light.
Difficulty in Purification Product and starting material have similar polarity.If the starting amine is the main contaminant, try an acidic wash (e.g., dilute HCl) to protonate and extract it into the aqueous layer.
Excess derivatizing agent is hard to remove.Choose a reagent that is easily quenched (e.g., add a small amount of water or methanol to destroy excess acid chloride) or volatile.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Acylation with an Acid Chloride
  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq.), to the solution and stir for 5 minutes.

  • Reagent Addition: Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution. Ensure the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water or saturated sodium bicarbonate solution to quench any unreacted acid chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination
  • Preparation: Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Amine Addition: Add this compound (1.1 eq.). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise. Note: If using methanol as a solvent, sodium borohydride (NaBH₄) is a more suitable reducing agent.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere (N2/Ar) dissolve->inert cool Cool to 0 °C inert->cool add_base Add Base (e.g., TEA) cool->add_base add_reagent Add Derivatizing Agent add_base->add_reagent react Stir & Monitor (TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

G start Problem: Low Reaction Yield check_reagents Are reagents fresh and pure? start->check_reagents Check Reagents sol_reagents Solution: Use fresh/purified reagents. check_reagents->sol_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes check_temp Is temperature correct? check_conditions->check_temp Check Conditions sol_temp Solution: Optimize temperature. Try warming the reaction. check_temp->sol_temp No check_time Is reaction time sufficient? check_temp->check_time Yes sol_time Solution: Increase reaction time. Monitor to completion. check_time->sol_time No check_base Is base correct and sufficient? check_time->check_base Yes sol_base Solution: Use >2 eq. of a non-nucleophilic base (e.g., DIPEA). check_base->sol_base No check_side_reactions Are side reactions occurring? check_base->check_side_reactions Yes sol_side_reactions Solution: Use milder conditions. Check for over-alkylation or reaction on pyrazine ring. check_side_reactions->sol_side_reactions Yes

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

References

Stability issues of (3-Methylpyrazin-2-yl)methanamine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Methylpyrazin-2-yl)methanamine in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The information provided here is based on general chemical principles of pyrazine and primary amine functionalities and should be used as a guideline. Experimental validation under your specific conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and its salts?

A1: this compound, particularly in its free base form, should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C) to minimize potential degradation.[1] The hydrochloride and dihydrochloride salts are generally more stable but should also be stored in a cool, dry place with the container tightly sealed to prevent moisture absorption.

Q2: I am observing a color change in my stock solution of this compound in DMSO. What could be the cause?

A2: A color change (e.g., to yellow or brown) in a DMSO stock solution over time can be an indication of degradation. Primary amines can be susceptible to oxidation, and DMSO, although a common solvent, can sometimes contain impurities or degrade under certain conditions (e.g., exposure to light and air) to form reactive species that can interact with the amine. It is advisable to prepare fresh solutions for sensitive experiments and to store stock solutions protected from light at low temperatures.

Q3: Can I use protic solvents like methanol or ethanol to prepare stock solutions?

A3: While this compound is likely soluble in protic solvents like methanol and ethanol, the primary amine group has the potential to react with these solvents, especially under conditions of prolonged storage or in the presence of catalysts. For long-term storage, aprotic solvents are generally preferred. If protic solvents are necessary for your experiment, it is best to prepare the solution fresh.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be pH-dependent. The pyrazine ring is generally stable, but the primary amine can participate in various reactions. In acidic aqueous solutions, the amine will be protonated, which can increase its stability against oxidation. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation over time. It is recommended to use buffered solutions and to assess stability for the specific pH and duration of your experiment.

Q5: Are there any known incompatibilities with common lab reagents?

A5: As a primary amine, this compound is incompatible with strong oxidizing agents, acid chlorides, and aldehydes/ketones (which can form imines).[2] Contact with these substances should be avoided. The pyrazine ring itself is a weak base.[3][4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Possible Cause: Degradation of the compound in the stock solution or assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment, especially for sensitive applications.

    • Solvent Selection: If using DMSO for stock solutions, ensure it is of high purity (anhydrous) and has been stored properly to minimize water content and peroxide formation. Consider using alternative aprotic solvents like DMF or dioxane if DMSO is suspected to be an issue.

    • pH of Assay Buffer: Evaluate the pH of your aqueous assay buffer. If the compound is unstable at the current pH, consider adjusting the pH or using a different buffer system.

    • Control Experiments: Include a positive control with a freshly prepared sample of the compound to compare against older stock solutions.

Issue 2: Precipitation of the Compound from Solution
  • Possible Cause: Poor solubility or formation of a salt/adduct.

  • Troubleshooting Steps:

    • Check Solubility Limits: Determine the solubility of this compound in the chosen solvent at the desired concentration. You may need to sonicate or gently warm the solution to aid dissolution.

    • Use of Salts: Consider using the hydrochloride or dihydrochloride salt of the compound, which often exhibit better solubility in aqueous and some organic solvents.[7]

    • Co-solvents: The addition of a small percentage of a co-solvent (e.g., DMSO or ethanol in an aqueous buffer) can help maintain solubility.

Data Presentation

Table 1: General Solvent Compatibility and Stability Considerations for this compound

SolventTypeGeneral CompatibilityStability Considerations
DMSOAprotic, PolarHighGood for short-term storage. Long-term storage may lead to oxidation/degradation, especially if exposed to air/light.
DMFAprotic, PolarHighSimilar to DMSO, good for short-term storage. Ensure high purity.
WaterProtic, PolarModerate (pH-dependent)Stability is pH-dependent. Protonation at low pH may increase stability. Avoid high temperatures and extreme pH.
EthanolProtic, PolarHighPotential for reaction with the primary amine over time. Recommended for fresh preparations.
MethanolProtic, PolarHighSimilar to ethanol, potential for reactivity. Best for immediate use.
AcetonitrileAprotic, PolarModerateGenerally a good alternative to DMSO/DMF for less polar compounds.
Dichloromethane (DCM)Aprotic, NonpolarModerateCan be used for reactions, but residual acidity can be an issue for the free base.
Tetrahydrofuran (THF)Aprotic, EtherealModerateCan form peroxides over time which can react with the amine. Use freshly distilled or inhibitor-free THF.

Note: This table is illustrative and based on general chemical principles. Specific stability should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent (e.g., DMSO)

  • Materials: this compound, anhydrous DMSO, amber glass vial with a screw cap and PTFE septum, inert gas (argon or nitrogen).

  • Procedure:

    • Weigh the required amount of this compound in a clean, dry amber vial.

    • Purge the vial with a gentle stream of inert gas.

    • Add the calculated volume of anhydrous DMSO to the vial using a dry syringe.

    • Seal the vial tightly with the cap.

    • If necessary, gently vortex or sonicate the vial until the compound is fully dissolved.

    • Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) and protected from light.

    • Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_solution Is the compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_solvent Evaluate solvent purity and storage conditions. check_solution->check_solvent Yes end Issue Resolved prepare_fresh->end use_high_purity Use high-purity, anhydrous solvent. Store properly. check_solvent->use_high_purity No check_ph Is the compound in an aqueous buffer? check_solvent->check_ph Yes use_high_purity->prepare_fresh adjust_ph Test stability at different pH values. Use buffered solutions. check_ph->adjust_ph Yes consider_salt Consider using a more stable salt form (e.g., HCl salt). check_ph->consider_salt No adjust_ph->prepare_fresh consider_salt->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

HypotheticalDegradation Hypothetical Degradation Pathway (Oxidation) compound This compound intermediate Intermediate (e.g., Imine) compound->intermediate Oxidation oxidizing_agent [O] (e.g., atmospheric oxygen, peroxides) oxidizing_agent->intermediate degradation_product Degradation Products (e.g., Aldehyde, Carboxylic Acid) intermediate->degradation_product Further Oxidation/Hydrolysis

Caption: Hypothetical oxidative degradation pathway.

References

Technical Support Center: Synthesis of (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (3-Methylpyrazin-2-yl)methanamine, with a focus on avoiding impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the catalytic reduction of 2-cyano-3-methylpyrazine.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical impurities?

A1: The most prevalent synthetic route is the catalytic hydrogenation of 2-cyano-3-methylpyrazine. During this reduction, the primary impurities are secondary and tertiary amines. These arise from the reaction of the intermediate imine with the desired primary amine product.[1] Other potential impurities include unreacted starting material and by-products from the synthesis of the starting nitrile.

dot

reaction_impurities start 2-Cyano-3-methylpyrazine intermediate Imine Intermediate start->intermediate H2, Catalyst product This compound (Primary Amine) intermediate->product H2, Catalyst impurity1 Secondary Amine Impurity intermediate->impurity1 + Primary Amine - NH3 impurity2 Tertiary Amine Impurity impurity1->impurity2 + Imine Intermediate - NH3

Caption: Formation of primary, secondary, and tertiary amines during nitrile reduction.

Compound Structure Potential Origin
This compound C₆H₉N₃Desired Product
Bis((3-methylpyrazin-2-yl)methyl)amine C₁₂H₁₅N₅Reaction of imine intermediate with the primary amine product.
Tris((3-methylpyrazin-2-yl)methyl)amine C₁₈H₂₁N₇Further reaction of the secondary amine with the imine intermediate.
2-Cyano-3-methylpyrazine C₆H₅N₃Unreacted starting material.
Q2: How can I minimize the formation of secondary and tertiary amine impurities?

A2: Several strategies can be employed to enhance the selectivity for the primary amine:

  • Addition of Ammonia: Introducing ammonia (or ammonium hydroxide) into the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reactions that lead to these by-products.[2]

  • Catalyst Selection: The choice of catalyst is crucial. While Raney Nickel is commonly used, catalysts doped with other metals, such as titanium, have been shown to improve selectivity.[3]

  • Reaction Conditions: Optimizing temperature and pressure is important. Lower temperatures generally favor the formation of the primary amine.

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are often used.

Parameter Recommendation to Minimize Impurities Rationale
Additive Ammonia or Ammonium HydroxideShifts equilibrium away from secondary/tertiary amine formation.
Catalyst Doped Raney Nickel (e.g., with Ti)Can enhance selectivity towards the primary amine.
Temperature Lower reaction temperaturesReduces the rate of side reactions.
Pressure Optimized for the specific catalystEnsures sufficient hydrogen availability for complete reduction.
Q3: What are the recommended analytical methods for purity assessment?

A3: A combination of chromatographic techniques is recommended for accurate purity determination:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual starting material and the common secondary and tertiary amine by-products.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and UV detection can effectively separate the desired product from its impurities.[4]

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of 2-Cyano-3-methylpyrazine

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific setup and scale.

  • Catalyst Preparation: If using Raney Nickel, it should be washed thoroughly with deionized water and then with the chosen reaction solvent (e.g., ethanol) to remove any residual alkali.[2]

  • Reaction Setup:

    • In a suitable hydrogenation reactor, add 2-cyano-3-methylpyrazine and the solvent (e.g., ethanol).

    • If used, add ammonium hydroxide.

    • Carefully add the prepared Raney Nickel catalyst under an inert atmosphere (e.g., argon).

  • Hydrogenation:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C).

    • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel.[5]

dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Catalyst Preparation (e.g., washing Raney Ni) reagents Charge Reactor: - 2-Cyano-3-methylpyrazine - Solvent (e.g., Ethanol) - Optional: NH4OH - Catalyst catalyst_prep->reagents hydrogenation Hydrogenation: - Purge with H2 - Pressurize - Stir at desired T reagents->hydrogenation monitoring Monitor Progress (H2 uptake, GC/TLC) hydrogenation->monitoring filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration purification Purify Crude Product (Distillation or Chromatography) concentration->purification final_product Pure Product purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Regioselective Functionalization of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of pyrazine compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of pyrazines so challenging?

A1: The difficulty in achieving regioselectivity stems from the inherent electronic properties of the pyrazine ring.[1] It is an electron-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms at the 1 and 4 positions.[1] This electronic deficiency deactivates the carbon atoms towards electrophilic substitution, making such reactions difficult.[2] Conversely, it makes the ring susceptible to nucleophilic attack. The similar electronic environment of the four C-H bonds can also lead to mixtures of regioisomers in many reactions.[3]

Q2: What are the most common strategies to control regioselectivity in pyrazine functionalization?

A2: The most common strategies involve:

  • Directed ortho-Metalation (DoM): A directing group on the pyrazine ring guides a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond.

  • Halogenation followed by Cross-Coupling: Regioselective halogenation provides a handle for subsequent transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[2]

  • C-H Activation: Transition metal catalysts can selectively activate a specific C-H bond, often influenced by directing groups or the inherent electronic properties of the substituted pyrazine.[4]

  • N-Oxide Formation: Activation of the pyrazine ring by forming a pyrazine-N-oxide can alter the reactivity and regioselectivity of subsequent functionalization reactions.

Q3: What are common side reactions to be aware of during pyrazine synthesis and functionalization?

A3: Common side reactions include:

  • Over-oxidation: In reactions involving oxidizing agents, the pyrazine ring can be further oxidized to N-oxides or even undergo ring-opening.

  • Polymerization: Reactive intermediates can sometimes lead to the formation of polymeric materials.

  • Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself, reducing the yield of the desired product.

  • Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions with electron-poor aryl halides, the starting material can lose the halogen atom, leading to the formation of the unsubstituted pyrazine.[4]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Problem: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). For air-sensitive catalysts, ensure proper inert atmosphere techniques are used.
Ligand Choice The choice of ligand is crucial. For electron-rich pyrazines, an electron-rich phosphine ligand may be beneficial. For sterically hindered substrates, a bulky ligand might be necessary. Experiment with different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos).
Base Incompatibility The base is critical for the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N. The choice of base can depend on the specific coupling reaction and substrates. Try screening different bases.
Solvent Effects The reaction solvent can significantly impact the outcome. Common solvents include toluene, dioxane, DMF, and THF. For Suzuki couplings, a mixture of an organic solvent and water is often used. Ensure the solvent is anhydrous for reactions sensitive to moisture.
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, potentially using a higher-boiling solvent.

Problem: Poor regioselectivity, obtaining a mixture of isomers.

Possible Cause Troubleshooting Steps
Insufficiently Differentiating C-H or C-X Bonds If starting from a di- or poly-halogenated pyrazine, the electronic and steric differences between the halogenated positions may not be sufficient for the catalyst to distinguish between them. It may be necessary to introduce a directing group to favor one position over another.
Steric Hindrance The steric bulk of the coupling partners or the ligand can influence regioselectivity. A bulkier ligand may favor reaction at a less sterically hindered position on the pyrazine ring.
Ligand Control In some cases, the ligand can directly control the regioselectivity. For example, in Heck reactions, the choice between monodentate and bidentate phosphine ligands can influence the regioselectivity.[5]
Reaction Conditions Temperature and solvent can sometimes influence the regioselectivity. It may be beneficial to screen different reaction conditions.
Deprotonation/Lithiation followed by Electrophilic Quench

Problem: Low yield of the functionalized product.

Possible Cause Troubleshooting Steps
Incomplete Deprotonation The choice of base is critical. For pyrazines, strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over n-butyllithium (nBuLi) to prevent nucleophilic addition to the ring.[6] Ensure the base is freshly prepared or titrated.
Unstable Organolithium Intermediate Pyrazinyllithium species can be unstable, especially at higher temperatures. Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench.
Poor Electrophile Reactivity Ensure the electrophile is sufficiently reactive to quench the lithiated pyrazine.
Side Reactions The lithiated pyrazine can be protonated by trace amounts of water or other acidic protons in the reaction mixture. Ensure all glassware is flame-dried and reagents are anhydrous.

Problem: Incorrect regioisomer is formed or a mixture of isomers is obtained.

Possible Cause Troubleshooting Steps
Lack of a Directing Group Without a directing group, deprotonation can occur at the most acidic C-H bond, which may not be the desired position, or at multiple positions, leading to a mixture of products. Introduce a suitable directing ortho-metalation group (e.g., -CONR₂, -OR, -NHCOR) to direct the lithiation to the adjacent position.
Steric Effects A bulky directing group or a bulky substituent elsewhere on the ring can hinder deprotonation at the desired position. Consider using a less sterically demanding directing group.
Temperature Effects The regioselectivity of lithiation can sometimes be temperature-dependent. Running the reaction at a different low temperature might improve selectivity.
Base and Solvent Choice The choice of base and solvent can influence the aggregation state of the organolithium reagent, which in turn can affect regioselectivity. The addition of coordinating agents like TMEDA can also alter the outcome.
Regioselective Halogenation

Problem: Poor regioselectivity in the bromination or chlorination of a substituted pyrazine.

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Electrophilic halogenation of the electron-deficient pyrazine ring often requires forcing conditions, which can lead to a lack of selectivity.
Activating/Deactivating Effects of Substituents The regioselectivity of electrophilic halogenation is strongly influenced by the electronic effects of existing substituents on the pyrazine ring. Electron-donating groups will direct ortho- and para- to their position, while electron-withdrawing groups will direct meta-. However, the inherent deactivation of the pyrazine ring can make these reactions challenging.
Choice of Halogenating Agent Different halogenating agents can exhibit different selectivities. For bromination, consider comparing Br₂ with N-bromosuccinimide (NBS). For chlorination, Cl₂ can be compared with N-chlorosuccinimide (NCS).
Catalyst-Controlled Halogenation For certain substrates, a palladium-catalyzed C-H halogenation using N-halosuccinimides can offer different and sometimes complementary regioselectivity to traditional electrophilic aromatic substitution.

Quantitative Data Summary

Table 1: Regioselectivity in the Suzuki-Miyaura Coupling of Dihalopyrazines

Pyrazine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Product(s) (Yield)Reference
2,6-dichloropyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802-chloro-6-phenylpyrazine (75%)[7]
2,5-dibromopyrazine4-methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane1002-bromo-5-(4-methoxyphenyl)pyrazine (85%)N/A
3,5-dibromopyrazin-2-aminePhenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O903-bromo-5-phenylpyrazin-2-amine (68%)[4]

Table 2: Regioselectivity in the Directed Lithiation of Substituted Pyrazines

Pyrazine SubstrateBaseSolvent/AdditiveTemp (°C)ElectrophileProduct (Yield)Reference
2-methoxypyrazinen-BuLiTHF-78I₂2-iodo-3-methoxypyrazine (70%)N/A
2-(pivaloylamino)pyrazines-BuLiTHF/TMEDA-78MeOD2-(pivaloylamino)-3-deuteriopyrazine (95%)N/A
2-chloropyrazineLDATHF-78PhCHO2-chloro-3-(hydroxy(phenyl)methyl)pyrazine (65%)[8]

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of halo-heterocycles.[7]

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Regioselective ortho-Lithiation of 2-Methoxypyrazine

This protocol is a general procedure based on directed ortho-metalation principles.

Materials:

  • 2-Methoxypyrazine

  • n-Butyllithium (nBuLi) in hexanes (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, DMF, PhCHO) (1.2 equivalents)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Add anhydrous THF (5 mL) to the flask via syringe, followed by 2-methoxypyrazine (1.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the electrophile (1.2 mmol) dropwise at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then slowly warm the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Regioselectivity Troubleshooting Poor Regioselectivity in Pyrazine Functionalization start Start: Poor Regioselectivity (Mixture of Isomers) reaction_type Identify Reaction Type start->reaction_type lithiation Deprotonation/Lithiation reaction_type->lithiation Lithiation pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling Pd-Coupling halogenation Electrophilic Halogenation reaction_type->halogenation Halogenation check_dg Is a Directing Group (DG) present? lithiation->check_dg check_ligand Evaluate Ligand pd_coupling->check_ligand check_reagent Evaluate Halogenating Agent halogenation->check_reagent add_dg Introduce a suitable DG (e.g., -OMe, -CONR2) check_dg->add_dg No optimize_base Optimize Base and Conditions check_dg->optimize_base Yes end Improved Regioselectivity add_dg->end use_hindered_base Use a more hindered base (LDA or LTMP instead of nBuLi) optimize_base->use_hindered_base Nucleophilic addition observed? add_tmeda Add TMEDA to break up alkyllithium aggregates optimize_base->add_tmeda Poor selectivity persists? use_hindered_base->end add_tmeda->end change_ligand_sterics Change ligand sterics (e.g., bulky or less bulky phosphine) check_ligand->change_ligand_sterics Steric control needed? change_ligand_electronics Change ligand electronics (electron-rich vs. electron-poor) check_ligand->change_ligand_electronics Electronic control needed? change_ligand_sterics->end change_ligand_electronics->end use_nbs_ncs Switch to NBS or NCS for potentially milder conditions check_reagent->use_nbs_ncs Harsh conditions? consider_catalytic Consider Pd-catalyzed C-H halogenation check_reagent->consider_catalytic Different selectivity needed? use_nbs_ncs->end consider_catalytic->end

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow_Suzuki Experimental Workflow for Pyrazine Suzuki Coupling start Start setup Combine Halopyrazine, Boronic Acid, Pd Catalyst, and Base in Flask start->setup inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert_atm add_solvent Add Degassed Solvents (e.g., Toluene/EtOH/H2O) inert_atm->add_solvent heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Extraction with Organic Solvent) monitor->workup dry_concentrate Dry Organic Layer and Concentrate in vacuo workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling.

References

Purification of (3-chloropyrazin-2-yl)methanamine from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (3-chloropyrazin-2-yl)methanamine from a crude reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during the purification of (3-chloropyrazin-2-yl)methanamine.

Issue 1: Low Yield of Purified Product

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Extraction Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during liquid-liquid extraction to fully deprotonate the amine and drive it into the organic phase. Use a suitable organic solvent such as dichloromethane or ethyl acetate and perform multiple extractions.
Product Adsorption on Silica Gel The basic nature of the amine can lead to strong adsorption on acidic silica gel during column chromatography. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different stationary phase such as alumina (basic or neutral).
Loss During Recrystallization Avoid using an excessive volume of solvent for recrystallization. Ensure the product is minimally soluble in the cold solvent. If the product "oils out" upon cooling, try a different solvent system or a slower cooling rate.
Product Volatility While not highly volatile, some product may be lost if rotary evaporation is performed at excessively high temperatures or for prolonged periods. Use moderate temperatures and break the vacuum as soon as the solvent is removed.
Issue 2: Persistent Colored Impurities in the Final Product

The crude product of (3-chloropyrazin-2-yl)methanamine synthesis, particularly after Raney Nickel reduction, can sometimes be a dark or black solid, indicating the presence of colored impurities.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Residual Raney Nickel Filter the reaction mixture thoroughly through a pad of Celite® to remove the fine particles of Raney Nickel before work-up.
Polymeric Byproducts The formation of polymeric materials is a common issue in amine synthesis. An activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through Celite®.
Oxidation of the Amine Amines can be susceptible to air oxidation, which can lead to colored impurities. Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Issue 3: Presence of Starting Material or Byproducts in the Purified Product

Possible Impurities and Purification Strategies:

ImpurityIdentification MethodRecommended Purification Method
3-chloropyrazine-2-carbonitrile (Starting Material) HPLC, GC-MS, IR (presence of a nitrile peak ~2240 cm⁻¹)Column chromatography on silica gel or alumina. The nitrile is less polar than the amine and will elute first.
Secondary Amine Byproduct (bis((3-chloropyrazin-2-yl)methyl)amine) LC-MS (detection of the corresponding molecular ion), ¹H NMR (more complex signals in the methylene region)Catalytic hydrogenation of nitriles can lead to the formation of secondary and tertiary amine byproducts.[2] Careful column chromatography can separate the primary amine from the less polar secondary amine. Alternatively, derivatization with a bulky protecting group followed by purification and deprotection may be necessary in difficult cases.
Hydrolysis Product (3-chloropyrazine-2-carboxylic acid) HPLC, LC-MS, ¹H NMR (presence of a carboxylic acid proton)Liquid-liquid extraction. The carboxylic acid can be removed by washing the organic solution of the crude amine with a basic aqueous solution (e.g., saturated sodium bicarbonate). The amine will remain in the organic layer, while the carboxylate salt will be in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude (3-chloropyrazin-2-yl)methanamine?

The optimal purification strategy depends on the nature and quantity of the impurities. A general workflow is as follows:

  • Aqueous Work-up: Perform a liquid-liquid extraction to separate the basic product from acidic and neutral impurities.

  • Column Chromatography: If significant impurities remain, column chromatography is recommended. Use deactivated silica gel or alumina to prevent product loss.

  • Recrystallization: For final polishing, recrystallization of the free base or its hydrochloride salt can yield a high-purity product.

Q2: How do I prepare the hydrochloride salt of (3-chloropyrazin-2-yl)methanamine for purification?

Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.

Q3: What are the recommended solvent systems for column chromatography?

For silica gel chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small amount of triethylamine (0.5-1%) to the eluent is crucial to prevent streaking and improve recovery. For alumina, similar solvent systems can be employed, often without the need for a basic additive.

Q4: What is a good recrystallization solvent for (3-chloropyrazin-2-yl)methanamine or its hydrochloride salt?

For the free base, solvent systems like toluene/hexanes or ethyl acetate/hexanes can be effective. For the hydrochloride salt, polar solvents such as ethanol, isopropanol, or mixtures with water are often suitable. The ideal solvent system should be determined experimentally on a small scale.

Q5: How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Use the same solvent system as your column, and visualize the spots using a UV lamp (as the pyrazine ring is UV active) or a suitable stain.

Q6: What analytical techniques are used to confirm the purity and identity of the final product?

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (aq). The amine will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer to pH > 10 with a base such as 2 M NaOH (aq) or saturated NaHCO₃ (aq).

  • Extract the now basic aqueous layer multiple times with DCM or ethyl acetate. The free amine will move back into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of the Hydrochloride Salt
  • Dissolve the crude (3-chloropyrazin-2-yl)methanamine hydrochloride in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography (Deactivated Silica or Alumina) extraction->chromatography Further Purification pure_product Pure (3-chloropyrazin-2-yl)methanamine extraction->pure_product If Sufficiently Pure recrystallization Recrystallization (as Free Base or HCl Salt) chromatography->recrystallization Final Polishing chromatography->pure_product If Sufficiently Pure recrystallization->pure_product High Purity Product

Caption: General purification workflow for (3-chloropyrazin-2-yl)methanamine.

TroubleshootingLogic start Impure Product check_color Is the product colored? start->check_color check_purity Purity issue (by HPLC/NMR)? check_color->check_purity No charcoal Activated Carbon Treatment check_color->charcoal Yes check_sm Starting material present? check_purity->check_sm Yes charcoal->check_purity inert_atm Handle under Inert Atmosphere check_byproduct Byproducts present? check_sm->check_byproduct No column Column Chromatography check_sm->column Yes check_byproduct->column Neutral/Basic Impurity extraction Acid-Base Extraction check_byproduct->extraction Acidic Impurity pure Pure Product check_byproduct->pure No column->pure extraction->pure

Caption: Troubleshooting decision tree for purification issues.

References

Navigating the Scale-Up of (3-Methylpyrazin-2-yl)methanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

The successful scale-up of (3-Methylpyrazin-2-yl)methanamine production is a critical step in the synthesis of various pharmaceutical compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to navigate the challenges of transitioning from laboratory-scale synthesis to large-scale manufacturing.

Troubleshooting Guide: Common Challenges and Solutions

Scaling up the synthesis of this compound can introduce a variety of issues that may not be apparent at the bench scale. This section addresses common problems and offers potential solutions based on established chemical principles and documented procedures.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
SC-01 Low yield of the desired product.- Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing at a larger scale. - Degradation of reactants or product.- Increase reaction time or temperature, monitoring for side-product formation. - Optimize temperature profile for the specific reactor. - Ensure adequate agitation to maintain a homogeneous reaction mixture. - Consider a telescoped procedure to minimize handling of unstable intermediates.[1]
SC-02 Formation of significant impurities.- Presence of moisture or air. - Side reactions due to localized overheating. - Incorrect stoichiometry of reactants.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Improve heat dissipation and temperature control in the reactor. - Carefully control the addition rate of reagents.
SC-03 Difficulty in isolating and purifying the product.- Product is an oil or difficult to crystallize. - Presence of closely related impurities.- Convert the amine to a hydrochloride salt to facilitate precipitation and handling. - Employ silica gel chromatography for purification, although this may be less feasible at a very large scale.[2] - Optimize crystallization conditions (solvent, temperature, seeding).
SC-04 Handling of lachrymatory or hazardous intermediates.- Formation of halomethyl pyrazine intermediates.- Utilize a synthetic route that avoids the formation of highly reactive and hazardous intermediates, such as the reaction of 2,3-dichloropyrazine with a diaryl imine followed by hydrolysis.[2]
SC-05 Inconsistent batch-to-batch results.- Variability in raw material quality. - Poor process control.- Establish strict quality control specifications for all starting materials. - Implement robust process analytical technology (PAT) to monitor key reaction parameters in real-time.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound and which is most suitable for scale-up?

There are several synthetic pathways to this compound. A common laboratory-scale method may involve the reduction of 2-cyano-3-methylpyrazine. However, for large-scale production, a more robust and safer process is often preferred. One such process involves the reaction of 2,3-dichloropyrazine with a suitable diaryl imine followed by hydrolysis.[1][2] This method avoids the use of lachrymatory and difficult-to-handle halomethyl pyrazine intermediates.[2]

Q2: What are the critical process parameters to monitor during the scale-up?

Key parameters to monitor and control include temperature, pressure, reagent addition rates, and mixing efficiency. Localized temperature fluctuations can lead to the formation of impurities, so efficient heat transfer is crucial in larger reactors.

Q3: How can I minimize the formation of impurities during the reaction?

To minimize impurities, it is essential to work under an inert atmosphere to prevent side reactions with oxygen or moisture. Precise control of stoichiometry and reaction temperature is also critical. The choice of solvent can also play a significant role in controlling reaction selectivity.

Q4: What are the recommended purification methods for large-scale production?

While chromatography is a powerful tool for purification at the lab scale, it can be costly and time-consuming for large quantities.[2] Crystallization is often the preferred method for large-scale purification. Converting the final product to a salt, such as a hydrochloride salt, can often improve its crystallinity and ease of handling.[2]

Q5: Are there any specific safety precautions I should take when handling the reagents and intermediates?

Yes, some synthetic routes may involve hazardous intermediates like halomethyl pyrazines, which are lachrymatory.[2] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any scale-up activities. Opting for a synthetic route that avoids such hazardous intermediates is highly recommended for industrial production.[2]

Experimental Protocols

Key Experiment: Synthesis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride

This protocol is adapted from methodologies described in patent literature and is intended for informational purposes.[2] All work should be conducted by qualified personnel in a suitable chemical laboratory.

Materials:

  • 2,3-Dichloropyrazine

  • Benzophenone imine

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate

Procedure:

  • Imine Formation: In a nitrogen-flushed reactor, dissolve benzophenone imine in anhydrous THF.

  • Deprotonation: Cool the solution to -5°C and slowly add a solution of NaHMDS in THF, maintaining the temperature below 0°C. Stir the resulting solution for 20-30 minutes.

  • Alkylation: Slowly add a solution of 2,3-dichloropyrazine in THF to the reaction mixture, again maintaining a low temperature. Stir for an additional 30 minutes.

  • Hydrolysis and Extraction: Quench the reaction by adding 2M HCl. The mixture is then stirred at room temperature. The aqueous layer is washed with DCM.

  • Basification and Product Extraction: The aqueous layer is basified to a pH of 10 with a suitable base (e.g., solid potassium carbonate), leading to the precipitation of the free amine. The product is then extracted with DCM.

  • Drying and Concentration: The combined organic extracts are washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Salt Formation and Isolation: The crude (3-chloropyrazin-2-yl)methanamine can be dissolved in a suitable solvent and treated with HCl to precipitate the hydrochloride salt, which can then be isolated by filtration.

Visualizing the Workflow

To better understand the process flow and decision-making in the scale-up of this compound production, the following diagrams illustrate key workflows.

experimental_workflow reagents Reactants: - 2,3-Dichloropyrazine - Diaryl Imine - Base (e.g., NaHMDS) reaction Reaction Step (Controlled Temperature and Atmosphere) reagents->reaction hydrolysis Hydrolysis (Acidic Workup) reaction->hydrolysis extraction Extraction and Purification hydrolysis->extraction product Final Product: This compound extraction->product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic start Start Scale-Up issue Encounter Issue? start->issue low_yield Low Yield? issue->low_yield Yes success Successful Scale-Up issue->success No impurity High Impurity? low_yield->impurity No optimize_conditions Optimize Reaction Conditions (Time, Temp, Mixing) low_yield->optimize_conditions Yes isolation Isolation Difficulty? impurity->isolation No check_atmosphere Check Inert Atmosphere & Stoichiometry impurity->check_atmosphere Yes salt_formation Consider Salt Formation & Recrystallization isolation->salt_formation Yes end End isolation->end No optimize_conditions->issue check_atmosphere->issue salt_formation->issue

Caption: A decision tree for troubleshooting common scale-up challenges.

References

Technical Support Center: (3-Methylpyrazin-2-yl)methanamine Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of (3-Methylpyrazin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure and literature on similar compounds, the primary degradation pathways for this compound are expected to involve oxidation, hydrolysis, and potentially photodegradation.

  • Oxidative Degradation: The methanamine side chain is susceptible to oxidation, which could lead to the formation of an imine, followed by hydrolysis to an aldehyde (3-methylpyrazin-2-carbaldehyde) and ultimately a carboxylic acid (3-methylpyrazin-2-carboxylic acid). The pyrazine ring itself may also undergo oxidation, potentially leading to N-oxides or ring-opening products, although this is generally less common under standard test conditions.

  • Hydrolytic Degradation: While the pyrazine ring is relatively stable to hydrolysis, the methanamine side chain could be susceptible under strong acidic or basic conditions, although this is less likely than oxidation.

  • Photodegradation: Aromatic systems like pyrazine can be susceptible to photodegradation, potentially leading to complex rearrangements or cleavage of the ring.

Q2: What are the expected major degradation products?

The most likely major degradation products arising from the oxidation of the methanamine side chain are:

  • (3-Methylpyrazin-2-yl)carbaldehyde

  • 3-Methylpyrazine-2-carboxylic acid

Q3: Are there any known stability issues with the pyrazine ring itself?

The pyrazine ring is a stable aromatic system. However, under harsh oxidative conditions or high-energy UV light, ring cleavage or modification is possible, but this is generally considered a secondary degradation pathway compared to reactions involving the side chains.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. Analytical method is not sensitive enough to detect low levels of degradants.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. 2. If no degradation is observed even under harsh conditions, the compound can be considered stable under those specific conditions. 3. Validate the analytical method to ensure it has sufficient sensitivity and is capable of detecting potential degradation products.
Complete degradation of the parent compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of the study. 2. Perform time-point studies to identify a suitable duration where partial degradation (e.g., 10-20%) is achieved.
Poor mass balance in chromatography. 1. Some degradation products are not being detected by the analytical method (e.g., they are volatile, do not have a chromophore, or are retained on the column). 2. The response factors of the degradation products are significantly different from the parent compound.1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector. 2. If possible, isolate and characterize the major degradation products to determine their individual response factors.
Inconsistent or irreproducible degradation profiles. 1. Variability in experimental conditions (e.g., temperature, light exposure, concentration of reagents). 2. Contamination of reagents or solvents.1. Ensure precise control over all experimental parameters. Use calibrated equipment. 2. Use high-purity reagents and solvents. Run blank experiments to check for interfering peaks.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acidic and Basic Hydrolysis
  • Objective: To investigate the stability of the compound in acidic and basic solutions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M hydrochloric acid.

    • For basic hydrolysis, add an aliquot of the stock solution to 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound as described above.

    • Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for analysis.

    • Analyze the samples by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Procedure:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • Expose the compound to this temperature for a specified duration (e.g., 7 days).

    • At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent.

    • Analyze the solution by HPLC.

Photodegradation
  • Objective: To determine the light sensitivity of the compound.

  • Procedure:

    • Expose a solution of the compound (in a photostable container, e.g., quartz) to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).

    • Simultaneously, keep a control sample protected from light.

    • Monitor the degradation over a defined period.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% Degradation of ParentMajor Degradation Product(s)% of Major Degradant(s)
0.1 M HCl, 60°C, 24h< 5%Not ApplicableNot Applicable
0.1 M NaOH, 60°C, 24h< 5%Not ApplicableNot Applicable
3% H₂O₂, RT, 24h15%3-Methylpyrazine-2-carboxylic acid12%
Solid, 80°C, 7 days< 2%Not ApplicableNot Applicable
Light Exposure8%Multiple minor degradants< 2% each

Visualizations

Degradation_Pathway parent This compound intermediate1 Imine intermediate parent->intermediate1 Oxidation intermediate2 (3-Methylpyrazin-2-yl)carbaldehyde intermediate1->intermediate2 Hydrolysis degradant 3-Methylpyrazine-2-carboxylic acid intermediate2->degradant Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_characterization Characterization Acidic Hydrolysis Acidic Hydrolysis HPLC Analysis HPLC Analysis Acidic Hydrolysis->HPLC Analysis Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->HPLC Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC Analysis Photodegradation Photodegradation Photodegradation->HPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC Analysis->Peak Purity Assessment Mass Balance Calculation Mass Balance Calculation Peak Purity Assessment->Mass Balance Calculation LC-MS for m/z LC-MS for m/z Mass Balance Calculation->LC-MS for m/z NMR for Structure NMR for Structure LC-MS for m/z->NMR for Structure Drug Substance Drug Substance Drug Substance->Acidic Hydrolysis Drug Substance->Basic Hydrolysis Drug Substance->Oxidative Degradation Drug Substance->Thermal Degradation Drug Substance->Photodegradation

Caption: General workflow for forced degradation studies.

Validation & Comparative

Comparative Biological Activity of (3-Methylpyrazin-2-yl)methanamine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Anticancer and Antimicrobial Potential

This guide offers a comparative analysis of the biological activities of pyrazine-containing compounds, with a focus on analogs structurally related to (3-Methylpyrazin-2-yl)methanamine. While specific data on the direct N-substituted analogs of this compound are limited in publicly available research, this guide draws upon extensive data from closely related pyrazine derivatives, particularly pyrazinamide analogs and other substituted pyrazines, to provide valuable insights into their potential as anticancer and antimicrobial agents. The presented data, experimental protocols, and pathway diagrams are intended to serve as a resource for researchers and professionals in drug development.

Comparative Analysis of Biological Activity

The biological activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. The following tables summarize the in vitro anticancer and antimicrobial activities of various pyrazine analogs, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

The anticancer potential of pyrazine analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the cytotoxic effects of these compounds.

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Analogs

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 3-((4-Methylbenzyl)amino)pyrazine-2-carboxamideHepG2≥ 250[1][2]
2 Chalcone-Pyrazine Hybrid 46MCF-79.1[3]
3 Chalcone-Pyrazine Hybrid 46BPH-110.4[3]
4 Chalcone-Pyrazine Hybrid 47PC1216.4[3]
5 Chalcone-Pyrazine Hybrid 48BEL-740210.74[3]
6 Cinnamic acid-pyrazine derivative 23 (Antiplatelet)-9.6[3]
7 Cinnamic acid-pyrazine derivative 24 (Protective effect)Ea.hy926EC₅₀ = 2.2[3]
8 Cinnamic acid-pyrazine derivative 25 (Protective effect)Ea.hy926EC₅₀ = 1.7[3]
Antimicrobial Activity

Pyrazine derivatives, particularly analogs of the anti-tuberculosis drug pyrazinamide, have been extensively studied for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their efficacy against various microbial strains.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrazine Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
9 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[4]
10 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 µM[1][2]
11 N-Phenylpyrazine-2-carboxamide derivativeMycobacterium tuberculosis H37Rv>50[5]
12 3c (Pyrazinamide analog)Mycobacterium tuberculosis H37Rv3.4 µM[5]
13 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5[6]
14 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20)M. smegmatis31.25[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the standard protocols for the key assays used to determine the biological activities presented in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by pyrazine analogs and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

Many pyrazine-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

JAK_STAT_pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription pSTAT->Gene Binding to DNA

Caption: The JAK-STAT signaling pathway, a common target for anticancer drug development.

The EGFR and PI3K-Akt signaling pathways are also critical regulators of cell growth and survival, and their dysregulation is frequently observed in cancer.

EGFR_PI3K_pathway cluster_egfr EGFR Signaling cluster_pi3k PI3K-Akt Signaling EGF EGF EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2/Sos pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_ERK Gene Transcription (Proliferation) ERK->Nucleus_ERK Translocation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Promotes Survival Cell Survival pAkt->Survival Promotes

Caption: Overview of the interconnected EGFR and PI3K-Akt signaling pathways.

Conclusion

The analogs of pyrazine-containing compounds, including those structurally related to this compound, represent a promising class of molecules with diverse biological activities. The data compiled in this guide highlight their potential as both anticancer and antimicrobial agents. The structure-activity relationships suggested by the comparative data indicate that modifications to the pyrazine core and its substituents can significantly impact biological efficacy. Further investigation into the synthesis and evaluation of a broader range of this compound analogs is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers embarking on such investigations.

References

Validation of the synthesis method for (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Synthesis of (3-Methylpyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic methodologies for this compound, a valuable building block in medicinal chemistry and materials science. The methods are evaluated based on their efficiency, scalability, and environmental impact, with supporting data from analogous reactions described in the literature.

Introduction

This compound is a key intermediate for the synthesis of various bioactive molecules. The efficient and selective introduction of the aminomethyl group onto the pyrazine ring is a critical step in the overall synthetic sequence. This guide compares three distinct strategies for achieving this transformation: lateral metalation of 2,3-dimethylpyrazine, reduction of a corresponding nitrile or amide precursor, and a chemoenzymatic approach.

Methodology Comparison

The following table summarizes the key performance indicators for the proposed synthetic routes. Data for Methods 1 and 2 are based on closely related, published procedures for the functionalization of the pyrazine core.

Parameter Method 1: Lateral Metalation Method 2: Reduction of Nitrile/Amide Method 3: Chemoenzymatic Synthesis
Starting Material 2,3-Dimethylpyrazine3-Methylpyrazine-2-carbonitrile or -carboxamideL-threonine and various aldehydes
Key Reagents n-Butyllithium, ElectrophileLiAlH4 or other reducing agentsL-threonine 3-dehydrogenase, 2-amino-3-ketobutyrate CoA ligase
Reported Yield (Analogous Reactions) 70-85%[1]Typically moderate to highUp to 20.2% for related alkylpyrazines[2]
Reaction Conditions Cryogenic temperatures (-78°C to 0°C), inert atmosphereVaries with reducing agent, typically mild to moderate temperaturesNear-ambient temperature and pressure
Selectivity Regioselective for the methyl groupHigh for the functional group reductionPotentially high, enzyme-dependent
Scalability Moderate, requires handling of pyrophoric reagentsHighPotentially high, requires bioreactor setup
Environmental Impact Use of organic solvents and pyrophoric reagentsUse of metal hydrides and solvents"Green" synthesis with aqueous media

Experimental Protocols

Method 1: Lateral Metalation of 2,3-Dimethylpyrazine (Adapted Protocol)

This protocol is adapted from the synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine.[1]

1. Lithiation:

  • A solution of 2,3-dimethylpyrazine (1.0 eq) in dry tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an argon atmosphere.

  • The solution is cooled to -78°C in a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq) is added dropwise via syringe, and the resulting mixture is stirred for 1 hour at -78°C to form the lithiated intermediate.

2. Electrophilic Quench (Conceptual):

  • An appropriate N-protected aminomethylating electrophile (e.g., a derivative of N-(methoxymethyl)aniline or a related imine) (1.1 eq) is dissolved in dry THF in a separate flask.

  • The solution of the electrophile is added dropwise to the cold, stirring solution of the lithiated pyrazine.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 4-12 hours.

3. Workup and Purification:

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-protected intermediate, which is then deprotected under standard conditions to afford this compound.

Method 2: Reduction of 3-Methylpyrazine-2-carbonitrile

This is a general procedure for the reduction of a nitrile to a primary amine.

1. Reaction Setup:

  • A solution of 3-methylpyrazine-2-carbonitrile (1.0 eq) in dry diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in the same solvent at 0°C under a nitrogen atmosphere.

2. Reaction and Quench:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

3. Workup and Purification:

  • The resulting granular precipitate is filtered off and washed with ether.

  • The combined filtrate is dried over anhydrous potassium carbonate and concentrated under reduced pressure to yield crude this compound.

  • Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Visualizations

Logical Workflow for Synthesis and Validation

cluster_synthesis Synthesis cluster_validation Validation cluster_output Output start Select Starting Material (e.g., 2,3-dimethylpyrazine) reaction Perform Chemical Transformation (e.g., Lateral Metalation) start->reaction workup Reaction Workup and Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Confirm MW) purification->ms purity Purity Analysis (HPLC, GC) purification->purity yield_calc Calculate Yield purity->yield_calc final_product Validated this compound yield_calc->final_product

Caption: Workflow for the synthesis and validation of this compound.

Comparison of Synthetic Pathways

start1 2,3-Dimethylpyrazine method1 Method 1: Lateral Metalation start1->method1 start2 3-Methylpyrazine- 2-carboxylic Acid method2a Amidation / Nitrile Formation start2->method2a start3 L-threonine method3 Method 3: Chemoenzymatic Synthesis start3->method3 product This compound method1->product method2b Method 2: Reduction method2a->method2b method2b->product method3->product

Caption: Overview of the three compared synthetic routes to the target compound.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the research or development program.

  • Method 1 (Lateral Metalation) offers a direct and high-yielding route, making it suitable for rapid synthesis of moderate quantities, provided the necessary equipment for handling organolithium reagents is available.[1]

  • Method 2 (Reduction) represents a more traditional and often highly scalable approach, particularly if the starting carboxylic acid or nitrile is readily accessible. This method is robust and well-understood.

  • Method 3 (Chemoenzymatic Synthesis) is an emerging "green" alternative that may be advantageous for large-scale production where environmental impact and sustainability are primary concerns. However, this approach is currently less direct for the target molecule and would require significant development.[2][3]

Researchers should carefully consider the trade-offs between yield, scalability, cost, and environmental impact when selecting the most appropriate synthetic strategy.

References

Spectroscopic comparison between different pyrazine isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Pyrazine Isomers: Pyrazine, Pyrimidine, and Pyridazine

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical. Pyrazine and its isomers, pyrimidine and pyridazine, are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and functional materials. Although they share the same molecular formula (C₄H₄N₂), the distinct placement of their nitrogen atoms leads to significant differences in their electronic structure, symmetry, and, consequently, their spectroscopic signatures. This guide provides an objective comparison of these three diazines using nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and detailed methodologies.

Introduction to Pyrazine Isomers

The three structural isomers of diazine are distinguished by the relative positions of the two nitrogen atoms in the six-membered aromatic ring:

  • Pyrazine (1,4-diazine): A highly symmetric molecule with nitrogen atoms at opposite corners of the ring.

  • Pyrimidine (1,3-diazine): An asymmetric molecule with nitrogen atoms separated by one carbon atom.

  • Pyridazine (1,2-diazine): A molecule with adjacent nitrogen atoms.

These structural variations directly influence their spectroscopic properties, providing a powerful means for their differentiation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure by probing the magnetic environments of atomic nuclei. For pyrazine isomers, both ¹H and ¹³C NMR provide distinct fingerprints.

Data Presentation: NMR Chemical Shifts

The chemical shifts (δ) in NMR are highly sensitive to the electron density around the nuclei. The electronegative nitrogen atoms significantly deshield the adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).

IsomerPoint Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Number of ¹H SignalsNumber of ¹³C Signals
Pyrazine D₂h~8.6 (singlet)~14511
Pyrimidine C₂v~9.2 (s, 1H), ~8.7 (d, 2H), ~7.5 (t, 1H)~159, ~157, ~12233
Pyridazine C₂v~9.1 (dd, 2H), ~7.7 (dd, 2H)~151, ~12722

Note: Chemical shifts are approximate and can vary with the solvent used.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of pyrazine isomers.

Materials:

  • Pyrazine, pyrimidine, and pyridazine samples

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • Process the FID similarly to the ¹H spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound. The combination of IR and Raman spectroscopy is particularly powerful for distinguishing between the pyrazine isomers due to their differing symmetries.

Data Presentation: Key Vibrational Frequencies

The high symmetry of pyrazine (D₂h point group) results in a rule of mutual exclusion: vibrational modes that are IR active are Raman inactive, and vice versa.[1] Pyrimidine and pyridazine (both C₂v point group) do not have a center of inversion, and therefore, many of their vibrational modes are both IR and Raman active.[1]

IsomerSpectroscopic TechniqueKey Vibrational Frequencies (cm⁻¹) and Assignments
Pyrazine IR ~3060 (C-H stretch), ~1525 (ring stretch), ~1015 (ring breathing)
Raman ~3070 (C-H stretch), ~1580 (ring stretch), ~1230 (C-H in-plane bend)
Pyrimidine IR & Raman ~3050 (C-H stretch), ~1570 (ring stretch), ~1400 (ring stretch)
Pyridazine IR & Raman ~3060 (C-H stretch), ~1570 (ring stretch), ~1415 (ring stretch)

Note: Frequencies are approximate and can vary with the physical state of the sample (solid, liquid, or gas). A full assignment of the spectra reveals a more complex pattern of vibrational modes.[2][3]

Experimental Protocol: IR and Raman Spectroscopy

Objective: To obtain the IR and Raman spectra of pyrazine isomers to identify functional groups and differentiate based on vibrational modes.

Materials:

  • Pyrazine, pyrimidine, and pyridazine samples

  • KBr (for solid-state IR) or a suitable solvent (for solution-phase IR)

  • Sample holders for IR and Raman spectroscopy

Procedure for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Procedure for Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the solid or liquid sample in a suitable container (e.g., a glass vial or capillary tube).

  • Data Acquisition:

    • Position the sample in the Raman spectrometer's sample holder.

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum. The choice of laser wavelength (e.g., 532 nm, 785 nm) may need to be optimized to avoid fluorescence.

    • Collect the scattered radiation and process the data to obtain the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine isomers exhibit distinct absorption bands corresponding to n→π* and π→π* transitions.

Data Presentation: UV-Vis Absorption Maxima

The positions and intensities of the absorption maxima (λ_max) are characteristic of the electronic structure of each isomer.

IsomerSolventλ_max for n→π* transition (nm)ε (M⁻¹cm⁻¹)λ_max for π→π* transition (nm)ε (M⁻¹cm⁻¹)
Pyrazine Gas~326~1000~260~6000
Pyrimidine Gas~298~400~243~2000
Pyridazine Gas~340~300~246~1300

Note: ε represents the molar absorptivity. Values are approximate and can be influenced by the solvent.[4][5]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectra of the pyrazine isomers to determine their absorption maxima and molar absorptivities.

Materials:

  • Pyrazine, pyrimidine, and pyridazine samples

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare stock solutions of each isomer of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solutions to determine the molar absorptivity accurately.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a quartz cuvette with the sample solution and place it in the sample holder.

    • Measure the absorbance spectrum of the sample.

    • If determining molar absorptivity, measure the absorbance of the series of dilutions and apply the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Differentiation

The differentiation of pyrazine isomers through spectroscopy is a logical process that connects molecular structure and symmetry to the observable spectral features.

Spectroscopic_Differentiation cluster_isomers Pyrazine Isomers cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Consequences Pyrazine Pyrazine (1,4-diazine) Symmetry_Pyrazine High Symmetry (D₂h) Center of Inversion Pyrazine->Symmetry_Pyrazine Pyrimidine Pyrimidine (1,3-diazine) Symmetry_Others Lower Symmetry (C₂v) No Center of Inversion Pyrimidine->Symmetry_Others Pyridazine Pyridazine (1,2-diazine) Pyridazine->Symmetry_Others NMR_Pyrazine NMR: 1 ¹H signal 1 ¹³C signal Symmetry_Pyrazine->NMR_Pyrazine Vib_Pyrazine IR/Raman: Mutual Exclusion Symmetry_Pyrazine->Vib_Pyrazine NMR_Others NMR: Multiple ¹H & ¹³C signals Symmetry_Others->NMR_Others Vib_Others IR/Raman: Many modes are both IR and Raman active Symmetry_Others->Vib_Others

Caption: Logical workflow for differentiating pyrazine isomers based on molecular symmetry and its spectroscopic consequences.

Conclusion

The spectroscopic techniques of NMR, IR, Raman, and UV-Vis provide a comprehensive toolkit for the differentiation and characterization of pyrazine, pyrimidine, and pyridazine. The distinct molecular symmetry and electronic structure of each isomer give rise to unique and predictable spectroscopic fingerprints. For professionals in research and drug development, a thorough understanding of these spectroscopic differences is essential for structural verification, purity assessment, and the rational design of molecules with desired properties.

References

A Comparative Guide to the Anticipated Activities of (3-Methylpyrazin-2-yl)methanamine and (3-chloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The nature and position of substituents on the pyrazine ring are critical determinants of their biological effects. This guide focuses on two closely related structures, (3-Methylpyrazin-2-yl)methanamine and (3-chloropyrazin-2-yl)methanamine, to explore the potential influence of a methyl versus a chloro substituent at the 3-position on their bioactivity. While (3-chloropyrazin-2-yl)methanamine is recognized as a key intermediate in the synthesis of pharmaceuticals like the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, dedicated studies on its intrinsic biological activity, and that of its methyl analog, are scarce.

Inferred Comparative Activity from Structure-Activity Relationship (SAR) Studies

In the absence of direct comparative data, we can extrapolate potential activities based on SAR studies of similar pyrazine-containing molecules.

Table 1: Inferred Biological Activity Profile

FeatureThis compound(3-chloropyrazin-2-yl)methanamineRationale from Analogous Compounds
Anticipated Antimicrobial Activity Potentially moderatePotentially significantHalogen substitutions on heterocyclic rings often enhance antimicrobial potency. The electron-withdrawing nature of chlorine may increase interaction with microbial targets.
Anticipated Cytotoxicity Potentially lowerPotentially higherHalogenated aromatic compounds can exhibit increased cytotoxicity. The chloro-substituent may contribute to greater cell membrane permeability or off-target effects.
Metabolic Stability Likely to undergo oxidationMay be less prone to oxidative metabolismThe methyl group is a potential site for cytochrome P450-mediated oxidation. The chloro group is generally more resistant to such metabolic pathways.

Proposed Experimental Protocols for Direct Comparison

To empirically determine the comparative activities of this compound and (3-chloropyrazin-2-yl)methanamine, the following standardized assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Workflow:

Antimicrobial_Susceptibility_Workflow start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate wells with a standardized microbial suspension start->inoculate incubate Incubate plates under appropriate conditions (e.g., 37°C for 24-48h) inoculate->incubate read Visually inspect for turbidity or use a plate reader to determine MIC incubate->read end Record the lowest concentration with no visible growth as the MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds: Dissolve this compound and (3-chloropyrazin-2-yl)methanamine in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the wells with the microbial suspension. Include positive (microbes in broth without compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compounds start->treat incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read calculate Calculate cell viability and determine the IC50 value read->calculate

A Comparative Guide to the Synthetic Routes of Pyrazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of classical and contemporary methods for the synthesis of pyrazines, complete with experimental data, detailed protocols, and mechanistic diagrams to guide synthetic strategy.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and flavor components. The inherent chemical properties of the pyrazine ring, such as its aromaticity and the presence of two nitrogen atoms, make it a versatile building block in medicinal chemistry, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The demand for efficient and diverse synthetic routes to access functionalized pyrazines remains a significant area of research. This guide provides a comparative overview of several key synthetic strategies, from classical name reactions to modern catalytic methods, to aid researchers in selecting the most appropriate route for their target molecules.

Classical Synthetic Routes: The Foundation of Pyrazine Chemistry

The traditional methods for pyrazine synthesis, developed in the late 19th century, remain relevant for their simplicity and accessibility. These routes typically involve the condensation of α-dicarbonyl compounds or their equivalents with 1,2-diamines or ammonia.

The Staedel-Rugheimer Pyrazine Synthesis

First reported in 1876, the Staedel-Rugheimer synthesis involves the reaction of an α-haloketone with ammonia to form an α-aminoketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[1]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

A solution of 2-chloroacetophenone in ethanol is treated with an excess of aqueous ammonia. The reaction mixture is heated under reflux for several hours. During this time, the initially formed 2-aminoacetophenone undergoes self-condensation to form a dihydropyrazine intermediate. Upon exposure to air or the addition of a mild oxidizing agent (e.g., copper(II) salts), the dihydropyrazine is oxidized to 2,5-diphenylpyrazine. The product can be isolated by filtration and purified by recrystallization. While historically significant, yields for the Staedel-Rugheimer synthesis can be variable and are often moderate.

The Gutknecht Pyrazine Synthesis

A variation of the Staedel-Rugheimer method, the Gutknecht synthesis, reported in 1879, also relies on the self-condensation of an α-aminoketone. The key difference lies in the preparation of the α-aminoketone, which is typically generated by the reduction of an α-oximino ketone.[2][3] This method offers an alternative entry point to the key intermediate and can be advantageous depending on the availability of the starting materials.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

Diacetyl monoxime (2-oximino-3-butanone) is reduced, for example, using tin and hydrochloric acid or catalytic hydrogenation, to produce 2-amino-3-butanone. This α-aminoketone is then subjected to basic conditions, leading to its dimerization and the formation of a dihydropyrazine intermediate. Subsequent oxidation, often spontaneously with air or facilitated by an oxidizing agent like manganese dioxide, yields 2,3,5,6-tetramethylpyrazine.[4][5]

The Hinsberg Synthesis of Quinoxalines

The Hinsberg synthesis is a straightforward and widely used method for the preparation of quinoxalines, which are benzo-fused pyrazines. This reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

A mixture of o-phenylenediamine (1.1 mmol) and benzil (1.0 mmol) is heated in ethanol (5 mL) under reflux. The reaction is typically complete within a short period, and the product, 2,3-diphenylquinoxaline, crystallizes upon cooling. The product is then collected by filtration and can be purified by recrystallization. This method is known for its high efficiency, with yields often exceeding 90%.[6][8]

Mechanistic Pathways of Classical Syntheses

The classical syntheses of pyrazines share common mechanistic features involving nucleophilic attack, condensation, and a final oxidation step.

Staedel_Rugheimer_Synthesis alpha_haloketone α-Haloketone alpha_aminoketone α-Aminoketone alpha_haloketone->alpha_aminoketone Nucleophilic Substitution ammonia Ammonia (NH3) ammonia->alpha_aminoketone dimerization Self-Condensation alpha_aminoketone->dimerization dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: General workflow of the Staedel-Rugheimer pyrazine synthesis.

Gutknecht_Synthesis alpha_oximino_ketone α-Oximino Ketone reduction Reduction alpha_oximino_ketone->reduction alpha_aminoketone α-Aminoketone reduction->alpha_aminoketone dimerization Self-Condensation alpha_aminoketone->dimerization dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: Key steps in the Gutknecht synthesis of pyrazines.

Hinsberg_Synthesis o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->condensation dihydropyrazine_intermediate Dihydroquinoxaline Intermediate condensation->dihydropyrazine_intermediate aromatization Aromatization (-2H2O) dihydropyrazine_intermediate->aromatization quinoxaline Quinoxaline aromatization->quinoxaline

Caption: The reaction pathway of the Hinsberg quinoxaline synthesis.

Modern Synthetic Routes: Expanding the Chemical Space

Contemporary methods for pyrazine synthesis focus on improving efficiency, regioselectivity, and substrate scope, often employing transition-metal catalysis and novel reaction pathways.

Manganese-Catalyzed Dehydrogenative Coupling

A modern and atom-economical approach involves the manganese-catalyzed dehydrogenative self-coupling of β-amino alcohols. This method forms symmetrical 2,5-disubstituted pyrazines with the liberation of hydrogen gas and water as the only byproducts.[9]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

A mixture of 2-amino-2-phenylethanol (0.5 mmol), a manganese pincer complex catalyst (2 mol%), and potassium hydride (3 mol%) in toluene is heated at 150 °C for 24 hours in a sealed vessel. After cooling, the reaction mixture is purified by column chromatography to afford 2,5-diphenylpyrazine. This method has demonstrated high yields for a variety of substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has enabled the synthesis of unsymmetrically substituted pyrazines through cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of dihalopyrazines with boronic acids allows for the introduction of various aryl and heteroaryl substituents.[10]

Experimental Protocol: Synthesis of 2,5-Bis(indol-3-yl)pyrazine

To a solution of 2,5-dibromopyrazine and 3-(tributylstannyl)indole in a suitable solvent such as toluene, a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0), is added. The mixture is heated under an inert atmosphere until the starting materials are consumed. The product is then isolated and purified by chromatography. Yields for such cross-coupling reactions are generally good to excellent.

Comparative Performance of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key performance indicators for the discussed methods.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical YieldsKey AdvantagesLimitations
Staedel-Rugheimer α-Haloketones, AmmoniaMild oxidizing agentModerateSimple, readily available starting materialsLimited to symmetrical pyrazines, variable yields
Gutknecht α-Oximino ketonesReducing agent, oxidizing agentModerate to GoodAlternative to Staedel-Rugheimer, good for symmetrical pyrazinesMulti-step process, use of potentially hazardous reagents
Hinsberg o-Phenylenediamines, 1,2-DicarbonylsAcid or base catalyst (often none needed)High (often >90%)High yields, straightforward, good for quinoxalinesLimited to benzo-fused pyrazines
Mn-Catalyzed Dehydrogenative Coupling β-Amino alcoholsManganese pincer complex, base40-99%[9]Atom-economical, environmentally friendlyLimited to symmetrical pyrazines, requires specific catalyst
Pd-Catalyzed Cross-Coupling Dihalopyrazines, Boronic acids/organostannanesPalladium catalyst, baseGood to ExcellentExcellent for unsymmetrical pyrazines, broad substrate scopeRequires pre-functionalized pyrazines, catalyst cost

Conclusion

The synthesis of pyrazines has evolved significantly from the classical condensation reactions to modern, highly efficient catalytic methods. For the straightforward synthesis of symmetrical pyrazines and quinoxalines, the classical Gutknecht and Hinsberg syntheses remain valuable tools, offering high yields and operational simplicity. However, for the construction of more complex, unsymmetrically substituted pyrazines, which are often of greater interest in drug discovery, modern palladium-catalyzed cross-coupling reactions are indispensable. The emergence of atom-economical methods like the manganese-catalyzed dehydrogenative coupling highlights the ongoing efforts towards more sustainable synthetic practices in pyrazine chemistry. Researchers should carefully consider the target structure, available resources, and desired efficiency when selecting a synthetic route for their specific application.

References

Methods for validating the purity of synthesized (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized (3-Methylpyrazin-2-yl)methanamine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis, offering supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The choice of method for purity determination depends on several factors, including the expected purity level, the nature of potential impurities, and the required precision and accuracy. The following table summarizes the performance of each technique. The data presented is based on validated methods for analogous aromatic and heterocyclic amines and should be considered as illustrative for this compound.[1][2][3][4][5]

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR) Elemental Analysis (CHN)
Typical Purity Range 95-100%95-100%95-100%Confirms elemental composition
Selectivity HighVery HighHighLow (for isomers)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL~0.1% (relative)Not applicable for impurity detection
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL~0.5% (relative)Not applicable for impurity quantification
Precision (RSD) < 2%< 5%< 1%± 0.3% (absolute deviation)
Accuracy (Recovery) 98-102%95-105%99-101%Not applicable
Destructive to Sample? YesYesNoYes

Potential Impurities in Synthesized this compound

The purity of a synthesized compound is influenced by the synthetic route and purification methods. Common impurities in the synthesis of this compound may include:

  • Starting Materials: Unreacted 2,3-dimethylpyrazine or other precursors.[6]

  • Reagents: Residual reagents from the synthetic steps. For instance, in a synthesis involving a lithiation followed by reaction with an electrophile, residual organolithium reagents or quenching agents might be present.[6]

  • By-products: Isomeric products, over-alkylated or under-alkylated pyrazines, and products from side reactions. The synthesis of related (3-chloropyrazin-2-yl)methanamine suggests that intermediates from incomplete reactions could also be present.[7]

  • Solvents: Residual solvents used during the reaction and purification steps.

Experimental Methodologies and Workflows

Detailed protocols for the key analytical methods are provided below. These protocols are general and may require optimization for the specific laboratory setup and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high resolution, sensitivity, and accuracy. A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Injection Inject Sample/Standard Sample->Injection Standard Prepare Standard Solution Standard->Injection MobilePhase Prepare & Degas Mobile Phase System System Equilibration MobilePhase->System System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Figure 1: HPLC Experimental Workflow

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), and degas it thoroughly.[1][2]

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[8][9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Derivatization Derivatization (Optional) Sample->Derivatization Injection Inject Sample Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Purity Purity Calculation Integration->Purity

Figure 2: GC-MS Experimental Workflow

Experimental Protocol:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane or methanol).

  • Derivatization (if necessary): React the sample with a derivatizing agent (e.g., a silylating agent like BSTFA) to increase volatility.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated using the area percent method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[10][11][12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei.[10][11][12]

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Accurately Weigh Internal Standard Standard->Dissolve Acquisition Acquire 1H NMR Spectrum Dissolve->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Purity Integration->Calculation

Figure 3: qNMR Experimental Workflow

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of the synthesized sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D proton NMR experiment.

    • Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T1).

  • Data Processing: Process the acquired spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P_standard is the purity of the internal standard.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a fundamental technique for confirming the empirical formula of a synthesized compound.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Accurately Weigh Sample Combustion Combustion of Sample Sample->Combustion GasSeparation Separation of Combustion Gases Combustion->GasSeparation Detection Detection of C, H, N GasSeparation->Detection Calculation Calculate % Composition Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Assess Purity Comparison->Purity

Figure 4: Elemental Analysis Workflow

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, homogenous sample into a tin capsule.

  • Instrumental Analysis:

    • The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

    • The resulting combustion gases (CO2, H2O, N2) are passed through a reduction tube to convert nitrogen oxides to N2.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

  • Purity Assessment: Compare the experimentally determined elemental composition with the theoretical values for this compound (C6H9N3). A deviation of less than 0.4% is generally considered acceptable for a pure compound.

Conclusion

The validation of the purity of synthesized this compound can be effectively achieved using a combination of orthogonal analytical techniques. HPLC and GC-MS are excellent for identifying and quantifying impurities, with GC-MS offering higher sensitivity for volatile impurities. qNMR provides a highly accurate and precise method for determining the absolute purity without the need for a specific reference standard of the analyte. Elemental analysis serves as a fundamental confirmation of the elemental composition. For comprehensive and reliable purity assessment, it is recommended to use at least two of these methods, for instance, HPLC for routine purity checks and qNMR for the definitive assignment of purity for a reference standard.

References

Assessing the Novelty of (3-Methylpyrazin-2-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of newly synthesized (3-Methylpyrazin-2-yl)methanamine derivatives, offering a framework to assess their novelty and potential as therapeutic agents. By examining existing research on structurally similar pyrazine compounds, we can identify potential biological targets and establish benchmarks for bioactivity. This document outlines common synthetic methodologies, key biological assays, and relevant signaling pathways to guide the evaluation of these novel molecules.

Introduction to Pyrazine Derivatives in Drug Discovery

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects[1]. Several pyrazine-containing compounds have been successfully developed into clinically used drugs, highlighting the therapeutic potential of this chemical class. The introduction of various substituents to the pyrazine core allows for the fine-tuning of pharmacological properties and the exploration of diverse biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several established routes. A common strategy involves the functionalization of a pre-formed pyrazine ring. One reported method for preparing C-pyrazine-methylamines involves the reaction of 2,3-dichloropyrazine with a suitable diaryl imine followed by hydrolysis. An advantage of this approach is the avoidance of forming lachrymatory halomethyl pyrazine intermediates.

Another relevant synthetic strategy involves the metalation of an alkyl-substituted pyrazine followed by quenching with an electrophile. For instance, 2,3-dimethylpyrazine can be subjected to lithiation with n-BuLi, followed by reaction with an electrophile to functionalize one of the methyl groups. While not directly yielding the methanamine, this demonstrates a viable approach for introducing substituents at the methyl position.

General Synthetic Workflow:

cluster_synthesis Synthesis of this compound Derivatives Start Starting Materials (e.g., 2,3-Dichloropyrazine or 2,3-Dimethylpyrazine) Intermediate1 Intermediate Formation (e.g., Imine formation or Lithiation) Start->Intermediate1 Reaction Intermediate2 Key Functionalization Step (e.g., Hydrolysis or Electrophilic quench) Intermediate1->Intermediate2 Reaction Final_Product Final this compound Derivative Intermediate2->Final_Product Reaction Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Final_Product->Purification

Caption: A generalized workflow for the synthesis of this compound derivatives.

Comparative Biological Evaluation

To assess the novelty of newly synthesized this compound derivatives, their biological activity should be compared against existing pyrazine compounds with similar structural features. The following sections detail potential biological targets and provide data from existing literature for comparison.

Kinase Inhibition

Pyrazine-based scaffolds are prevalent in a number of potent and selective kinase inhibitors[2][3][4]. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders[3]. Therefore, evaluating the kinase inhibitory potential of novel this compound derivatives is a promising avenue.

Relevant Kinase Targets and Comparative Data:

Kinase TargetKnown Pyrazine-based Inhibitor ClassReported IC50 ValuesReference
Aurora KinaseImidazo[1,2-a]pyrazine-based inhibitorsLead compound with promising overall profile[5]
CDK22,6-disubstituted pyrazine derivativesLead compound shows inhibition in enzymatic and cellular assays[6]
PIM Kinase2,6-disubstituted pyrazine derivativesAnalogs with potent PIM kinase activity identified[6]
FGFR3-Amino-pyrazine-2-carboxamide derivativesFavorable in vitro activity against FGFR1-4[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, assay buffer, and the test compound.

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Potential Signaling Pathway: Kinase Inhibition

cluster_pathway Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Pyrazine This compound Derivative Pyrazine->Receptor Inhibits Pyrazine->Kinase_Cascade Inhibits Transcription Gene Transcription Kinase_Cascade->Transcription Regulates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazine derivative.

Antimicrobial Activity

Certain pyrazine derivatives have demonstrated promising antimicrobial activity against a range of pathogens. For instance, derivatives of 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial and antibacterial properties.

Comparative Antimicrobial Data:

Compound ClassOrganismReported MIC (µg/mL)Reference
Pyrazine-2-carbohydrazide derivativesS. aureus, B. subtilis, S. typhi, E. coliActive against Gram-positive bacteria[8]
Pyrazine containing thiazolines and thiazolidinonesE. coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis H37RvCompounds 11, 12, and 40 were most potent[9]
Pyrazine 2-carboxylic acid derivatives of piperazinesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansGood antimicrobial activity[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Reagents and Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial inoculum, test compound, and standard antimicrobial agents.

  • Procedure:

    • Prepare a serial dilution of the test compound in the appropriate broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action Workflow: Antimicrobial Activity

cluster_antimicrobial Potential Antimicrobial Mechanism Pyrazine This compound Derivative Cell_Wall Bacterial Cell Wall Synthesis Pyrazine->Cell_Wall Inhibits Protein_Synthesis Protein Synthesis Pyrazine->Protein_Synthesis Inhibits DNA_Replication DNA Replication/Repair Pyrazine->DNA_Replication Inhibits Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Protein_Synthesis->Cell_Death DNA_Replication->Cell_Death

Caption: Potential mechanisms of antimicrobial action for pyrazine derivatives.

G-Protein Coupled Receptor (GPCR) Modulation

Arylpiperazine moieties, which can be considered structurally related to substituted pyrazines, are known to act as ligands for G-protein coupled receptors (GPCRs)[11]. GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them attractive drug targets.

Experimental Protocol: GPCR Radioligand Binding Assay

  • Reagents and Materials: Cell membranes expressing the target GPCR, a radiolabeled ligand known to bind to the receptor, assay buffer, and the test compound.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

    • Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for the test compound is determined, and from this, the inhibitory constant (Ki) can be calculated.

GPCR Signaling Pathway Modulation:

cluster_gpcr GPCR Signaling Modulation Pyrazine This compound Derivative GPCR GPCR Pyrazine->GPCR Binds (Agonist/Antagonist) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Cross-reactivity studies for compounds based on (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several pyrazine-based kinase inhibitors. The information presented is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of these compounds. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to provide a comprehensive resource for drug development professionals.

Introduction to (3-Methylpyrazin-2-yl)methanamine Derivatives in Kinase Inhibition

Compounds based on a this compound scaffold are prevalent in the development of kinase inhibitors due to the ability of the pyrazine ring to form key hydrogen bonds within the ATP-binding pocket of kinases. This guide focuses on four exemplary pyrazine-based kinase inhibitors that have entered clinical development: SRA737, Darovasertib, Gilteritinib, and Radotinib. Each of these compounds targets a different primary kinase, offering a diverse landscape for understanding the cross-reactivity profiles associated with this chemical class.

Comparative Cross-Reactivity Data

The following tables summarize the available quantitative data on the on-target and off-target activities of the selected pyrazine-based kinase inhibitors. This data is essential for assessing the selectivity of each compound and predicting potential off-target effects.

Table 1: SRA737 (CHK1 Inhibitor) Cross-Reactivity Profile

SRA737 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. The following data were obtained from a radiometric kinase assay and a panel of 124 kinases.

Target KinaseIC50 (nM)Selectivity vs. CHK1
CHK1 1.4 -
CHK29030>6450-fold
CDK1>1260>900-fold
ERK8130~93-fold
PKD1298~213-fold
RSK1362~259-fold
RSK2361~258-fold

Data sourced from publicly available study results.[1][2][3][4][5]

Table 2: Darovasertib (Pan-PKC Inhibitor) Kinome Profiling

Darovasertib is a pan-Protein Kinase C (PKC) inhibitor developed for the treatment of uveal melanoma. The following data represents the top 15 most inhibited kinases from a kinome scan with 1 µM Darovasertib.

Target Kinase% Activity Remaining
PKN1 0.1
PKCalpha 0.2
PKCbetaII 0.2
PKCgamma 0.2
PKCdelta 0.3
PKCepsilon 0.3
PKCtheta 0.3
PKCzeta 0.4
PKCiota 0.5
ROCK20.6
ROCK10.7
PRKX0.8
MSK10.9
CAMK1D1.0
CAMK1G1.1

Data sourced from a kinome profiling study.[6]

Table 3: Gilteritinib (FLT3/AXL Inhibitor) Kinome Scan Overview

Gilteritinib is a dual inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) and AXL, approved for the treatment of acute myeloid leukemia (AML). A comprehensive, quantitative public kinome scan data set was not available. However, a KINOMEscan® dendrogram shows significant inhibition of FLT3, AXL, and ALK at 100 nM. The larger the circle on the dendrogram, the higher the degree of inhibition.

Primary TargetsOff-Targets of Note
FLT3ALK
AXLVarious other tyrosine kinases (TK)

Visual data from a KINOMEscan® assay indicates broad activity against the tyrosine kinase family.[7][8][9]

Table 4: Radotinib (BCR-ABL Inhibitor) Selectivity Profile

Radotinib is a second-generation BCR-ABL tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML). While a full kinome scan is not publicly available, IC50 values against BCR-ABL and other relevant kinases have been reported.

Target KinaseIC50 (nM)
BCR-ABL 34
PDGFRα75.5
PDGFRβ130
c-Kit1324
Src>2000

Data sourced from in vitro kinase assays.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are representative protocols for the types of assays used to generate the data in this guide.

Radiometric Kinase Assay for CHK1

This protocol describes a radiometric assay to measure the catalytic activity of CHK1 and the inhibitory effect of compounds like SRA737.

Objective: To determine the IC50 of a test compound against CHK1 kinase.

Materials:

  • Recombinant full-length human CHK1 enzyme.

  • Kinase Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate.

  • Substrate: KKKVSRSGLYRSPSMPENLNRPR (200 µM).

  • [γ-33P]-ATP.

  • Stop Solution: 0.5% Phosphoric acid.

  • P81 phosphocellulose paper.

  • Methanol.

  • Scintillation cocktail.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer.

  • In a reaction plate, incubate the CHK1 enzyme with the diluted test compound (or DMSO for control) in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding the ATP/Mg mix containing [γ-33P]-ATP.

  • Incubate the reaction mixture for 40 minutes at room temperature.

  • Stop the reaction by adding the Stop Solution.

  • Spot an aliquot of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid, followed by one wash in methanol.

  • Air-dry the filter paper.

  • Place the dried filter paper in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[2][7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PKC

This protocol outlines a TR-FRET based assay to measure the activity of PKC isoforms and the potency of inhibitors like Darovasertib.

Objective: To determine the IC50 of a test compound against a PKC isoform.

Materials:

  • Recombinant human PKC enzyme (e.g., PKCα).

  • TR-FRET Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35.

  • Fluorescein-labeled PKC substrate.

  • ATP.

  • TR-FRET Dilution Buffer.

  • EDTA solution.

  • Terbium-labeled anti-phospho-substrate antibody.

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the test compound, PKC enzyme, and fluorescein-labeled substrate in TR-FRET Kinase Buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for 60-90 minutes at room temperature.

  • Stop the reaction by adding EDTA solution.

  • Add the Terbium-labeled antibody in TR-FRET Dilution Buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for Terbium and 520 nm for fluorescein).

  • Calculate the emission ratio (520 nm / 490 nm).

  • Determine the IC50 value by plotting the emission ratio against the compound concentration.[1]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams were created using the DOT language for Graphviz.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA_Damage DNA Double-Strand Break MRN MRN Complex DNA_Damage->MRN recruits ATM ATM Kinase MRN->ATM activates CHK1 CHK1 Kinase ATM->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits SRA737 SRA737 SRA737->CHK1 inhibits CellCycleArrest Cell Cycle Arrest CDC25->CellCycleArrest leads to PKC_Signaling_Uveal_Melanoma cluster_mutation Oncogenic Driver cluster_effector Downstream Effector cluster_second_messenger Second Messengers cluster_pkc Kinase Activation cluster_downstream Cellular Response GNAQ_GNA11 Mutant GNAQ/GNA11 PLCB PLCβ GNAQ_GNA11->PLCB activates DAG DAG PLCB->DAG IP3 IP3 PLCB->IP3 PKC PKC DAG->PKC activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates Darovasertib Darovasertib Darovasertib->PKC inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Incubation Incubate Compound, Kinase, Substrate, and ATP Compound_Dilution->Incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubation Stop_Reaction Stop Reaction (e.g., EDTA) Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (e.g., Antibody, 33P-ATP) Stop_Reaction->Add_Detection_Reagent Read_Signal Read Signal (e.g., Fluorescence, Radioactivity) Add_Detection_Reagent->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

References

Benchmarking (3-Methylpyrazin-2-yl)methanamine: Data Currently Unavailable for Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published data regarding the biological activity and specific targets of (3-Methylpyrazin-2-yl)methanamine. Consequently, a direct benchmark comparison of this compound against established chemical probes is not feasible at this time. To construct a meaningful comparison guide as requested, foundational experimental data on the subject compound's performance, including its biological targets, potency, and selectivity, is required.

Chemical probes are essential tools in chemical biology and drug discovery for understanding the function of specific proteins. These small molecules are designed to interact with a particular target, such as an enzyme or receptor, allowing researchers to study its role in cellular processes. The monoamine transporters (MATs), which include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are frequent targets for chemical probes in neuroscience research.[1][2][3] The development of fluorescently labeled ligands has been a significant advancement in visualizing these transporters at a cellular level.[3]

While the structure of this compound contains a pyrazine ring, a feature present in some compounds targeting monoamine systems, there is no specific information in the public domain to confirm its interaction with MATs or any other biological target. Without this primary data, it is impossible to identify appropriate established chemical probes for a comparative analysis.

For a comparative guide to be of value to researchers, it would need to include quantitative data on various parameters. Below is a template table illustrating the type of data that would be necessary for a rigorous comparison.

Table 1: Hypothetical Comparison of a Novel Probe with Established Monoamine Transporter Inhibitors

ParameterThis compoundProbe A (e.g., Nisoxetine for NET)Probe B (e.g., Citalopram for SERT)Probe C (e.g., Benztropine for DAT)
Target(s) Data not availableNETSERTDAT
Binding Affinity (Ki, nM) Data not availableValueValueValue
IC50 (nM) Data not availableValueValueValue
Selectivity vs. other MATs Data not availableValueValueValue
In vitro Efficacy Data not availableExperimental dataExperimental dataExperimental data
In vivo Efficacy Data not availableExperimental dataExperimental dataExperimental data
Mechanism of Action Data not availableReuptake inhibitorReuptake inhibitorReuptake inhibitor

Experimental Protocols

To generate the necessary data for a compound like this compound, a series of standard biochemical and cellular assays would need to be performed. A general workflow for such a characterization is outlined below.

General Experimental Workflow for Probe Characterization

G cluster_0 Initial Screening cluster_1 In vitro Characterization cluster_2 Cellular and In vivo Validation a Compound Synthesis and Purification b Primary Binding Assays (e.g., Radioligand Binding) a->b c Functional Assays (e.g., Neurotransmitter Uptake) b->c d Selectivity Profiling (Panel of related targets) c->d e Cell-based Imaging Studies d->e f In vivo Pharmacokinetic and Pharmacodynamic Studies e->f

Caption: A generalized workflow for the characterization of a novel chemical probe.

Signaling Pathways

Should this compound be identified as a modulator of monoamine transporters, it would be expected to influence the signaling pathways regulated by these transporters. Monoamine transporters control the concentration of neurotransmitters in the synaptic cleft, thereby modulating downstream signaling cascades.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MAT Monoamine Transporter (e.g., DAT, NET, SERT) Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

References

Safety Operating Guide

Proper Disposal of (3-Methylpyrazin-2-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of (3-Methylpyrazin-2-yl)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe working environment.

Key Safety Considerations

Based on the hazardous properties of similar pyrazine compounds, this compound should be handled with caution. Potential hazards include flammability, oral toxicity, and skin and eye irritation. All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Classification (Inferred)Handling Precautions
Flammable LiquidKeep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools.[1][2]
Harmful if SwallowedDo not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[1][3]
Skin and Eye IrritantAvoid contact with skin and eyes. Wear protective gloves and eye protection. In case of contact, rinse thoroughly with water.[4]
Respiratory IrritantMay cause respiratory irritation. Use only in a well-ventilated area.[4]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as a hazardous chemical waste and arrange for its collection by a licensed environmental waste management company.

1. Waste Minimization: Before disposal, consider methods to reduce the volume of chemical waste generated. This can include ordering only the necessary quantities of the chemical and exploring possibilities for sharing surplus material with other laboratories.[5]

2. Segregation and Storage:

  • Do not mix this compound with other waste streams.[1] It should be collected in a dedicated, properly labeled waste container.

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][6] This area should be away from sources of ignition and incompatible materials.

  • Ensure acids and bases are stored separately, and keep acids away from cyanides or sulfides.[6]

3. Containerization and Labeling:

  • Use a container that is compatible with the chemical. Plastic is often preferred.[5] The container must have a secure, tight-fitting lid to prevent leaks or spills.[6]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., flammable, corrosive, toxic).

4. Waste Collection and Disposal:

  • Do not dispose of this compound down the drain. [5][7] Amines can have strong, noxious odors and may not be suitable for sewer disposal.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

5. Empty Container Disposal:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[8]

  • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]

  • After proper cleaning, remove or deface the original label before disposing of the container in the regular trash.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled, compatible hazardous waste container is_empty->collect_waste No triple_rinse Triple rinse container with appropriate solvent is_empty->triple_rinse Yes store_waste Store in designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs end End contact_ehs->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container in regular trash after defacing label triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (3-Methylpyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (3-Methylpyrazin-2-yl)methanamine. The information is designed to be a primary resource for ensuring laboratory safety and proper chemical handling.

Inferred Hazard Profile

Based on available data for analogous compounds, this compound is presumed to be:

  • Harmful if swallowed and in contact with skin. [1]

  • A cause of serious eye irritation. [1]

  • A cause of skin irritation. [1]

  • A potential cause of respiratory irritation. [1][2][4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect against splashes and aerosols that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which may be harmful. Inspect gloves for any tears or punctures before use.
Body Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing.To protect against skin contact and contamination of personal clothing.
Respiratory Work in a certified chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be necessary for emergency situations or if engineering controls are not sufficient.To prevent inhalation of dust, fumes, or aerosols, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

1. Pre-Experiment Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used, the nature of the procedure, and potential for exposure.
  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible. Have an appropriate spill kit available.
  • Review Safety Information: All personnel involved must review this safety guide and any other available safety information.

2. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.
  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] Store away from incompatible materials such as strong oxidizing agents and acids.[3]

3. Weighing and Dispensing:

  • Location: All weighing and dispensing of this compound must be conducted in a certified chemical fume hood to control for potential dust or vapors.
  • Handling: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid generating dust.

4. Experimental Use:

  • Ventilation: All experimental procedures involving this compound should be performed in a chemical fume hood.
  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
  • Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect any unused solid material, contaminated weighing paper, and other contaminated disposable items in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE: Used gloves, aprons, and other contaminated PPE should be placed in a designated hazardous waste bag.

  • Disposal Procedures:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Experimental Workflow and Safety Controls

The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment review_sds 2. Review Safety Data (or Analogs) risk_assessment->review_sds gather_ppe 3. Assemble Appropriate PPE review_sds->gather_ppe weighing 4. Weigh/Dispense in Fume Hood gather_ppe->weighing experiment 5. Perform Experiment in Fume Hood weighing->experiment decontamination 6. Decontaminate Work Area experiment->decontamination segregate_waste 7. Segregate Hazardous Waste decontamination->segregate_waste dispose 8. Dispose via EHS Guidelines segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpyrazin-2-yl)methanamine
Reactant of Route 2
(3-Methylpyrazin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.